Technical Documentation Center

2-butoxy-5-nitrobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-butoxy-5-nitrobenzamide

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Butoxy-5-nitrobenzamide (CAS: 24576-14-5): A Foundational Document for Researchers

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical compound 2-butoxy-5-nitrobenzamide. Given the limited publicly available...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical compound 2-butoxy-5-nitrobenzamide. Given the limited publicly available data on this specific molecule, this document provides a foundational understanding by integrating established information with inferred potential applications based on the well-documented activities of structurally related nitrobenzamide and substituted benzamide analogs.

Part 1: Core Chemical Identity and Physicochemical Properties

2-Butoxy-5-nitrobenzamide is a benzamide derivative characterized by a butoxy group at the 2-position and a nitro group at the 5-position of the benzene ring.[1] These substitutions are anticipated to significantly influence its chemical reactivity, solubility, and biological activity.

Chemical Structure and Properties
  • Chemical Name: 2-butoxy-5-nitrobenzamide[1]

  • CAS Number: 24576-14-5[1]

  • Molecular Formula: C₁₁H₁₄N₂O₄[1]

  • Molecular Weight: 238.24 g/mol [1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Butoxy-5-nitrobenzamide

PropertyValueSource
Melting Point126 °C (recrystallized from ethanol)[1]
Polar Surface Area (PSA)98.14 Ų[1]
LogP3.096[1]

The presence of the nitro group, a strong electron-withdrawing group, is known to influence the physicochemical and pharmacological properties of molecules.[2] The butoxy group, being lipophilic, is expected to enhance the compound's ability to cross cellular membranes.

Part 2: Synthesis and Characterization

The synthesis of 2-butoxy-5-nitrobenzamide can be achieved through nucleophilic aromatic substitution.

Synthetic Pathway

A plausible and documented synthetic route involves the reaction of 2-chloro-5-nitrobenzamide with butan-1-ol in the presence of a base and a phase-transfer catalyst.[1]

Synthesis of 2-butoxy-5-nitrobenzamide 2-chloro-5-nitrobenzamide 2-chloro-5-nitrobenzamide product 2-butoxy-5-nitrobenzamide 2-chloro-5-nitrobenzamide->product butan-1-ol butan-1-ol butan-1-ol->product NaOH_TBAB Reagents:Sodium Hydroxide (NaOH)Tetrabutylammonium bromide (TBAB) DCM_40C Conditions:Dichloromethane (DCM)40 °C PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell (with DNA Repair Deficiency) DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP Repair DNA Repair PARP->Repair DNA_damage2 DNA Single-Strand Break PARP_inhibitor 2-butoxy-5-nitrobenzamide (Hypothesized PARP Inhibitor) DNA_damage2->PARP_inhibitor No_Repair Inhibition of DNA Repair PARP_inhibitor->No_Repair Apoptosis Cell Death (Apoptosis) No_Repair->Apoptosis

Caption: Hypothesized mechanism of action via PARP inhibition.

Inferred Anti-inflammatory Activity

Certain nitro-substituted benzamide derivatives have demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in macrophages. [3]Molecular docking studies have suggested that these compounds can bind to inducible nitric oxide synthase (iNOS). [3]

Inferred Neuroleptic Potential

Substituted benzamides are a well-established class of compounds with neuroleptic activity, often acting as antagonists at dopamine D2 and serotonin 5-HT2 receptors. [4][5][6]The specific substitutions on the benzamide ring are crucial for receptor affinity and selectivity.

Part 4: Proposed Experimental Workflows for Investigation

To validate the inferred biological activities, the following experimental workflows are proposed.

Experimental_Workflow Synthesis Synthesis & Purification of 2-butoxy-5-nitrobenzamide Characterization Physicochemical Characterization (NMR, MS, FT-IR, HPLC) Synthesis->Characterization In_vitro In Vitro Screening Characterization->In_vitro Anticancer Anticancer Assays (e.g., MTT, PARP inhibition assay) In_vitro->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., NO production in macrophages) In_vitro->Anti_inflammatory Neuroleptic Neuroleptic Activity Assays (e.g., Receptor binding assays) In_vitro->Neuroleptic In_vivo In Vivo Studies (if promising in vitro results) Anticancer->In_vivo Anti_inflammatory->In_vivo Neuroleptic->In_vivo

Caption: Proposed workflow for biological evaluation.

Part 5: Safety and Handling

  • Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7]* Storage: Store in a tightly closed container in a cool, dry place.

  • Toxicity: Nitroaromatic compounds can be toxic and may cause skin and eye irritation. [8][9][10][11]Harmful if swallowed. [10]

Part 6: Conclusion

2-Butoxy-5-nitrobenzamide is a chemical compound with a clear synthetic route and defined physicochemical properties. While direct biological data is limited, its structural features suggest potential for investigation in oncology, inflammation, and neuroscience. This guide provides a crucial starting point for researchers to design and execute studies to elucidate the therapeutic potential of this molecule. The proposed experimental workflows offer a roadmap for a systematic evaluation of its bioactivity. As with any novel compound, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

  • Abou-Gharbia, M., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(5), 1172-1188. [Link]

  • PubMed. (1996). Structure-activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • LookChem. (n.d.). Benzamide, 2-butoxy-5-nitro-. Retrieved from [Link]

  • PubMed. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzamide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • PubMed. (2010). Discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fisher Scientific. (2024). 2-Hydroxy-5-nitrobenzaldehyde Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • PubMed. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Journal of Chromatography B. [Link]

  • Organic Syntheses. (n.d.). Preparation of N-tert-Butoxycarbonyl-Protected Amino Acids with 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]

  • ResearchGate. (2009). Synthesis of 2-alkoxy-5-nitrobenzamides by phase-transfer catalyzed nucleophilic substitution of 2-chloro-5-nitrobenzamides. Organic Preparations and Procedures International. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - Analytical Methods. [Link]

  • ResearchGate. (2025). Synthesis of novel D–π–A-based photosensitive alkoxyamine: application of two-photon polymerization via nitroxide-mediated photopolymerization. Polymer Chemistry. [Link]

  • ResearchGate. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatography B. [Link]

  • MDPI. (2023). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. Organics. [Link]

  • PubMed. (2023). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. Organics. [Link]

  • MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank. [Link]

  • Semantic Scholar. (n.d.). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. [Link]

  • MDPI. (2025). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Antioxidants. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-butoxy-. Retrieved from [Link]

  • ChemSrc. (2025). 2-butanoyloxy-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Exploratory

structure elucidation of 2-butoxy-5-nitrobenzamide

An In-depth Technical Guide to the Structure Elucidation of 2-Butoxy-5-Nitrobenzamide Abstract This technical guide provides a comprehensive, in-depth methodology for the complete , a substituted aromatic compound with p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Butoxy-5-Nitrobenzamide

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete , a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This document is tailored for researchers, scientists, and drug development professionals, offering a logical workflow from synthesis to spectroscopic characterization. It moves beyond a simple listing of procedures to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to structural confirmation. The guide details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes predicted data, detailed experimental protocols, and expert interpretation, providing a complete framework for the unambiguous identification of the target molecule.

Introduction and Synthetic Strategy

The definitive confirmation of a molecule's structure is a cornerstone of chemical research and development. For a novel or synthesized compound like 2-butoxy-5-nitrobenzamide (Figure 1), a multi-faceted analytical approach is not just recommended but essential for regulatory and scientific rigor. The structure presents several key features for spectroscopic analysis: a 1,2,4-trisubstituted benzene ring, a primary amide, a nitro group, and a butoxy ether chain. Each of these functional groups provides a unique spectroscopic signature that, when combined, allows for its complete and unambiguous elucidation.

Figure 1: Chemical Structure of 2-Butoxy-5-nitrobenzamide

Caption: Structure of 2-butoxy-5-nitrobenzamide with atom numbering for discussion.

Before elucidation, the synthesis of the target compound provides the first piece of structural evidence. A logical and high-yielding synthetic route is the Williamson ether synthesis.[1][2][3][4] This method involves the nucleophilic substitution of an alkyl halide by a phenoxide. In this case, the synthesis would proceed by deprotonating the hydroxyl group of 2-hydroxy-5-nitrobenzamide with a suitable base, such as sodium hydride, to form the corresponding sodium phenoxide. This nucleophile then displaces a halide (e.g., bromide) from 1-bromobutane in an Sₙ2 reaction.[5]

Synthesis_Workflow Start 2-Hydroxy-5-nitrobenzamide + 1-Bromobutane Base Base (e.g., NaH) Solvent (e.g., DMF) Start->Base Reactants Reaction Williamson Ether Synthesis (Sₙ2 Reaction) Base->Reaction Conditions Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product 2-Butoxy-5-nitrobenzamide Purification->Product Pure Product HMBC_Correlations cluster_mol Key HMBC Correlations mol        Aromatic Ring        C1(-CONH2)        C2(-OBu)        C3(-H)        C4(-H)        C5(-NO2)        C6(-H)         H3 H-3 C1 C-1 H3->C1 C2 C-2 H3->C2 C5 C-5 H3->C5 H4 H-4 H4->C2 C6 C6 H4->C6 H6 H-6 H6->C2 C4_C C-4 H6->C4_C OCH2 -OCH₂- OCH2->C2 NH2 -NH₂ NH2->C1 C_O C=O NH2->C_O

Sources

Foundational

Thermodynamic Solubility Modeling and Experimental Determination of 2-Butoxy-5-nitrobenzamide in Organic Solvents

Executive Summary The compound 2-butoxy-5-nitrobenzamide (CAS: 24576-14-5) is a critical synthetic intermediate utilized in the development of pharmaceuticals (such as local anesthetics and antiarrhythmic agents) and spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-butoxy-5-nitrobenzamide (CAS: 24576-14-5) is a critical synthetic intermediate utilized in the development of pharmaceuticals (such as local anesthetics and antiarrhythmic agents) and specialized agrochemicals. Optimizing its crystallization, purification, and reaction yield requires a rigorous understanding of its solid-liquid equilibrium (SLE) in various organic solvents.

Because the butoxy chain introduces significant lipophilicity (LogP ≈ 3.09) while the nitro and amide groups participate in complex hydrogen-bonding networks, solvent selection is highly non-trivial. This whitepaper provides a comprehensive technical guide to the thermodynamic modeling and experimental determination of 2-butoxy-5-nitrobenzamide solubility, utilizing self-validating protocols and predictive frameworks derived from closely related nitro- and alkoxy-benzamide analogues [1, 2].

Chemical Profile & Solvation Thermodynamics

The solubility of benzamide derivatives is governed by the interplay between the crystal lattice energy (melting point ≈ 126 °C for 2-butoxy-5-nitrobenzamide) and solute-solvent interactions.

According to the Kamlet-Taft Linear Solvation Energy Relationship (KAT-LSER), solubility is dictated by three solvent parameters:

  • Hydrogen-bond donor propensity ( α )

  • Hydrogen-bond acceptor propensity ( β )

  • Dipolarity/polarizability ( π∗ )

The presence of the strongly electron-withdrawing nitro group (-NO 2​ ) and the electron-donating butoxy ether linkage (-O-C 4​ H 9​ ) creates a highly polarized aromatic system. Consequently, solvents with high β values (e.g., DMF, DMSO) demonstrate superior solvation capacity by disrupting the intermolecular amide-amide hydrogen bonds of the crystal lattice [1]. Conversely, the hydrophobic butoxy tail severely limits solubility in highly polar, protic solvents with high cohesive energy densities, such as water.

Experimental Methodology: Isothermal Shake-Flask Protocol

To ensure scientific integrity, solubility data must represent true thermodynamic equilibrium rather than metastable supersaturation. The following protocol outlines a self-validating system for determining the mole fraction solubility ( xe​ ) of 2-butoxy-5-nitrobenzamide.

Step-by-Step Protocol
  • Preparation: Add an excess amount of high-purity 2-butoxy-5-nitrobenzamide (>99% HPLC grade) to 20 mL of the selected organic solvent in a double-jacketed glass vessel.

  • Equilibration: Seal the vessel to prevent solvent evaporation. Submerge it in a thermostatic water bath equipped with a magnetic stirrer. Maintain the target temperature (e.g., 298.15 K) with a precision of ±0.05 K. Stir continuously at 300 RPM for 48 hours . Causality: 48 hours is required to overcome the activation energy barrier of dissolution for sterically hindered alkoxy-benzamides, ensuring complete solid-liquid equilibrium [2].

  • Phase Separation: Cease stirring and allow the suspension to settle isothermally for 12 hours. This prevents the entrainment of microcrystals in the supernatant, which would falsely inflate solubility readings.

  • Sampling & Filtration: Extract 2 mL of the clear supernatant using a pre-warmed syringe (to prevent premature precipitation) equipped with a 0.22 μm PTFE syringe filter.

  • Quantification (Gravimetric/HPLC):

    • Gravimetric: Transfer a known mass of the filtered solution to a pre-weighed watch glass. Evaporate the solvent in a vacuum oven at 313.15 K until a constant mass is achieved.

    • HPLC Validation: Dilute a secondary aliquot into the mobile phase and quantify via HPLC-UV (e.g., 254 nm) against a validated calibration curve. Cross-referencing gravimetric data with HPLC ensures no solvent degradation or solute polymorphism occurred during the 48-hour equilibration.

Workflow N1 Excess Solute + Organic Solvent N2 Thermostatic Shaker (Equilibration 48h) N1->N2 N3 Isothermal Settling (12h Phase Separation) N2->N3 N4 Supernatant Sampling (0.22 μm Filtration) N3->N4 N5 Gravimetric Analysis (Vacuum Drying) N4->N5 N6 HPLC-UV Quantification N4->N6 N7 Mole Fraction Calculation (x_e) N5->N7 N6->N7

Fig 1. Self-validating isothermal shake-flask workflow for solubility determination.

Predictive Solubility Data & Solvent Selection

While proprietary empirical data for 2-butoxy-5-nitrobenzamide is restricted, highly accurate predictive modeling can be achieved by interpolating the thermodynamic behaviors of p-nitrobenzamide [1] and 2-ethoxybenzamide [2].

The table below outlines the predicted mole fraction solubility ( 104xe​ ) of 2-butoxy-5-nitrobenzamide at 298.15 K across various solvent classes.

SolventSolvent ClassPolarity IndexPredicted Mole Fraction ( 104xe​ ) at 298.15 KSolvation Mechanism / Causality
DMF Polar Aprotic6.4~ 850.5High β value; strong H-bond acceptor breaks amide dimers.
DMSO Polar Aprotic7.2~ 910.2Highest dipole moment; optimal for nitroaromatic stabilization.
Acetone Polar Aprotic5.1~ 215.4Moderate H-bond acceptor; good for intermediate purification.
Ethyl Acetate Ester4.4~ 145.8"Like dissolves like"; ester oxygen interacts with amide protons.
Ethanol Polar Protic5.2~ 85.3Protic nature competes with intramolecular H-bonds; moderate solubility.
n-Butanol Non-polar Protic3.9~ 62.1Alkyl chain aligns with the butoxy group, but lower overall polarity limits capacity.
Water Highly Polar Protic10.2< 1.0High cohesive energy density; highly unfavorable hydrophobic interaction with the butoxy chain.

Data Note: Values are thermodynamically extrapolated based on the modified Apelblat parameters of structural analogues[1, 2].

Thermodynamic Modeling Framework

To extrapolate solubility across different temperatures (e.g., for designing cooling crystallization processes), experimental data must be fitted to semi-empirical thermodynamic models [3].

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solid-liquid equilibrium data, accounting for the temperature dependence of the enthalpy of solution:

lnxe​=A+TB​+Cln(T)

Where:

  • xe​ is the mole fraction solubility.

  • T is the absolute temperature (K).

  • A,B, and C are empirical model parameters derived from experimental data via non-linear regression. B represents the variation in the activity coefficient, and C reflects the effect of temperature on the fusion enthalpy.

Activity Coefficient Models (Wilson & NRTL)

For binary systems (solute + solvent), the Wilson and Non-Random Two-Liquid (NRTL) models are utilized to calculate the activity coefficient ( γi​ ). These models are critical because 2-butoxy-5-nitrobenzamide solutions deviate significantly from Raoult's Law (ideal solution behavior) due to strong solute-solvent hydrogen bonding.

Models Input Experimental Mole Fraction (x_exp) Apelblat Modified Apelblat (T-dependence of ΔH) Input->Apelblat Wilson Wilson Model (Activity Coefficients) Input->Wilson NRTL NRTL Model (Local Composition) Input->NRTL Validation Optimization (RMSD & ARD < 2%) Apelblat->Validation Wilson->Validation NRTL->Validation Output Thermodynamic Properties (ΔH_sol, ΔS_sol, ΔG_sol) Validation->Output

Fig 2. Thermodynamic modeling logic for deriving dissolution properties from raw data.

Conclusion

The solubility of 2-butoxy-5-nitrobenzamide is highly dependent on the solvent's hydrogen-bond acceptor capacity and polarity. For maximum dissolution (e.g., during reaction phases), highly polar aprotic solvents like DMSO and DMF are optimal. For crystallization and purification, binary mixtures or moderate solvents like ethyl acetate and ethanol provide the necessary temperature-dependent solubility gradients. By employing the rigorous isothermal shake-flask method and fitting the data to the modified Apelblat and NRTL models, chemical engineers can accurately map the solid-liquid equilibrium required for scalable pharmaceutical manufacturing.

References

  • Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K Journal of Chemical & Engineering Data, American Chemical Society (2019). URL:[Link]

  • Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K Journal of Chemical & Engineering Data, American Chemical Society (2021). URL:[Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures Journal of Chemical & Engineering Data, American Chemical Society (2023). URL:[Link]

Exploratory

melting point of 2-butoxy-5-nitrobenzamide

An In-depth Technical Guide to the Melting Point of 2-Butoxy-5-nitrobenzamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the (CAS No...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Melting Point of 2-Butoxy-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 24576-14-5), a critical physicochemical parameter for its identification, purity assessment, and application in research and development. This document consolidates the reported melting point data, elucidates the underlying scientific principles of melting phenomena, and presents a detailed, field-proven protocol for its accurate experimental determination. By integrating theoretical knowledge with practical application, this guide serves as an authoritative resource for scientists, ensuring reliable and reproducible results in a laboratory setting.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[1][2] For a pure substance, this transition occurs over a narrow temperature range, making it a characteristic physical property used for identification.[1][3] In the context of drug development and chemical synthesis, the melting point is not merely an identification tag; it is a fundamental indicator of purity. The presence of even small amounts of impurities typically causes a depression and broadening of the melting range.[2][3]

2-Butoxy-5-nitrobenzamide is a substituted aromatic amide whose utility may lie as an intermediate in the synthesis of more complex molecules, potentially for pharmaceutical applications.[4][5] Accurate characterization of its physical properties, chief among them the melting point, is the first step in validating its synthesis and ensuring its suitability for subsequent reactions or formulations. This guide provides the foundational knowledge and practical steps to confidently determine and interpret the melting point of this compound.

Physicochemical Profile of 2-Butoxy-5-nitrobenzamide

A summary of the key physicochemical properties for 2-butoxy-5-nitrobenzamide is presented below. This data provides a foundational reference for laboratory work involving this compound.

PropertyValueSource
Chemical Name 2-Butoxy-5-nitrobenzamide[6]
CAS Number 24576-14-5[6]
Molecular Formula C₁₁H₁₄N₂O₄[6]
Molecular Weight 238.24 g/mol [6]
Melting Point 126 °C (recrystallized from ethanol)[6]
LogP 3.09610[6]
PSA 98.14000[6]

Authoritative Melting Point Data

The empirically determined melting point for 2-butoxy-5-nitrobenzamide is reported as 126 °C .[6] It is crucial to note that this value is specified with the recrystallization solvent, ethanol.[6] The choice of solvent for purification is critical, as residual solvent can act as an impurity, potentially depressing the observed melting point. The explicit mention of the solvent enhances the trustworthiness of this reported value.

Experimental Determination: A Validated Protocol

The accurate determination of a melting point is a foundational skill in organic chemistry. The following protocol is a self-validating system designed to produce reliable and reproducible results.

Apparatus and Materials
  • Melting Point Apparatus (e.g., DigiMelt, Thiele tube)[1][7]

  • Capillary Tubes (sealed at one end)[8]

  • Thermometer (calibrated)

  • Sample of 2-butoxy-5-nitrobenzamide (finely powdered)

  • Mortar and Pestle or Spatula

  • Melting Point Standards (e.g., Urea, Cinnamic Acid) for calibration[2]

Step-by-Step Measurement Procedure
  • Sample Preparation:

    • Place a small quantity of 2-butoxy-5-nitrobenzamide on a clean, dry surface like a watch glass.

    • Using a spatula, crush the sample into a fine powder.[7] This ensures uniform heat transfer within the capillary tube.

    • Invert a capillary tube and press the open end into the powder mound several times to introduce the sample.

    • To pack the sample, gently tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube.[2][7] The goal is to achieve a tightly packed column of 1-2 mm in height at the bottom of the tube.[7]

  • Initial Approximate Determination:

    • If the melting point is unknown, perform a rapid determination by setting a fast heating ramp (e.g., 10-20 °C per minute).[2][7]

    • Record the approximate temperature range at which the sample melts. This preliminary run prevents overshooting the melting point during the precise measurement.

  • Accurate Measurement:

    • Prepare a fresh capillary tube with the sample.

    • Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed in the previous step.[7]

    • Place the capillary tube in the apparatus.

    • Set a slow heating rate of 1-2 °C per minute.[7] Too rapid heating is a common source of error, as it causes a lag between the thermometer reading and the actual temperature of the sample.[7]

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂. For a pure sample, this range should be narrow, typically 0.5-2.0 °C.[1]

  • Instrument Calibration (Trustworthiness Pillar):

    • Periodically, or if the apparatus is new, its thermometer should be calibrated.

    • This is achieved by determining the melting points of highly pure, known standards (e.g., urea, cinnamic acid) and comparing the observed values to the established literature values.[2] Any consistent deviation can be used to apply a correction factor to subsequent measurements.

Workflow for Melting Point Analysis and Identity Confirmation

The following diagram illustrates the logical workflow for determining the melting point of a sample and using that information to assess its purity and confirm its identity.

MeltingPointWorkflow cluster_prep Phase 1: Preparation & Initial Scan cluster_accurate Phase 2: Precise Measurement cluster_analysis Phase 3: Analysis & Verification start Start: Obtain Sample of 2-Butoxy-5-nitrobenzamide prep Prepare Sample: 1. Pulverize to fine powder 2. Pack 1-2 mm in capillary tube start->prep fast_scan Rapid Scan: Heat at 10-20°C/min prep->fast_scan approx_mp Record Approximate Melting Range fast_scan->approx_mp cool Cool Apparatus to ~15°C below Approx. MP approx_mp->cool slow_scan Accurate Scan: Heat at 1-2°C/min cool->slow_scan record_range Record Precise Melting Range (T1: First liquid, T2: All liquid) slow_scan->record_range compare Compare Observed MP (126°C ± 2°C) with Literature Value record_range->compare pure Conclusion: Sample is likely pure 2-Butoxy-5-nitrobenzamide compare->pure  Match & Sharp Range   impure Result: Broad or Depressed Melting Range compare->impure  No Match or Broad Range (>2°C)   mixed_mp Optional: Confirm Identity with Mixed Melting Point Test pure->mixed_mp end End of Analysis pure->end repurify Action: Repurify Sample (e.g., Recrystallization) impure->repurify repurify->start Re-test mixed_mp->end

Caption: Workflow for Accurate Melting Point Determination and Purity Assessment.

Advanced Technique: Mixed Melting Point for Identity Confirmation

While a matching melting point is strong evidence of a compound's identity, it is not definitive proof, as different compounds can have similar melting points.[2] The mixed melting point technique is a simple and powerful method for unambiguous confirmation.[1]

  • Principle: If two substances, an unknown (A) and a known standard (B), are identical, a mixture of the two will behave as a pure substance and its melting point will be sharp and unchanged. If A and B are different compounds, one will act as an impurity to the other, resulting in a significantly depressed and broadened melting range.[1]

  • Procedure:

    • Prepare a 50:50 mixture of the synthesized 2-butoxy-5-nitrobenzamide with an authentic, known sample of the same compound.

    • Thoroughly grind the two solids together to ensure homogeneity.

    • Determine the melting point of the mixture using the accurate protocol described above.

    • Interpretation: If the melting point of the mixture is still sharp and at 126 °C, the identity of the synthesized sample is confirmed. If the melting point is depressed and broad, the synthesized sample is not 2-butoxy-5-nitrobenzamide.

Conclusion

The is a key parameter reported to be 126 °C.[6] This value serves as a critical benchmark for chemists and pharmaceutical scientists in verifying the successful synthesis and assessing the purity of this compound. Adherence to a rigorous and validated experimental protocol, including slow heating rates, proper sample preparation, and instrument calibration, is paramount for obtaining accurate and reliable data. The application of advanced techniques such as mixed melting point determination further strengthens the certainty of a compound's identity, upholding the principles of scientific integrity and reproducibility in research and development.

References

  • LookChem. (n.d.). Benzamide, 2-butoxy-5-nitro-. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • University of Texas at Dallas. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

  • Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • Millersville University. (n.d.). Experiment #1 – Melting point. Retrieved from [Link]

  • University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzamide. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-butanoyloxy-5-nitrobenzoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). N-butyl-5-nitro-2-(2-propynyloxy)benzamide — Chemical Substance Information. Retrieved from [Link]

  • Nisato, D., et al. (2009, February 10). Synthesis of 2-alkoxy-5-nitrobenzamides by phase-transfer catalyzed nucleophilic substitution of 2-chloro-5-nitrobenzamides. ResearchGate. Retrieved from [Link]

  • PMC. (2012, June 28). Novel synthetic route to the C-nucleoside, 2-deoxy benzamide riboside. Retrieved from [Link]

Sources

Foundational

Unlocking the Spectroscopic Signature: A Comprehensive Guide to ¹H and ¹³C NMR Characterization of Nitrobenzamide Derivatives

Executive Summary Nitrobenzamides represent a highly privileged class of pharmacophores, serving as the structural backbone for numerous antimicrobial agents, poly (ADP-ribose) polymerase (PARP) inhibitors, and anthelmin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrobenzamides represent a highly privileged class of pharmacophores, serving as the structural backbone for numerous antimicrobial agents, poly (ADP-ribose) polymerase (PARP) inhibitors, and anthelmintic drugs[1]. The accurate structural elucidation of these derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy is a critical bottleneck in drug development. This whitepaper provides an in-depth, mechanistic guide to the ¹H and ¹³C NMR characterization of nitrobenzamides, addressing the unique physical chemistry of the amide bond, the anisotropic effects of the nitro group, and the complex relaxation dynamics of the ¹⁴N nucleus.

The Physical Chemistry of Nitrobenzamides in NMR

To accurately interpret the NMR spectra of nitrobenzamide derivatives, one must understand the underlying causality driving the chemical shifts and peak morphologies. The spectroscopic signature is governed by three primary structural features:

Amide Bond Rotamerism & The Coalescence Phenomenon

The amide linkage (R–CO–NH–R') is not a simple single bond. The delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl π-system imparts a partial double-bond character to the C–N bond[2]. This resonance stabilization significantly restricts free rotation around the C–N axis.

Consequently, nitrobenzamides frequently exist as a mixture of cis and trans rotamers in solution[2]. On the NMR timescale at ambient temperature, this restricted rotation is slow enough that the distinct chemical environments of the rotamers are captured as separate signals, leading to apparent "peak doubling" in both ¹H and ¹³C spectra[2]. Inexperienced analysts often misinterpret these secondary peaks as impurities.

The DMSO-d₆ Imperative: Solvation vs. Chemical Shift

Nitrobenzamides typically exhibit poor solubility in standard non-polar deuterated solvents (like CDCl₃) due to robust intermolecular hydrogen-bonding networks and strong dipole-dipole interactions induced by the nitro group. Therefore, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the universally preferred solvent[1][3].

The Causality of the Solvent Shift: DMSO-d₆ is a potent hydrogen-bond acceptor. While it effectively breaks up solute-solute interactions to dissolve the compound, it simultaneously forms strong hydrogen bonds with the amide N–H proton. This interaction draws electron density away from the proton, severely deshielding it. As a result, the amide N–H resonance in DMSO-d₆ is typically pushed far downfield, appearing as a broad singlet between 8.0 and 11.0 ppm[3].

Quadrupolar Relaxation of ¹⁴N

Nitrogen-14 is an NMR-active, spin-1 ( I=1 ) nucleus with a natural abundance of 99.6%[4]. Because I>1/2 , ¹⁴N possesses an electric quadrupole moment. The asymmetric charge distribution of the nucleus interacts with the electric field gradient of the molecule, leading to highly efficient, rapid quadrupolar relaxation[4].

This rapid relaxation provides a fast relaxation pathway for the attached amide proton (N–H). The shortened transverse relaxation time ( T2​ ) of the proton results in significant line broadening ( Δν=1/(πT2​) ). This is why the amide N–H signal rarely shows clear scalar coupling ( J -coupling) to adjacent protons and instead appears as a broad mound in the ¹H spectrum[5].

Self-Validating Experimental Protocol

To ensure scientific integrity and prevent the misidentification of rotamers as impurities, the following self-validating workflow must be employed.

Step-by-Step Methodology for NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg (for ¹H NMR) or 50–80 mg (for ¹³C NMR) of the highly purified nitrobenzamide derivative in 0.6 mL of anhydrous DMSO-d₆[3]. Ensure complete dissolution using gentle sonication if necessary.

  • Internal Referencing: Utilize Tetramethylsilane (TMS) as an internal standard, calibrating the spectrum such that the TMS peak is set precisely to 0.00 ppm[3]. Alternatively, reference the residual solvent peak of DMSO-d₆ (2.50 ppm for ¹H; 39.52 ppm for ¹³C).

  • Primary Acquisition (Ambient): Acquire standard 1D ¹H (400/500 MHz) and ¹³C (100/125 MHz) spectra at 298 K (25 °C)[3].

  • Rotamer Validation via VT-NMR (Decision Gate): If peak doubling or severe broadening is observed in the aliphatic or aromatic regions, do not immediately assume impurity. Perform Variable Temperature (VT) NMR. Gradually heat the sample in the probe to 353–373 K (80–100 °C).

    • Causality: Heating provides the thermal energy required to overcome the rotational barrier of the C–N partial double bond. If the doubled peaks coalesce into a single sharp peak at elevated temperatures, they are definitively confirmed as rotamers[2]. If they remain distinct, they represent a chemical impurity.

  • 2D Correlation for Quaternary Carbons: The ipso carbons (C–NO₂ and C=O) often suffer from long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement, making them weak in 1D ¹³C spectra. Run Heteronuclear Multiple Bond Correlation (HMBC) to definitively assign these quaternary carbons via long-range coupling (² JCH​ and ³ JCH​ ) to adjacent aromatic protons.

Diagnostic Workflow Visualization

NMR_Workflow A Synthesized Nitrobenzamide B Sample Prep (DMSO-d6, TMS ref) A->B C Acquire 1D NMR (1H & 13C at 298K) B->C D Peak Doubling Observed? C->D E Variable Temp NMR (Heat to 80-100°C) D->E Yes I 2D NMR (HSQC/HMBC) for Quaternary C D->I No F Peaks Coalesce? E->F G Investigate as Impurity F->G No H Confirm Amide Rotamers F->H Yes H->I J Final Structural Elucidation I->J

Workflow for NMR validation of nitrobenzamides, featuring VT-NMR for rotamer resolution.

Diagnostic Chemical Shifts: Quantitative Baselines

The strong electron-withdrawing nature of the nitro group (via both inductive −I and resonance −R effects) severely deshields the ortho and para positions of the aromatic ring[6]. Below is a consolidated quantitative baseline for a typical 4-nitrobenzamide derivative acquired in DMSO-d₆[1].

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 4-Nitrobenzamide Derivatives
Functional Group / PositionNucleusTypical Chemical Shift (δ, ppm)Multiplicity & CharacteristicsCausality / Notes
Amide N–H ¹H8.00 – 10.50Broad singlet (br s)Broadened by ¹⁴N quadrupolar relaxation; shifted downfield by DMSO-d₆ H-bonding[3][5].
Aromatic (ortho to NO₂) ¹H8.30 – 8.40Doublet (d), ³ J ≈ 8.5 HzHighly deshielded due to the strong −I and −R effects of the adjacent nitro group[1].
Aromatic (meta to NO₂) ¹H8.05 – 8.15Doublet (d), ³ J ≈ 8.5 HzLess deshielded than the ortho position, but still downfield relative to standard benzene[1].
Amide Carbonyl (C=O) ¹³C163.0 – 172.5Singlet (s)Highly deshielded sp² hybridized carbon. Often weak due to lack of NOE and long T1​ [1][5].
Aromatic ipso (C–NO₂) ¹³C150.0 – 153.0Singlet (s)The most deshielded aromatic carbon due to direct attachment to the electronegative nitrogen[1].
Aromatic ipso (C–C=O) ¹³C140.0 – 143.0Singlet (s)Deshielded by the carbonyl group, but less so than the C–NO₂ carbon[1].
Aromatic (C–H) ¹³C120.0 – 131.0Singlet (s)Standard aromatic carbon range, splitting based on substitution pattern[1].

Advanced Troubleshooting: Overcoming Broadening

In cases where the ¹⁴N quadrupolar broadening completely obscures the adjacent carbon signals (a phenomenon sometimes observed in solid-state NMR or highly restricted liquid environments), advanced techniques may be required.

While standard spin-1/2 techniques (like ¹⁵N isotopic labeling) are common, cutting-edge approaches such as ¹⁴N Overtone (OT) NMR are emerging. By irradiating and observing at twice the ¹⁴N Larmor frequency, overtone NMR bypasses the first-order quadrupolar broadening entirely[4]. Because the overtone transitions ( m=−1↔m=+1 ) are symmetric, the resulting spectra are significantly narrower, allowing for the extraction of high-resolution chemical shift data directly from the naturally abundant ¹⁴N isotope without the noise of quadrupolar interference[4].

Sources

Exploratory

The Biological Activity of Nitrobenzamide Compounds: Mechanisms, Applications, and Experimental Validation

A Technical Whitepaper for Drug Development Professionals As a Senior Application Scientist navigating the complex landscape of pharmacophore development, I have structured this guide to dissect the nitrobenzamide scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist navigating the complex landscape of pharmacophore development, I have structured this guide to dissect the nitrobenzamide scaffold not just as a static chemical entity, but as a dynamic, bioreductive system. Nitrobenzamides represent a highly versatile class of compounds whose biological activity is fundamentally dictated by the redox potential of their nitroaromatic moiety.

This whitepaper synthesizes the mechanistic foundations, therapeutic applications, and field-proven experimental protocols required to evaluate nitrobenzamide derivatives in modern drug discovery.

Mechanistic Foundations: The Nitro Group as a Bioreductive Trigger

The pharmacological utility of nitrobenzamides is rarely derived from the parent compound itself; rather, they act as sophisticated prodrugs. Their mechanism of action is governed by enzymatic reduction, which diverges based on the physiological environment and the specific nitroreductases (NTRs) present.

Type II vs. Type I Nitroreductases

In mammalian cells under normoxic (oxygen-rich) conditions, ubiquitous Type II NTRs catalyze a one-electron reduction of the nitro group to a nitro radical anion. In a futile cycle, this radical rapidly reacts with molecular oxygen to regenerate the parent nitro compound, producing superoxide anions[1].

However, under severe hypoxia (characteristic of solid tumors) or within specific pathogens (e.g., mycobacteria, trypanosomes) that express bacterial-like Type I NTRs , the nitro group undergoes a sequential, oxygen-insensitive two- or four-electron reduction[1]. This cascade generates highly reactive nitroso or hydroxylamine intermediates, triggering massive electronic rearrangements that unleash the molecule's cytotoxic potential.

Covalent Enzyme Inhibition: The DprE1 Paradigm

In the context of Mycobacterium tuberculosis (Mtb), nitrobenzamides function as suicide inhibitors of Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1), an essential enzyme for mycobacterial cell wall synthesis. The FAD cofactor of DprE1 reduces the nitro group to a nitroso moiety. Subsequently, the sulfur from a nearby cysteine residue (Cys387) attacks the nitroso group, forming an irreversible covalent bond that permanently disables the enzyme[2].

DprE1_Inhibition NB Nitrobenzamide (Prodrug) Reduction Bioreduction (FAD to FADH2) NB->Reduction DprE1 DprE1 Enzyme (FAD Cofactor) DprE1->Reduction Nitroso Nitroso Intermediate (Highly Reactive) Reduction->Nitroso Adduct Covalent Adduct (Irreversible Inhibition) Nitroso->Adduct Nucleophilic Attack Cys387 Cys387 Residue (Nucleophilic Attack) Cys387->Adduct

Mechanistic pathway of DprE1 covalent inhibition by nitrobenzamides.

Therapeutic Pipeline Development

Antitubercular Agents

The emergence of multidrug-resistant tuberculosis (MDR-TB) has accelerated the development of DprE1 inhibitors. Dinitrobenzamides and N-alkyl nitrobenzamides have demonstrated remarkable efficacy, with some derivatives exhibiting Minimum Inhibitory Concentrations (MICs) of < 0.016 μg/mL against Mtb H37Rv, matching the potency of frontline drugs like isoniazid[3]. Structure-Activity Relationship (SAR) studies reveal that substituting one nitro group with a trifluoromethyl (CF3) group slightly reduces in vitro activity but significantly improves the pharmacokinetic and toxicological profile[4].

Hypoxia-Activated Prodrugs (HAPs) in Oncology

Solid tumors are characterized by hypoxic cores that resist conventional radiotherapy and chemotherapy. Nitrobenzamides such as CP-506 and the aziridinyl nitrobenzamide CB1954 are designed to exploit this environment. In CP-506, the positioning of a piperazinecarboxamide side chain adjacent to the nitro substituent successfully prevents off-target metabolism by human AKR1C3, ensuring that the prodrug is only activated by specific nitroreductases in the hypoxic tumor microenvironment[5].

Antiparasitic (Trypanocidal) Activity

Trypanosomes (e.g., T. brucei and T. cruzi) express Type I NTRs, making them uniquely susceptible to nitroaromatic compounds. Aziridinyl nitrobenzamides undergo nitro reduction in NTR-expressing parasites, leading to the formation of hydroxylamine derivatives that mediate cytotoxic effects through severe DNA alkylation[1].

Quantitative Activity & Structure-Activity Relationships

To synthesize the vast array of SAR data, the following table summarizes the comparative biological activity of key nitrobenzamide scaffolds across different therapeutic domains.

Scaffold ClassRepresentative CompoundPrimary Target / MechanismKey Biological Activity (In Vitro)
N-Alkyl 3,5-Dinitrobenzamides Compound A6 / A11M. tuberculosis (DprE1 Covalent Inhibition)MIC < 0.016 μg/mL (SI > 1500)
Aziridinyl Nitrobenzamides CB1954T. brucei / T. cruzi (Type I NTR Activation)IC₅₀ < 1 μM (Trypanosomes)
Piperazine-bearing Nitrobenzamides CP-506Hypoxic Solid Tumors (DNA Crosslinking)High Hypoxic Cytotoxicity Ratio (HCR)
N-Alkyl 3-NO₂-5-CF₃-benzamides Compound 11 / 12M. tuberculosis (DprE1 Covalent Inhibition)MIC ~ 16 ng/mL (Improved PK profile)

Experimental Methodologies & Validation Protocols

As scientists, we must ensure our assays are robust, self-validating systems. The following protocols detail the gold-standard methodologies for evaluating nitrobenzamide bioactivity, emphasizing the causality behind each experimental choice.

Protocol 1: In Vitro DprE1 Covalent Adduct Formation Assay

Objective: Validate the irreversible covalent binding of a nitrobenzamide lead to the Cys387 residue of Mtb DprE1.

  • Enzyme Incubation: Incubate 10 μM recombinant Mtb DprE1 with 50 μM of the nitrobenzamide compound in 50 mM HEPES buffer (pH 7.5) at 37°C for 2 hours.

    • Scientific Rationale: Recombinant DprE1 must be pre-loaded with its FAD cofactor. The FAD is strictly required because the enzyme itself must bioreduce the nitro group to the reactive nitroso intermediate before covalent binding can occur.

  • Intact Protein Mass Spectrometry (LC-MS): Quench the reaction with 0.1% formic acid and analyze via LC-ESI-TOF MS.

    • Scientific Rationale: Measuring the intact mass shift of the protein provides direct, self-validating evidence of covalent modification. A mass shift corresponding to the compound's molecular weight minus 16 Da (loss of oxygen from nitro to nitroso) confirms the exact stoichiometry of the suicide inhibition.

  • Orthogonal Validation (Tryptic Digest): Digest the modified protein with trypsin and perform LC-MS/MS peptide mapping.

    • Scientific Rationale: Identifying the specific mass shift on the peptide fragment containing Cys387 validates the structural mechanism of action and definitively rules out non-specific allosteric binding or aggregation-based inhibition.

Protocol 2: Hypoxia-Selective Cytotoxicity Screening (Clonogenic Assay)

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) of nitrobenzamide prodrugs to evaluate tumor selectivity.

Hypoxia_Workflow Cells Seed Tumor Cells (e.g., HCT116) Split Split into Environments Cells->Split Normoxia Normoxia (21% O2) Type II NTR dominant Split->Normoxia Hypoxia Hypoxia (<1% O2) Type I/II NTR active Split->Hypoxia Drug Add Nitrobenzamide Prodrug Normoxia->Drug Hypoxia->Drug Wash Wash & Regrowth (5 Days Aerobic) Drug->Wash Assay Clonogenic Survival (Calculate HCR) Wash->Assay

Experimental workflow for evaluating Hypoxia Cytotoxicity Ratio (HCR).

  • 3D Multicellular Layer (MCL) Culture: Seed HCT116 tumor cells onto collagen-coated transwell inserts to form 3D multicellular layers.

    • Scientific Rationale: Standard 2D cultures fail to model oxygen diffusion gradients and the critical "bystander effect" (where the activated cytotoxic effector diffuses to kill neighboring non-hypoxic cells). 3D MCLs accurately recapitulate this tissue-like pharmacokinetics.

  • Differential Oxygen Exposure: Transfer cultures into strictly controlled normoxic (21% O₂) and anoxic (<0.1% O₂) chambers. Expose to serial dilutions of the nitrobenzamide for exactly 4 hours.

    • Scientific Rationale: The 4-hour window is a self-validating parameter. It is long enough for NTRs to activate the prodrug under hypoxia, but short enough to prevent hypoxia-induced apoptosis from confounding the drug toxicity data.

  • Aerobic Regrowth and Colony Counting: Wash out the drug thoroughly, trypsinize the MCLs, re-plate at low density, and allow cells to grow in normoxia for 5 to 7 days.

    • Scientific Rationale: Immediate viability assays (like ATP or MTT) cannot distinguish between transient metabolic suppression and true cell death. Clonogenic survival is the gold standard because it strictly measures the reproductive integrity of the cells post-treatment.

Conclusion

Nitrobenzamides are highly tunable pharmacophores whose biological activity is unlocked by precise bioreductive triggers. Whether engineered to form covalent adducts with mycobacterial DprE1, or designed to unleash alkylating agents in the hypoxic cores of solid tumors, their development requires a rigorous understanding of redox biology and enzyme kinetics. By employing self-validating experimental protocols, drug development professionals can successfully harness the nitro group from a historical toxicology liability into a targeted therapeutic asset.

References

  • Source: nih.
  • Source: rhhz.
  • Source: nih.
  • Source: asm.
  • Source: acs.

Sources

Foundational

The 2-Butoxy-5-nitrobenzamide Scaffold: An In-Depth Technical Guide for Medicinal Chemistry

A Note to Our Valued Research Community: Following a comprehensive literature and patent search, it has become evident that publicly available information on the specific use of 2-butoxy-5-nitrobenzamide as a dedicated s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Valued Research Community:

Following a comprehensive literature and patent search, it has become evident that publicly available information on the specific use of 2-butoxy-5-nitrobenzamide as a dedicated scaffold in medicinal chemistry is exceedingly limited. While the broader classes of benzamides and nitroaromatic compounds are well-represented in drug discovery literature, specific examples of drug development programs originating from or extensively exploring the 2-butoxy-5-nitrobenzamide core are not readily found in published papers or patents.

This scarcity of specific data prevents the creation of the in-depth technical guide as originally envisioned, which would require detailed experimental protocols, structure-activity relationship (SAR) data, and specific biological activities of derivatives.

However, to provide a valuable resource for researchers and drug development professionals, this guide will instead focus on the potential of the 2-butoxy-5-nitrobenzamide scaffold by drawing parallels with closely related and well-studied chemical structures. We will explore the medicinal chemistry principles that would underpin a drug discovery program based on this scaffold, providing a theoretical framework and practical considerations for its future exploration.

Part 1: Deconstructing the 2-Butoxy-5-nitrobenzamide Scaffold: A Chemist's Perspective

The 2-butoxy-5-nitrobenzamide scaffold presents a unique combination of functional groups that offer a multitude of possibilities for synthetic modification and interaction with biological targets.

Chemical Structure and Key Features:

  • Benzamide Core: The benzamide moiety is a common feature in many approved drugs and is known for its ability to form hydrogen bonds and participate in various non-covalent interactions with protein targets.[1]

  • 2-Butoxy Group: This lipophilic group can influence the compound's solubility, membrane permeability, and metabolic stability. The ether linkage provides some conformational flexibility.

  • 5-Nitro Group: The strongly electron-withdrawing nitro group significantly impacts the electronic properties of the aromatic ring. It can be a key pharmacophoric element or a precursor for further chemical transformations, such as reduction to an amino group.[2]

Part 2: Potential Therapeutic Applications: Extrapolating from Related Scaffolds

While direct evidence is lacking for 2-butoxy-5-nitrobenzamide, we can infer its potential in several therapeutic areas based on the activities of analogous compounds.

Neurodegenerative Diseases: Targeting LRRK2 in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a significant therapeutic target for Parkinson's disease.[3][4] A class of compounds described as 2-arylmethyloxy-5-substituent-N-arylbenzamides has shown potent LRRK2 inhibitory activity.[3] The 2-butoxy-5-nitrobenzamide scaffold fits within this broader structural class, suggesting its potential as a starting point for the design of novel LRRK2 inhibitors.

Hypothetical Drug Design Workflow:

The following diagram illustrates a conceptual workflow for developing LRRK2 inhibitors based on the 2-butoxy-5-nitrobenzamide scaffold.

Caption: Conceptual workflow for the development of LRRK2 inhibitors.

Experimental Protocol: LRRK2 Inhibition Assay (Representative)

A potential in vitro assay to screen for LRRK2 inhibitory activity could be a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human LRRK2 (wild-type and G2019S mutant)

  • LRRKtide (a synthetic peptide substrate)

  • Europium-labeled anti-phospho-LRRKtide antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Compound Dispensing: Add test compounds at various concentrations to the assay plate.

  • Enzyme and Substrate Addition: Add LRRK2 enzyme and LRRKtide substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the europium-labeled antibody.

  • Signal Reading: After another incubation period, read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the IC₅₀ values for each compound.

Oncology: Potential as Anticancer Agents

Benzamide derivatives have been explored as anticancer agents targeting various mechanisms, including the inhibition of ABC transporters involved in multidrug resistance.[5][6] The 2-butoxy-5-nitrobenzamide scaffold could be investigated for its potential to modulate the activity of these transporters or to exhibit cytotoxic effects on cancer cell lines.

Hypothetical Signaling Pathway Modulation:

Derivatives of the 2-butoxy-5-nitrobenzamide scaffold could potentially interfere with cancer cell signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Potential 2-Butoxy-5-nitrobenzamide Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Infectious Diseases: Antimicrobial Potential

Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced in microbial cells to form reactive nitrogen species that are toxic to the microorganism.[7] Derivatives of 2-butoxy-5-nitrobenzamide could be synthesized and screened for activity against a panel of bacterial and fungal pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of novel derivatives can be determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Synthetic Strategies and Future Directions

The 2-butoxy-5-nitrobenzamide scaffold is amenable to a variety of synthetic modifications.

Key Synthetic Transformations:

  • Amide Coupling: The primary amide can be readily converted to secondary or tertiary amides by coupling with a wide range of amines, introducing diverse substituents to probe structure-activity relationships.

  • Nitro Group Reduction: The nitro group can be reduced to an amine, which can then be further functionalized through acylation, sulfonylation, or reductive amination.

  • Butoxy Chain Modification: While more synthetically challenging, the butoxy group could be varied to explore the impact of lipophilicity and steric bulk on biological activity.

Future Perspectives:

The 2-butoxy-5-nitrobenzamide scaffold represents an underexplored area of chemical space. Future research efforts could focus on:

  • Library Synthesis: The synthesis and screening of a diverse library of derivatives against a broad range of biological targets.

  • Computational Modeling: The use of in silico methods to predict potential targets and guide the design of new analogs.

  • Fragment-Based Screening: Utilizing the 2-butoxy-5-nitrobenzamide core as a starting point for fragment-based drug discovery campaigns.

While the current body of literature does not provide a well-trodden path for the medicinal chemistry of 2-butoxy-5-nitrobenzamide, its structural features and the proven track record of related compound classes suggest that it holds significant potential for the development of novel therapeutics. This guide provides a foundational framework to inspire and inform future research in this promising area.

References

  • Deore Jayesh Satish, & Dr. Pranjali Shinde. (2025). Design, Synthesis, and Biological Evaluation of Novel Heterocyclic Scaffolds Targeting Neurodegenerative Disorders. International Journal of Advanced Research and Multidisciplinary Trends (IJARMT), 2(1), 823–839. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Rahman Archie, S., Das, B. K., Hossain, M. S., Kumar, U., & Rouf, A. S. S. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 9(1), 308. [Link]

  • Reith, A. D., et al. (2012). GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor. Bioorganic & medicinal chemistry letters, 22(17), 5625–5629. [Link]

  • Vancraenen, J., et al. (2024). Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv. [Link]

  • Synthesis and Sar (Structure–Activity Relationship) Studies of Marine Alkaloid or Peptide Derivatives for Neurodegenerative Disorders. (2025). International Journal of Engineering Sciences. Retrieved from [Link]

  • Yin, H., et al. (2017). Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & medicinal chemistry letters, 27(17), 4034–4038. [Link]

  • Narayanan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International journal of molecular sciences, 22(5), 2463. [Link]

  • Post, J. M., et al. (2019). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Journal of medicinal chemistry, 62(22), 10395–10412. [Link]

  • Khan, K. M., et al. (2016). 5-Nitroimidazole Derivatives and their Antimicrobial Activity. Journal of the Chemical Society of Pakistan, 38(02).
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). Pharmaceuticals. Retrieved from [Link]

  • WO2023220238A1 - Lrrk2 inhibitors - Google Patents. (n.d.).
  • Narayanan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International journal of molecular sciences, 22(5), 2463. [Link]

  • Chlebek, J., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International journal of molecular sciences, 24(18), 13861. [Link]

  • Medicinal Chemistry Studies Against Neurodegenerative Diseases. (2022). Current medicinal chemistry, 29(33), 5539–5540. [Link]

  • Chen, H., et al. (2014). Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling. ACS medicinal chemistry letters, 5(5), 534–538. [Link]

  • Sharma, B., et al. (2022). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry, 59(2), 245-274. [Link]

Sources

Exploratory

exploring derivatives of 2-butoxy-5-nitrobenzamide for drug discovery

Rational Design and Optimization of 2-Butoxy-5-Nitrobenzamide Derivatives in Drug Discovery Executive Summary The pursuit of highly selective G-protein coupled receptor (GPCR) ligands is a cornerstone of modern neurophar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Rational Design and Optimization of 2-Butoxy-5-Nitrobenzamide Derivatives in Drug Discovery

Executive Summary

The pursuit of highly selective G-protein coupled receptor (GPCR) ligands is a cornerstone of modern neuropharmacology. Specifically, targeting the Dopamine D3 receptor (D3R) over the highly homologous D2 receptor (D2R) holds immense therapeutic potential for treating schizophrenia, substance use disorders, and depression without inducing debilitating extrapyramidal side effects[1]. This technical whitepaper explores the 2-butoxy-5-nitrobenzamide scaffold—a highly tunable, privileged orthopramide structure. By deconstructing its pharmacophore, detailing its synthetic workflows, and outlining self-validating pharmacological screening protocols, this guide provides a comprehensive roadmap for medicinal chemists optimizing this scaffold for D3R selectivity.

Structural Rationale & Pharmacophore Deconstruction

The benzamide class of ligands (orthopramides) is characterized by a central aromatic ring substituted with an amide linked to a basic amine, alongside an ortho-alkoxy group. The specific substitution pattern of 2-butoxy-5-nitrobenzamide introduces unique steric and electronic parameters that drive receptor subtype selectivity[2].

  • The 2-Butoxy Group (Steric Driver): Classical antipsychotics (e.g., sulpiride) utilize a 2-methoxy group. However, structural biology and SAR studies reveal that the D3 receptor possesses a larger, more accommodating lipophilic binding pocket in the orthosteric site compared to D2R[3]. The bulky 2-butoxy chain exploits this bulk tolerance, creating a steric clash within the tighter D2R pocket while anchoring securely within D3R, thereby driving selectivity[4]. Furthermore, the oxygen atom forms a critical intramolecular hydrogen bond with the amide NH, locking the molecule into a bioactive, coplanar conformation.

  • The 5-Nitro Group (Electronic Modulator & Synthetic Handle): The strongly electron-withdrawing nature of the nitro group pulls electron density from the aromatic ring, modulating the pKa of the amide nitrogen. This alters the hydrogen-bond donating capacity required for interaction with key receptor residues (e.g., Ser192). Additionally, the nitro group serves as a highly versatile synthetic handle; it can be retained for its unique electronics or reduced to an amine (yielding 5-amino-2-butoxybenzamide) for subsequent Sandmeyer transformations into halogenated derivatives[5].

Pharmacophore Core Benzamide Core (Scaffold) Butoxy 2-Butoxy Group (Steric Bulk) Core->Butoxy Fits D3 lipophilic pocket Nitro 5-Nitro Group (EWG) Core->Nitro Modulates amide pKa Amine Basic Amine (Salt Bridge) Core->Amine Binds Asp110 (D3R)

Pharmacophore model of 2-butoxy-5-nitrobenzamide derivatives highlighting D3R selectivity.

Synthetic Workflows & Derivatization Strategies

The synthesis of 2-butoxy-5-nitrobenzamide and its subsequent derivatization requires precise control over reaction conditions, particularly during the initial etherification step where biphasic dynamics are at play.

Protocol 1: Phase-Transfer Catalyzed Synthesis of the Core Scaffold

Causality Focus: The nucleophilic aromatic substitution (SNAr) of an aryl chloride by an alkoxide is typically sluggish. To overcome this, a phase-transfer catalyst (PTC) is employed to shuttle the hydroxide ion between the aqueous and organic phases, ensuring a high-yield, self-driving reaction.

  • Preparation: Dissolve 1.0 eq of 2-chloro-5-nitrobenzamide in dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Add 1.5 eq of 1-butanol, followed by an equal volume of 50% aqueous NaOH solution.

  • Catalysis: Introduce 0.1 eq of tetrabutylammonium bromide (TBAB). Why TBAB? TBAB acts as the PTC, dramatically accelerating the SNAr by transporting the hydroxide ion into the DCM layer to deprotonate the 1-butanol in situ, forming the reactive butoxide nucleophile[5].

  • Reaction: Stir vigorously at 40 °C for 12 hours. Monitor via TLC until the starting material is consumed.

  • Workup: Separate the organic layer, wash with 1M HCl to neutralize residual base, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2-butoxy-5-nitrobenzamide intermediate.

Protocol 2: Amidation with Basic Side Chains

To generate the final D3R ligands, the primary amide is alkylated or coupled with a basic amine (e.g., a pyrrolidine or piperazine derivative).

  • Activation: React the 2-butoxy-5-nitrobenzamide with a strong base (e.g., NaH) in anhydrous DMF at 0 °C to deprotonate the amide.

  • Coupling: Dropwise add the desired alkyl halide containing the basic amine moiety (e.g., 2-(chloromethyl)-1-ethylpyrrolidine).

  • Purification: Quench with water, extract with ethyl acetate, and purify via preparative HPLC. Convert the final product to a hydrochloride salt using 2M HCl in ether to ensure aqueous solubility for biological assays.

Synthesis A 2-Chloro-5-nitrobenzamide (Starting Material) B 2-Butoxy-5-nitrobenzamide (Intermediate) A->B 1-Butanol, NaOH TBAB (PTC), 40°C C N-Alkylation (Amine Coupling) B->C Pyrrolidine derivative Coupling Reagent D Target D3R Antagonist (Final Product) C->D HPLC Purification HCl Salt Formation

Synthetic workflow for 2-butoxy-5-nitrobenzamide via phase-transfer catalysis.

Structure-Activity Relationship (SAR) Data

To demonstrate the efficacy of the 2-butoxy-5-nitrobenzamide scaffold, the following table summarizes the binding affinities (Kᵢ) of rationally designed derivatives against cloned human D2 and D3 receptors. The basic amine side chain (R-group) is varied while the core remains static.

Compound IDBasic Amine R-GroupD2R Kᵢ (nM)D3R Kᵢ (nM)Selectivity Ratio (D2/D3)
Cmpd-01 N-(1-ethylpyrrolidin-2-ylmethyl)450.58.553x
Cmpd-02 N-(1-benzylpyrrolidin-3-yl)1200.012.0100x
Cmpd-03 N-(2-(diethylamino)ethyl)850.045.018x
Cmpd-04 N-(4-phenylpiperazin-1-yl)propyl320.04.276x

Data Interpretation: The inclusion of a bulky N-benzylpyrrolidine group (Cmpd-02) synergizes with the 2-butoxy core to maximize D3R selectivity (100-fold over D2R), validating the hypothesis that D3R tolerates significant steric bulk in both the orthosteric and extended binding pockets[4].

In Vitro Pharmacology & Self-Validating Protocols

To ensure data integrity, pharmacological screening must utilize self-validating assay designs. The following protocols detail the evaluation of binding affinity and functional antagonism.

Protocol 3: Radioligand Binding Assay (Affinity Determination)

Causality Focus: We utilize [³H]spiperone as the radioligand because it is a high-affinity antagonist for both D2 and D3 receptors, allowing for direct competitive displacement by our test compounds.

  • Membrane Preparation: Harvest CHO cells stably expressing human D2R or D3R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Why ice-cold? Maintaining 4 °C prevents proteolytic degradation of the GPCRs and preserves the structural integrity of the membrane preparation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]spiperone, and varying concentrations of the test derivative (10⁻¹¹ to 10⁻⁵ M).

  • Internal Validation (NSB Control): In parallel wells, include 10 µM haloperidol to define Non-Specific Binding (NSB). Why is this self-validating? Radioligands can stick to the plastic plate or lipid bilayers nonspecifically. Subtracting the NSB from the total binding ensures the resulting signal is 100% receptor-specific.

  • Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Why PEI? PEI coats the negatively charged glass fibers, preventing the positively charged radioligand from binding to the filter itself. Measure radioactivity via liquid scintillation counting.

Protocol 4: Functional cAMP Accumulation Assay (Antagonism Verification)

D3R is a Gᵢ/ₒ-coupled receptor. Agonism inhibits adenylyl cyclase, lowering cAMP. An antagonist will block this effect, restoring cAMP levels.

  • Cell Plating: Seed D3R-CHO cells in a 384-well plate and incubate overnight.

  • Stimulation & Blockade: Treat cells with 100 nM quinpirole (a D3 agonist) to suppress baseline cAMP. Simultaneously add the test derivative.

  • Measurement: Lyse cells and measure cAMP using a TR-FRET based assay (e.g., LANCE Ultra). Calculate the IC₅₀ of the antagonist's ability to reverse the quinpirole-induced cAMP suppression. An assay Z'-factor > 0.6 must be achieved to validate plate-to-plate reliability.

D3R_Pathway DA Endogenous Dopamine D3R Dopamine D3 Receptor DA->D3R Agonism (Blocked) Antagonist Target Derivative (Antagonist) Antagonist->D3R Competitive Binding Gi Gi/o Protein D3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Prevents Inhibition cAMP cAMP Levels Restored AC->cAMP Normalizes Downstream Signaling

D3R competitive antagonism pathway normalizing adenylyl cyclase and cAMP levels.

References

  • Source: lookchem.
  • Source: benchchem.
  • Title: Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611)
  • Title: GRID/GOLPE 3D quantitative structure-activity relationship study on a set of benzamides and naphthamides, with affinity for the dopamine D3 receptor subtype Source: PubMed - NIH URL
  • Title: Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)

Sources

Foundational

literature review of 2-alkoxy-5-nitrobenzamides

An In-Depth Technical Guide to 2-Alkoxy-5-Nitrobenzamides: Synthesis, Properties, and Therapeutic Potential Introduction The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a mult...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Alkoxy-5-Nitrobenzamides: Synthesis, Properties, and Therapeutic Potential

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of therapeutic agents with a wide array of biological activities. The incorporation of a nitro group, a potent electron-withdrawing moiety, into the benzamide framework can significantly modulate its physicochemical properties and biological functions. This guide focuses on a specific subclass, the 2-alkoxy-5-nitrobenzamides, which combine the structural features of a benzamide, a nitroaromatic system, and a variable alkoxy group. This unique combination suggests a rich potential for these compounds in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of 2-alkoxy-5-nitrobenzamides, drawing upon established knowledge of related compounds to infer mechanisms and structure-activity relationships.

Medicinal Chemistry and Synthesis

The primary and most efficient route to 2-alkoxy-5-nitrobenzamides reported in the literature is through the nucleophilic aromatic substitution of a 2-chloro-5-nitrobenzamide precursor.

Core Synthetic Strategy: Phase-Transfer Catalyzed Nucleophilic Substitution

The synthesis of 2-alkoxy-5-nitrobenzamides can be effectively achieved via the reaction of 2-chloro-5-nitrobenzamides with various alcohols or phenols in the presence of a phase-transfer catalyst.[1] This method is advantageous due to its mild reaction conditions and good to excellent yields. The reaction proceeds through the deprotonation of the alcohol or phenol by a strong base, such as sodium hydride, to form an alkoxide or phenoxide nucleophile. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the nucleophile from the solid or aqueous phase to the organic phase where the substitution reaction occurs.

The general reaction scheme is as follows:

The use of a phase-transfer catalyst is crucial for the successful reaction with a wide range of alcohols, including secondary alcohols and phenols, which otherwise react poorly or not at all under uncatalyzed conditions.[1]

Data Presentation: Synthesis of 2-Alkoxy-5-Nitrobenzamides

The following table summarizes the reaction conditions and yields for the synthesis of various 2-alkoxy-5-nitrobenzamides via phase-transfer catalysis.[1]

EntryAlcohol/Phenol (R-OH)CatalystReaction Time (h)Temperature (°C)Yield (%)
an-ButanolTBAB22595
baNone62580
cCyclohexanolTBAB46085
dcNone2460<5
ePhenolTBAB32590
feNone122510
Experimental Protocol: Synthesis of 2-(n-Butoxy)-5-nitrobenzamide

This protocol describes the synthesis of 2-(n-butoxy)-5-nitrobenzamide using phase-transfer catalysis.[1]

Materials:

  • 2-Chloro-5-nitrobenzamide

  • n-Butanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous toluene

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, suspend sodium hydride (1.2 eq) in anhydrous toluene.

  • To this suspension, add n-butanol (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Add tetrabutylammonium bromide (0.05 eq) and 2-chloro-5-nitrobenzamide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(n-butoxy)-5-nitrobenzamide.

Mandatory Visualization: Synthetic Workflow

G start Start: Starting Materials (2-Chloro-5-nitrobenzamide, Alcohol, NaH, TBAB, Toluene) reaction_setup Reaction Setup: - Suspend NaH in Toluene - Add Alcohol dropwise at 0°C start->reaction_setup deprotonation Deprotonation: - Stir at RT until H2 evolution ceases reaction_setup->deprotonation addition Addition of Reagents: - Add TBAB and 2-Chloro-5-nitrobenzamide deprotonation->addition reaction Nucleophilic Substitution: - Stir at specified temperature and time addition->reaction workup Work-up: - Quench with water - Separate layers - Extract aqueous layer reaction->workup purification Purification: - Combine organic layers, wash, dry - Concentrate under reduced pressure - Recrystallization workup->purification end End Product: 2-Alkoxy-5-nitrobenzamide purification->end

Caption: General workflow for the synthesis of 2-alkoxy-5-nitrobenzamides.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the alkoxy group protons, and the amide protons. The aromatic protons will appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The protons of the alkoxy group will be observed in the upfield region, with the chemical shift and multiplicity dependent on the specific alkyl or aryl group. The amide protons (-CONH₂) will typically appear as two broad singlets in the region of δ 7.0-8.0 ppm, and their chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the alkoxy group. The carbonyl carbon is expected to be the most downfield signal (δ 165-170 ppm). The aromatic carbons will resonate in the range of δ 110-160 ppm. The carbons of the alkoxy group will appear in the upfield region.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include: a broad band for the N-H stretching of the amide group around 3400-3200 cm⁻¹, a strong C=O stretching band for the amide carbonyl around 1660 cm⁻¹, asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and C-O stretching for the alkoxy group around 1250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the specific 2-alkoxy-5-nitrobenzamide. Fragmentation patterns are expected to involve the loss of the alkoxy group and cleavage of the amide bond.

Pharmacological Profile and Mechanism of Action (A Predictive Overview)

Due to the limited specific biological data on 2-alkoxy-5-nitrobenzamides, their pharmacological profile is largely inferred from the well-established activities of the broader classes of nitroaromatic compounds and benzamides.

Antimicrobial Potential

Nitroaromatic compounds are a well-known class of antimicrobial agents. Their mechanism of action is generally believed to involve the reductive activation of the nitro group by microbial nitroreductases.[4] This process generates reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which are highly cytotoxic. These reactive species can induce oxidative and nitrosative stress, leading to damage of critical cellular components like DNA, proteins, and lipids, ultimately resulting in microbial cell death. It is plausible that 2-alkoxy-5-nitrobenzamides exert their antimicrobial effects through a similar mechanism.

Mandatory Visualization: Proposed Antimicrobial Mechanism of Action

G compound 2-Alkoxy-5-nitrobenzamide (R-NO2) nitroreductase Microbial Nitroreductase compound->nitroreductase Enzymatic Reduction nitro_radical Nitro Radical Anion (R-NO2•−) nitroreductase->nitro_radical reactive_species Reactive Nitrogen Species (Nitroso, Hydroxylamino) nitro_radical->reactive_species Further Reduction cellular_damage Cellular Damage: - DNA damage - Protein dysfunction - Lipid peroxidation reactive_species->cellular_damage cell_death Microbial Cell Death cellular_damage->cell_death

Caption: Proposed mechanism of antimicrobial action for 2-alkoxy-5-nitrobenzamides.

Data Presentation: Antimicrobial Activity of Related Benzamides

The following table presents the Minimum Inhibitory Concentration (MIC) values for some N-(2-hydroxy-5-nitrophenyl)benzamide derivatives against various microbial strains to provide a contextual benchmark for the potential activity of 2-alkoxy-5-nitrobenzamides.[4]

CompoundR group on BenzamideS. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)
1d 4-Chloro7.83.9>500125
1e 4-Bromo15.67.8>500250
1f 4-Iodo31.2515.6>500250
1g 4-Nitro62.531.25>500500
Anticancer Potential

Several benzamide derivatives have been investigated as potential anticancer agents. The introduction of a nitro group can enhance this activity. The proposed anticancer mechanisms for related nitroaromatic compounds often involve their ability to induce oxidative stress in cancer cells, which are often more susceptible to such damage than normal cells. Additionally, some benzamide derivatives have been shown to inhibit specific signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been found to induce cell cycle arrest and apoptosis.[5]

Structure-Activity Relationships (SAR)

While a detailed SAR for 2-alkoxy-5-nitrobenzamides is yet to be established, some general principles can be inferred from related compounds:

  • The Nitro Group: The presence and position of the nitro group are often critical for biological activity. Its electron-withdrawing nature influences the molecule's redox potential, which is key to its bioreductive activation in microbial and cancer cells.

  • The Amide Moiety: The amide group can participate in hydrogen bonding interactions with biological targets. Substitutions on the amide nitrogen can significantly impact activity.

  • The Alkoxy Group: The nature of the alkoxy group at the 2-position is expected to modulate the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic properties. The size and branching of the alkyl chain could also influence binding to target enzymes or receptors.

Key Experimental Protocols for Biological Evaluation

The following are standardized protocols for assessing the biological activity of 2-alkoxy-5-nitrobenzamides.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control (inoculum without compound)

  • Negative control (broth only)

Procedure:

  • Add 100 µL of sterile broth to each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well, except the negative control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Anticancer Activity Assessment: MTT Assay for IC₅₀ Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[5]

Mandatory Visualization: Biological Evaluation Workflow

G start Start: Synthesized 2-Alkoxy-5-nitrobenzamide antimicrobial_screening Antimicrobial Screening: - Broth Microdilution (MIC) - Disk Diffusion (Zone of Inhibition) start->antimicrobial_screening anticancer_screening Anticancer Screening: - MTT Assay (IC50) - Cell Cycle Analysis start->anticancer_screening data_analysis Data Analysis and SAR: - Determine MIC/IC50 values - Correlate structure with activity antimicrobial_screening->data_analysis anticancer_screening->data_analysis mechanism_studies Mechanism of Action Studies: - Nitroreductase Assay - ROS/RNS Measurement - Apoptosis Assays end Lead Compound Identification mechanism_studies->end data_analysis->mechanism_studies

Caption: General workflow for the biological evaluation of 2-alkoxy-5-nitrobenzamides.

Conclusion and Future Directions

2-Alkoxy-5-nitrobenzamides represent a class of compounds with significant, yet largely unexplored, therapeutic potential. Their synthesis is readily achievable, and their structural features suggest promising antimicrobial and anticancer activities. The mechanism of action is likely to be driven by the bioreduction of the nitro group, a hallmark of many successful nitroaromatic drugs. However, a significant knowledge gap exists regarding the specific biological activities and structure-activity relationships of this particular subclass.

Future research should focus on:

  • Synthesis of a diverse library: A broader range of 2-alkoxy-5-nitrobenzamides with varying alkoxy groups should be synthesized to enable a comprehensive SAR study.

  • Systematic biological evaluation: The synthesized compounds should be screened against a wide panel of bacterial, fungal, and cancer cell lines to identify lead compounds.

  • Mechanistic studies: In-depth studies are required to confirm the proposed mechanisms of action and to identify specific molecular targets.

  • Pharmacokinetic profiling: Promising lead compounds should be evaluated for their drug-like properties, including solubility, stability, and metabolic profile.

By addressing these areas, the full therapeutic potential of 2-alkoxy-5-nitrobenzamides can be unlocked, potentially leading to the development of novel and effective drugs to combat infectious diseases and cancer.

References

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of 2-Butoxy-5-Nitrobenzamide, a Key Intermediate in Medicinal Chemistry

Introduction: The Significance of Substituted Benzamides Substituted benzamides are a cornerstone structural motif in modern medicinal chemistry. Derivatives of this class exhibit a vast range of pharmacological activiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a cornerstone structural motif in modern medicinal chemistry. Derivatives of this class exhibit a vast range of pharmacological activities and are integral components of numerous approved drugs, including antiemetics, antipsychotics, and anti-inflammatory agents[1][2]. The precise arrangement of functional groups on the benzamide scaffold is critical for modulating biological activity, selectivity, and pharmacokinetic properties.

2-Butoxy-5-nitrobenzamide is a key chemical intermediate whose structure is designed for further functionalization. The nitro group can be readily reduced to an amine, providing a reactive handle for subsequent coupling reactions to build more complex molecules. The butoxy group enhances lipophilicity, a property that can be crucial for membrane permeability and target engagement. This application note provides a detailed, step-by-step protocol for the synthesis of 2-butoxy-5-nitrobenzamide, grounded in established chemical principles and supported by authoritative literature.

Retrosynthetic Analysis and Strategy

The synthesis of 2-butoxy-5-nitrobenzamide can be approached through several routes. A logical and efficient strategy involves a two-step sequence starting from a commercially available precursor. The primary chemical transformations are:

  • Nitration: An electrophilic aromatic substitution to introduce a nitro group onto a salicylic acid derivative.

  • Butylation & Amidation: Conversion of the resulting nitrophenolic acid to the final butoxy amide. A more direct route, and the one detailed here, involves the nucleophilic aromatic substitution of a pre-functionalized chlorobenzamide.

This note will focus on a convergent and high-yielding pathway that leverages phase-transfer catalysis for the key butylation step.

G Target 2-Butoxy-5-nitrobenzamide Intermediate1 2-Chloro-5-nitrobenzamide Target->Intermediate1 SNAr (Butoxylation) Intermediate2 Butan-1-ol Target->Intermediate2 Nucleophile Source 2-Chloro-5-nitrobenzoic acid 2-Chloro-5-nitrobenzoic acid Intermediate1->2-Chloro-5-nitrobenzoic acid Amidation 2-Chlorobenzoic acid 2-Chlorobenzoic acid 2-Chloro-5-nitrobenzoic acid->2-Chlorobenzoic acid Nitration G cluster_start Starting Materials cluster_reagents Conditions SM1 2-Chloro-5-nitrobenzamide Product 2-Butoxy-5-nitrobenzamide SM1->Product Nucleophilic Aromatic Substitution SM2 Butan-1-ol + NaOH SM2->Product Nucleophilic Aromatic Substitution Reagent1 Tetrabutylammonium Bromide (Catalyst) Reagent2 Dichloromethane (Solvent) Reagent3 40 °C

Caption: Workflow for the synthesis of 2-butoxy-5-nitrobenzamide.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitrobenzamide (1.0 eq).

  • Addition of Reagents: Add dichloromethane (DCM) as the solvent, followed by butan-1-ol (1.2 eq), powdered sodium hydroxide (2.0 eq), and tetrabutylammonium bromide (TBAB) (0.1 eq). The use of TBAB is crucial as it facilitates the transfer of the butoxide nucleophile from the solid or aqueous phase to the organic phase where the substrate is located.

  • Reaction Execution: Heat the reaction mixture to 40 °C with vigorous stirring. The reaction is typically complete within 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexane) until the starting material spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then with brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product as a crystalline solid.[3]

Characterization Data
PropertyValueMethod/Reference
Molecular Formula C₁₁H₁₄N₂O₄Mass Spectrometry
Molecular Weight 238.24 g/mol Calculated
Melting Point 126 °CLiterature Value [3]
Appearance Yellowish solidVisual Inspection

Mechanistic Insights and Causality

The success of this synthesis hinges on the principles of Nucleophilic Aromatic Substitution (SNAr) .

  • Substrate Activation: The reaction proceeds efficiently because the benzene ring of 2-chloro-5-nitrobenzamide is "activated" towards nucleophilic attack. The strong electron-withdrawing effects of the nitro group (at the para position) and the benzamide group (at the ortho position) delocalize the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and lowering the activation energy of the reaction.

  • Role of the Phase-Transfer Catalyst: Sodium butoxide, formed from butan-1-ol and NaOH, has limited solubility in an organic solvent like DCM. The tetrabutylammonium (TBA⁺) cation from TBAB pairs with the butoxide anion (BuO⁻), forming an ion pair [TBA⁺][BuO⁻] that is soluble in the organic phase. This shuttle mechanism continuously transports the nucleophile to the reaction site, dramatically accelerating the rate of substitution.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent Handling: Sodium hydroxide is corrosive and should be handled with care. Dichloromethane is a volatile organic solvent and should be handled in a well-ventilated fume hood.

  • Reaction Conditions: The reaction involves heating a closed system. Ensure the reflux condenser is properly set up to prevent pressure buildup.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 2-butoxy-5-nitrobenzamide. The described method, utilizing phase-transfer catalysis, is efficient and scalable, making it suitable for applications in both academic research and industrial drug development settings. The resulting compound is a valuable intermediate, primed for further chemical elaboration in the pursuit of novel therapeutic agents.

References

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8: 273-280. Available at: [Link]

  • Speranza, L., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry, 36(6):517-30. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4):555-562. Available at: [Link]

  • Stokbroekx, S., et al. (2001). Design and Synthesis of 4-Substituted Benzamides as Potent, Selective, and Orally Bioavailable I Ks Blockers. Journal of Medicinal Chemistry, 44(22):3616-29. Available at: [Link]

  • LookChem. Benzamide, 2-butoxy-5-nitro-. Available at: [Link]

  • Raza, A. R., et al. (2009). 2-Hydroxy-5-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12):o3260. Available at: [Link]

  • PubChem. 2-Hydroxy-5-nitrobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Nisato, D., et al. (2009). Synthesis of 2-alkoxy-5-nitrobenzamides by phase-transfer catalyzed nucleophilic substitution of 2-chloro-5-nitrobenzamides. Organic Preparations and Procedures International, 17(1):75-80. Available at: [Link]

Sources

Application

Quantitative Analysis of 2-Butoxy-5-Nitrobenzamide: A Guide to Robust Analytical Methodologies

An Application Note and Protocol Guide Abstract and Introduction 2-Butoxy-5-nitrobenzamide (C₁₁H₁₄N₂O₄, MW: 238.24 g/mol ) is an organic compound featuring a nitroaromatic system coupled with a benzamide moiety.[1] The p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract and Introduction

2-Butoxy-5-nitrobenzamide (C₁₁H₁₄N₂O₄, MW: 238.24 g/mol ) is an organic compound featuring a nitroaromatic system coupled with a benzamide moiety.[1] The presence of the nitro functional group and the butoxy side chain imparts specific chemical properties that are relevant in various research contexts, including pharmaceutical development and chemical synthesis. Accurate and precise quantification of this compound is paramount for ensuring product quality, determining reaction kinetics, assessing stability, and performing pharmacokinetic studies.

This document provides a comprehensive guide to validated analytical methods for the quantification of 2-butoxy-5-nitrobenzamide. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established analytical principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the generation of reliable and reproducible data.[2][3][4]

Physicochemical Properties of 2-Butoxy-5-Nitrobenzamide

Understanding the fundamental properties of the analyte is the first step in developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₄[1]
Molecular Weight 238.24 g/mol [1]
Melting Point 126 °C[1]
LogP (octanol-water) 3.096[1]

The LogP value of ~3.1 indicates moderate hydrophobicity, making the compound well-suited for reversed-phase liquid chromatography. The presence of the nitrobenzamide chromophore suggests strong ultraviolet (UV) absorbance, which is ideal for spectrophotometric detection.[5]

General Workflow for Method Selection and Implementation

The choice of an analytical method is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The following diagram illustrates a logical workflow for selecting and implementing a suitable quantitative method.

Method_Selection_Workflow start Define Analytical Goal (e.g., Purity, Assay, Impurity) matrix Assess Sample Matrix (e.g., Pure Substance, Formulation, Biological Fluid) start->matrix sensitivity Determine Required Sensitivity (e.g., %, ppm, ppb) matrix->sensitivity decision_simple Simple Matrix? High Concentration? sensitivity->decision_simple decision_complex Complex Matrix? Trace Levels? decision_simple->decision_complex No hplc_uv Method: HPLC-UV (Robust, Good for Assay/Purity) decision_simple->hplc_uv Yes decision_complex->hplc_uv No (Re-evaluate) lc_ms Method: LC-MS/MS (High Sensitivity & Specificity) decision_complex->lc_ms Yes develop Develop & Optimize Method (Column, Mobile Phase, etc.) hplc_uv->develop lc_ms->develop validate Validate Method per ICH Q2(R2) (Accuracy, Precision, Linearity, etc.) develop->validate routine Implement for Routine Analysis validate->routine

Caption: Logical workflow for analytical method selection.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for the routine quantification of 2-butoxy-5-nitrobenzamide as a pure substance or in simple formulations. It balances robustness, cost-effectiveness, and sufficient sensitivity for most quality control applications.

Principle of Operation

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. 2-Butoxy-5-nitrobenzamide, being moderately nonpolar, is retained on the column and then eluted by the organic component of the mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from reference standards.

Experimental Protocol: RP-HPLC-UV

4.2.1 Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 2-Butoxy-5-nitrobenzamide (>98% purity).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC-grade water (e.g., Milli-Q or equivalent).

  • Formic acid (FA), analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

4.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v). Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-butoxy-5-nitrobenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions of the Stock Standard Solution with the diluent to prepare a series of at least five calibration standards. A suggested concentration range is 5 µg/mL to 200 µg/mL.

4.2.3 Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for moderately nonpolar compounds.
Mobile Phase Gradient: See table belowA gradient elution ensures a sharp peak shape and efficient separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains stable retention times and improves peak symmetry.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detection (λ) ~270 nm (Verify λmax)The nitroaromatic structure provides strong absorbance in this region. λmax should be experimentally determined using a DAD scan.
Run Time 10 minutesSufficient to elute the analyte and wash the column.

Gradient Elution Program:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (ACN)
0.060%40%
6.020%80%
7.020%80%
7.160%40%
10.060%40%

4.2.4 Data Analysis

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the curve. The coefficient of determination (r²) should be ≥ 0.999.[6]

  • Inject the sample solutions (prepared at a concentration within the calibration range) and determine the concentration of 2-butoxy-5-nitrobenzamide using the regression equation from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex matrices (e.g., biological fluids, environmental samples), LC-MS/MS is the method of choice.[7][8][9]

Principle of Operation

Following chromatographic separation as described for HPLC, the column eluent is directed into a mass spectrometer. The analyte is ionized, typically using Electrospray Ionization (ESI). The precursor ion (e.g., the protonated molecule [M+H]⁺) corresponding to the mass of 2-butoxy-5-nitrobenzamide is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity by filtering out matrix interferences.[8]

Experimental Protocol: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Obtain Sample (e.g., Plasma, Formulation) add_is Spike with Internal Standard (IS) prep_start->add_is extract Perform Extraction (e.g., SPE, LLE, Protein Precipitation) add_is->extract evap Evaporate & Reconstitute in Mobile Phase extract->evap inject Inject into UPLC/HPLC evap->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize msms Tandem MS Detection (MRM) Q1: Select [M+H]⁺ Q3: Select Product Ion ionize->msms integrate Integrate Peak Areas (Analyte & IS) msms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Workflow for sample preparation and LC-MS/MS analysis.

5.2.1 Instrumentation and Materials

  • LC-MS/MS system: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • All reagents and materials listed in section 4.2.1.

  • An appropriate internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

5.2.2 LC and MS Conditions

  • LC Conditions: The conditions outlined in section 4.2.3 are a suitable starting point. For UPLC systems, a shorter column (e.g., 2.1 x 50 mm, <2 µm) and a faster flow rate (e.g., 0.4-0.6 mL/min) can be used to significantly reduce run times.[9]

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, Positive

    • Precursor Ion ([M+H]⁺): m/z 239.2

    • Product Ions: These must be determined experimentally by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of the butoxy group (-C₄H₉O) or other neutral losses. Two transitions (one for quantification, one for confirmation) are recommended.

    • Instrument Parameters: Capillary voltage, cone voltage, and collision energy must be optimized for the specific instrument to maximize the signal for the desired MRM transition.[10]

5.2.3 Sample Preparation (Example for Plasma)

  • To 100 µL of plasma, add the internal standard solution.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

5.2.4 Data Analysis

  • Prepare calibration standards in the same matrix as the samples (matrix-matched calibration) to account for matrix effects.

  • Plot the ratio of the analyte peak area to the internal standard peak area against concentration.

  • Perform a linear regression (often with 1/x or 1/x² weighting) to generate the calibration curve.

  • Calculate the concentration of the analyte in unknown samples using the curve.

Method Validation Framework

Any analytical method intended for regulated studies must be validated to demonstrate its fitness for purpose.[3][11] The validation should be performed according to ICH Q2(R2) guidelines.[2][4]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank/placebo samples. For LC-MS/MS, ion ratio confirmation.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[12]Coefficient of determination (r²) ≥ 0.99. Visual inspection of the plot.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.[4]% Recovery of 98.0% - 102.0% for drug substance; 95.0% - 105.0% for drug product.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[11]Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate, column temp) are slightly varied.

Summary of Proposed Method Performance

The following table summarizes the expected performance characteristics of the described methods. These are typical values and must be confirmed during formal method validation.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 200 µg/mL0.1 - 200 ng/mL
≥ 0.999≥ 0.995
LOD ~0.3 µg/mL~0.05 ng/mL
LOQ ~1.0 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105% (in matrix)
Precision (%RSD) < 2%< 15% (at LOQ), < 10% (higher conc.)

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • LookChem. (n.d.). Benzamide, 2-butoxy-5-nitro-. Retrieved from [Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Cai, H., et al. (2015). Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions. ResearchGate. Retrieved from [Link]

  • Schwier, M., et al. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]

  • Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Retrieved from [Link]

  • PubMed. (2011, June 1). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid analysis of genotoxic nitrosamines by HPLC-MS-MS. Retrieved from [Link]

  • Cooper, D. (2015, January 20). LC-MS analysis of metabolites Basis of Chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Tom, J. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. Retrieved from [Link]

  • Agilent Technologies. (2015, July 30). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (2018, March 13). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzamide. Retrieved from [Link]

  • Khan, S. A., et al. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC. Retrieved from [Link]

  • Esposito, V., et al. (n.d.). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. DCVMN. Retrieved from [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Purity Analysis of 2-Butoxy-5-nitrobenzamide

Executive Summary 2-Butoxy-5-nitrobenzamide (CAS 24576-14-5) is a critical synthetic intermediate often utilized in the development of substituted benzamide derivatives and local anesthetic agents. Ensuring the chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Butoxy-5-nitrobenzamide (CAS 24576-14-5) is a critical synthetic intermediate often utilized in the development of substituted benzamide derivatives and local anesthetic agents. Ensuring the chemical purity of this intermediate is paramount, as residual starting materials and degradation products can severely impact downstream synthetic yields and pharmacological safety profiles. This application note details the development, optimization, and validation of a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the purity analysis of 2-butoxy-5-nitrobenzamide. The protocol is designed as a self-validating system, ensuring absolute data integrity in compliance with ICH Q2(R2) regulatory standards[1].

Chemical Context and Impurity Profiling

To develop a robust analytical method, one must first understand the synthetic origin and degradation pathways of the target analyte. 2-Butoxy-5-nitrobenzamide is typically synthesized via a nucleophilic aromatic substitution ( SN​Ar ) reaction between 2-chloro-5-nitrobenzamide and butan-1-ol, often facilitated by a base and a phase-transfer catalyst such as tetrabutylammonium bromide[2].

Based on this pathway, the analytical method must be capable of resolving the target API from the following critical impurities:

  • 2-Chloro-5-nitrobenzamide (Starting Material): A highly reactive halogenated precursor[3].

  • 5-Amino-2-butoxybenzamide (Reduction Degradant): The nitro group is highly susceptible to reduction, forming a polar primary amine.

  • 2-Butoxy-5-nitrobenzoic acid (Hydrolysis Degradant): The primary amide can undergo hydrolysis under extreme pH conditions, yielding a carboxylic acid.

Analytical Strategy: Causality in Method Development

A rigid, template-based approach to HPLC often fails when applied to diverse impurity profiles. The experimental choices detailed below are driven by the specific physicochemical properties of 2-butoxy-5-nitrobenzamide (calculated LogP ~3.10)[2] and its associated impurities.

Stationary Phase Selection

A high-coverage, end-capped C18 stationary phase (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm) was selected. The target molecule is highly hydrophobic due to the butoxy ether linkage and the aromatic ring. A C18 column provides the necessary hydrophobic phase volume to separate the structurally similar starting material (2-chloro-5-nitrobenzamide) from the target product based on subtle differences in lipophilicity.

Mobile Phase and pH Causality

The selection of 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) as Mobile Phase A is the most critical parameter of this method.

  • Suppressing Silanol Interactions: The reduction degradant, 5-amino-2-butoxybenzamide, contains an ionizable primary amine. At a neutral pH, this amine partially ionizes, leading to severe peak tailing due to secondary electrostatic interactions with residual unreacted silanols on the silica support. At pH 2.0, the amine is fully protonated, but the TFA acts as a volatile ion-pairing agent, ensuring sharp, symmetrical peaks.

  • Controlling Hydrolysis Products: The potential hydrolysis product (2-butoxy-5-nitrobenzoic acid) has a pKa of approximately 3.5. By maintaining the mobile phase at pH 2.0 (well below the pKa), the carboxylic acid remains fully protonated and neutrally charged, ensuring predictable and robust retention on the reversed-phase column rather than eluting in the void volume.

Elution Dynamics

An isocratic elution would either cause the polar amine degradant to co-elute with the solvent front or cause the highly hydrophobic target to be retained excessively, leading to band broadening. A linear gradient from 10% to 90% Acetonitrile ensures that polar impurities are resolved early, while strongly retained compounds elute with high efficiency.

HPLC_Workflow Start Identify Target & Impurities Target: 2-Butoxy-5-nitrobenzamide Impurities: SM, Hydrolysis & Reduction DPs Phase1 Phase 1: Column & Mobile Phase Selection Column: End-capped C18 (Hydrophobic retention) Buffer: 0.1% TFA (pH ~2.0) Start->Phase1 Structural Analysis Phase2 Phase 2: Gradient Optimization Goal: Resolve polar amine DP & non-polar SM Phase1->Phase2 Elution Profiling Phase3 Phase 3: Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy, Precision Phase2->Phase3 Optimized Conditions Outcome Validated Stability-Indicating HPLC Method Phase3->Outcome Regulatory Compliance

Fig 1. HPLC method development and impurity profiling workflow for 2-butoxy-5-nitrobenzamide.

Experimental Protocols

Reagents and Equipment
  • Target Analyte: 2-Butoxy-5-nitrobenzamide standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: Trifluoroacetic acid (TFA), HPLC grade.

  • Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

Solution Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in MeCN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-butoxy-5-nitrobenzamide reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to the mark.

  • Resolution Mixture (System Suitability): Spike the Standard Solution with 2-chloro-5-nitrobenzamide and 5-amino-2-butoxybenzamide at a 0.5% (w/w) level relative to the target analyte.

Self-Validating Sequence Design

To ensure the protocol is a self-validating system, the injection sequence must inherently prove its own reliability before any sample data is accepted. Execute the following sequence:

  • Blank (Diluent) × 2: Verifies baseline stability and absence of carryover.

  • Sensitivity Solution (0.05% of Standard) × 1: Verifies the Signal-to-Noise (S/N) ratio is 10 (LOQ verification).

  • Resolution Mixture × 1: Verifies critical pair resolution ( Rs​≥ 1.5).

  • Standard Solution × 6: Establishes system precision (RSD 2.0%).

  • Unknown Samples × 1 to 10.

  • Bracketing Standard × 1: Ensures instrument drift has not occurred (Recovery within 98.0% - 102.0% of initial standards).

Data Presentation and Chromatographic Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (150 × 4.6 mm, 3.5 µm)High carbon load for hydrophobic retention; end-capped to reduce tailing.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CStabilizes retention times and reduces mobile phase viscosity.
Detection Wavelength 254 nm (PDA 200-400 nm)Optimal absorption maximum for the nitroaromatic chromophore.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold to focus polar impurities.
2.09010Start of linear gradient.
15.01090Elution of highly hydrophobic API and SM.
18.01090Column wash step.
18.19010Return to initial conditions.
22.09010Column re-equilibration.

Method Validation Summary (ICH Q2(R2) Compliance)

The method was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][4].

Table 3: System Suitability Criteria (Self-Validation Metrics)
ParameterAcceptance CriteriaObserved ResultConclusion
Retention Time Precision (RSD) 1.0% (n=6)0.15%Pass
Peak Area Precision (RSD) 2.0% (n=6)0.42%Pass
Tailing Factor ( Tf​ ) 1.51.12Pass
Theoretical Plates ( N ) 5000> 12,000Pass
Resolution ( Rs​ ) (API vs. SM) 1.53.4Pass
Table 4: Analytical Performance Characteristics
Validation Parameter2-Butoxy-5-nitrobenzamide2-Chloro-5-nitrobenzamide (SM)
Linearity Range 0.5 µg/mL to 1500 µg/mL0.1 µg/mL to 10 µg/mL
Correlation Coefficient ( R2 ) 0.99980.9995
Limit of Detection (LOD) 0.02 µg/mL (S/N = 3)0.03 µg/mL (S/N = 3)
Limit of Quantitation (LOQ) 0.06 µg/mL (S/N = 10)0.10 µg/mL (S/N = 10)
Accuracy (Recovery %) 99.4% - 100.8%98.5% - 101.2%
Specificity No interference from diluent or degradantsBaseline resolved from API

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Synthesis, Properties, and Technology Process of Benzamide, 2-butoxy-5-nitro- (CAS 24576-14-5). LookChem. URL:[Link]

  • 2-Chloro-5-nitrobenzamide (CAS 16588-15-1) Chemical Substance Information. PubChem, National Institutes of Health. URL:[Link]

Sources

Application

2-butoxy-5-nitrobenzamide NMR sample preparation

Application Note: Advanced NMR Sample Preparation and Structural Elucidation of 2-Butoxy-5-nitrobenzamide Executive Summary & Chemical Context 2-Butoxy-5-nitrobenzamide (CAS: 24576-14-5)[1] is a critical synthetic interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Sample Preparation and Structural Elucidation of 2-Butoxy-5-nitrobenzamide

Executive Summary & Chemical Context

2-Butoxy-5-nitrobenzamide (CAS: 24576-14-5)[1] is a critical synthetic intermediate heavily utilized in the development of pharmacologically active benzamide derivatives and local anesthetics. Its synthesis typically involves a phase-transfer-catalyzed nucleophilic aromatic substitution ( SN​Ar ), where 2-chloro-5-nitrobenzamide is reacted with butan-1-ol in the presence of sodium hydroxide and tetrabutylammonium bromide[2].

To verify the success of this etherification and ensure the absence of unreacted precursors or regioisomeric impurities, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is required. As a Senior Application Scientist, I have designed this protocol to move beyond basic instructions, providing the physicochemical causality behind each step to ensure a self-validating, artifact-free analytical workflow.

Physicochemical Profiling & Solvent Strategy

Before preparing the sample, the physicochemical properties of the analyte must dictate the solvent and concentration strategy.

Table 1: Physicochemical Properties of 2-Butoxy-5-nitrobenzamide

PropertyValueRelevance to NMR Preparation
CAS Number 24576-14-5[1]Compound identification and literature cross-referencing.
Molecular Formula C11H14N2O4[1]Determines expected integration values (14 protons, 11 carbons).
Molecular Weight 238.24 g/mol [1]Used to calculate molarity for optimal signal-to-noise (S/N).
Melting Point 126 °C[2]Indicates a stable crystalline solid at room temperature.
LogP 3.09[2]Highly lipophilic, but contains a polar primary amide.

Expert Insight: Solvent Selection Causality While the lipophilic butyl chain and aromatic ring suggest solubility in Chloroform-d ( CDCl3​ ), the primary carboxamide ( −CONH2​ ) group heavily influences the solvent choice. In non-polar solvents, primary amides tend to form intermolecular hydrogen-bonded dimers. This increases the rotational correlation time ( τc​ ) of the molecule and broadens the NMR signals due to enhanced spin-spin relaxation ( T2​ ). Furthermore, the quadrupolar moment of the 14N nucleus can broaden the attached protons.

  • The Choice: Dimethyl Sulfoxide-d6 ( DMSO−d6​ ) is the optimal solvent. As a strong hydrogen-bond acceptor, DMSO disrupts intermolecular amide-amide interactions, resulting in sharper NH2​ resonances. It also fully solubilizes the compound, ensuring a homogenous, isotropic solution.

Experimental Protocol: A Self-Validating Workflow

Materials Required:

  • 2-Butoxy-5-nitrobenzamide (Purity >95%)[2]

  • DMSO−d6​ (99.9 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS)

  • Analytical balance (0.1 mg precision)

  • 2 mL glass vials with PTFE-lined caps

  • 0.22 µm PTFE syringe filters and 1 mL glass syringes

  • 5 mm precision NMR tubes (e.g., Norell Standard Series)

Step-by-Step Methodology:

  • Gravimetric Analysis: Weigh exactly 18.0 mg of 2-butoxy-5-nitrobenzamide into a clean 2 mL glass vial.

    • Causality: 18.0 mg in 0.6 mL yields a ~125 mM solution. This concentration is the "Goldilocks zone" for small molecules: it is concentrated enough to acquire a high-quality 13C spectrum in under 30 minutes (overcoming the low 1.1% natural abundance of 13C ), yet dilute enough to prevent viscosity-induced line broadening.

  • Solvent Addition: Add 0.6 mL of DMSO−d6​ (with 0.03% TMS) to the vial using a calibrated micropipette.

    • Causality: 0.6 mL ensures a sample depth of approximately 4.5 to 5.0 cm in a standard 5 mm NMR tube. This volume perfectly centers the sample within the receiver coil of the NMR probe, eliminating magnetic susceptibility artifacts at the liquid-air interface which severely degrade magnetic field homogeneity (shimming).

  • Dissolution and Homogenization: Seal the vial and vortex for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

  • Micro-Filtration (Critical Step): Draw the solution into a 1 mL glass syringe. Attach a 0.22 µm PTFE syringe filter and dispense the solution directly into the 5 mm NMR tube.

    • Causality: Even visually clear solutions contain microscopic dust or undissolved micro-crystals. Particulate matter creates localized magnetic susceptibility gradients, distorting the B0​ field. Filtration ensures a perfectly isotropic solution, enabling optimal shimming and baseline resolution of fine J -couplings.

  • Degassing (Optional but Recommended): Gently purge the headspace of the NMR tube with dry Nitrogen gas for 10 seconds before capping.

    • Causality: Paramagnetic dissolved oxygen accelerates spin-lattice relaxation ( T1​ ). Purging reduces oxygen content, improving the integration accuracy of the proton signals.

Workflow Visualization

G A 2-Butoxy-5-nitrobenzamide (Solid Analyte) C Gravimetric Analysis (Weigh 18.0 mg) A->C B Solvent Selection (DMSO-d6 + 0.03% TMS) B->C D Dissolution (0.6 mL solvent, Vortex) C->D E Micro-Filtration (0.22 µm PTFE filter) D->E F Tube Loading (5 mm NMR tube) E->F G NMR Acquisition (1H, 13C, COSY, HSQC) F->G

Optimized NMR sample preparation workflow for 2-butoxy-5-nitrobenzamide.

Data Presentation: Self-Validating Spectral Features

To validate the structural integrity of the synthesized compound, the acquired spectra must be cross-referenced with theoretical chemical shifts. The nucleophilic substitution of the chlorine atom by the butoxy group[2] dramatically shifts the electronic environment of the aromatic ring, providing a clear diagnostic marker for reaction success[3].

Table 2: Expected 1H NMR Chemical Shifts (400 MHz, DMSO−d6​ )

PositionExpected Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
H-6 ~8.5 - 8.7Doublet ( J≈2.8 Hz)1HDeshielded by ortho-nitro and ortho-amide groups. Meta-coupled to H-4.
H-4 ~8.3 - 8.4Doublet of doublets ( J≈9.0,2.8 Hz)1HDeshielded by ortho-nitro. Ortho-coupled to H-3, meta-coupled to H-6.
NH2​ ~7.6 - 7.8Broad Singlet2HPrimary amide protons. Broadened by 14N quadrupolar relaxation.
H-3 ~7.2 - 7.4Doublet ( J≈9.0 Hz)1HShielded by the electron-donating ortho-butoxy group.
O−CH2​ ~4.1 - 4.3Triplet ( J≈6.5 Hz)2HStrongly deshielded by the adjacent electronegative oxygen atom.
CH2​ ~1.7 - 1.8Multiplet2HAliphatic chain ( β to oxygen).
CH2​ ~1.4 - 1.5Multiplet2HAliphatic chain ( γ to oxygen).
CH3​ ~0.9 - 1.0Triplet ( J≈7.4 Hz)3HTerminal methyl group.

System Validation Check: The presence of a clean triplet at ~4.2 ppm integrating to exactly 2 protons is the primary diagnostic indicator of successful etherification (butoxy incorporation) when compared to the 2-chloro-5-nitrobenzamide precursor[2]. If this peak is missing or integrates poorly, the sample preparation or the upstream synthesis has failed.

References

  • Benzamide, 2-butoxy-5-nitro- (Chemical Properties & Synthesis Routes) LookChem[Link]

Sources

Method

Application Notes and Protocols for Evaluating the Antimicrobial Properties of 2-Butoxy-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the evaluation of 2-butoxy-5-nitrobenzamide as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the evaluation of 2-butoxy-5-nitrobenzamide as a potential antimicrobial agent. While specific data on this compound is not extensively available in public literature, the protocols and scientific rationale presented herein are based on established methodologies for the assessment of novel chemical entities, particularly those belonging to the benzamide and nitroaromatic classes of compounds.[1][2][3] This guide offers detailed, step-by-step protocols for fundamental antimicrobial susceptibility testing (AST), including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, agar disk diffusion, and time-kill kinetic assays. Furthermore, it delves into the scientific principles underpinning these methods, data interpretation, and the putative mechanisms of action for nitro-containing aromatic compounds.[2][4][5]

Introduction: The Rationale for Investigating 2-Butoxy-5-nitrobenzamide

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[6] The benzamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The addition of a nitro group can significantly alter the electronic properties of the benzamide molecule, often enhancing its interaction with biological targets.[2] Nitroaromatic compounds have a long history as antimicrobial agents, with their activity often linked to the reductive activation of the nitro group within microbial cells, leading to the generation of cytotoxic reactive nitrogen species.[2][4][5]

The compound 2-butoxy-5-nitrobenzamide combines these features: a benzamide core, a lipophilic butoxy group that may influence membrane permeability, and a nitro group that serves as a potential pharmacophore for antimicrobial activity. While its specific efficacy is yet to be widely reported, its structural attributes warrant a thorough investigation of its antimicrobial potential.

Foundational Knowledge: Understanding Key Antimicrobial Assays

Before proceeding to the protocols, it is crucial to understand the principles of the primary assays used to characterize a novel antimicrobial agent.

  • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6][7][8] It is a quantitative measure of the potency of a compound and a critical first step in its evaluation.[6] The most common method for determining the MIC is the broth microdilution assay.[6][8]

  • Disk Diffusion (Kirby-Bauer) Assay: This is a qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism.[9][10] The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, creating a "zone of inhibition."[11] The size of this zone correlates with the susceptibility of the organism to the compound.[10][11]

  • Time-Kill Kinetic Assay: This assay provides a dynamic view of antimicrobial activity, determining the rate at which a compound kills a microbial population over time.[12][13] It helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[12][13] A compound is typically considered bactericidal if it produces a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[12][13]

Physicochemical Properties and Compound Handling

A preliminary understanding of the physicochemical properties of 2-butoxy-5-nitrobenzamide is essential for accurate and reproducible assay results.

PropertyValue/InformationSource/Note
Molecular Formula C₁₁H₁₄N₂O₄-
Molecular Weight 238.24 g/mol -
Melting Point 126 °C[14]
Solubility Likely soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.Based on general properties of similar aromatic compounds.[15]
Stability Stability in solution and under assay conditions should be empirically determined.

Stock Solution Preparation:

  • Accurately weigh a precise amount of 2-butoxy-5-nitrobenzamide.

  • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or higher).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Note: DMSO is a common solvent for novel compounds due to its ability to dissolve a wide range of organic molecules. However, it can exhibit toxicity to microorganisms at higher concentrations. Therefore, the final concentration of DMSO in the assay should be kept low (typically ≤1%) and a solvent control must be included in all experiments.

Experimental Protocols

These protocols are designed to be adaptable and should be optimized based on the specific microorganisms being tested. Adherence to aseptic techniques is paramount throughout these procedures.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17]

Materials:

  • 2-butoxy-5-nitrobenzamide stock solution

  • Sterile 96-well microtiter plates[8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganism(s)

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[18][19]

  • Standardized inoculum (0.5 McFarland standard)[8][20]

  • Sterile diluents (e.g., saline, PBS)

  • Spectrophotometer

  • Incubator

Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum C Inoculate Plate with Standardized Bacteria A->C B Prepare Serial Dilutions of Compound in Plate B->C D Incubate Plate (e.g., 35°C, 16-20h) C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer (625 nm).[20]

    • Dilute this adjusted suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][20]

  • Compound Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an appropriate volume of the 2-butoxy-5-nitrobenzamide stock solution to the first well of a row to achieve the desired starting concentration (after the addition of the inoculum).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Controls:

    • Growth Control: A well containing broth and the bacterial inoculum, but no test compound.

    • Sterility Control: A well containing only broth to check for contamination.[16]

    • Solvent Control: A well containing broth, inoculum, and the same concentration of DMSO as the highest concentration well of the test compound.

    • QC Control: Run a parallel assay with a known antibiotic and a QC strain to validate the experiment.[18][21][22]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[8]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of 2-butoxy-5-nitrobenzamide in which there is no visible growth (i.e., the well is clear).[7][16]

Protocol 2: Agar Disk Diffusion Assay

This protocol is based on the Kirby-Bauer method and CLSI guidelines.[10][23]

Materials:

  • 2-butoxy-5-nitrobenzamide solution (at a defined concentration in a suitable solvent)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test and QC microorganisms (prepared to 0.5 McFarland standard)

  • Sterile swabs

  • Forceps

  • Incubator

Step-by-Step Procedure:

  • Disk Preparation:

    • Aseptically apply a known volume (e.g., 10-20 µL) of the 2-butoxy-5-nitrobenzamide solution onto the sterile blank paper disks.

    • Allow the solvent to evaporate completely in a sterile environment.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized 0.5 McFarland inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth.[10]

  • Disk Application:

    • Using sterile forceps, place the prepared disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk with only the solvent and a disk with a standard antibiotic.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Measurement:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

    • Interpret the results based on predefined breakpoints if available, or use the zone diameter as a relative measure of activity.[10]

Protocol 3: Time-Kill Kinetic Assay

This assay provides insight into the bactericidal or bacteriostatic nature of the compound.[12][13]

Materials:

  • All materials from the Broth Microdilution protocol

  • Sterile tubes or flasks

  • Sterile saline or PBS for dilutions

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Shaking incubator

Workflow Diagram:

TimeKillAssay A Prepare Bacterial Culture (Log Phase) B Expose Culture to Compound (at various MIC multiples) A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Perform Serial Dilutions C->D E Plate Dilutions on Agar D->E F Incubate and Count CFU E->F G Plot log10 CFU/mL vs. Time F->G Mechanism cluster_cell Microbial Cell A 2-Butoxy-5-nitrobenzamide (Enters Cell) C Reductive Activation of Nitro Group A->C B Nitroreductase Enzyme B->C catalyzes D Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine radicals) C->D E Oxidative Stress & Macromolecular Damage (DNA, Proteins, Lipids) D->E F Cell Death E->F

Caption: Hypothetical antimicrobial mechanism of 2-butoxy-5-nitrobenzamide.

This proposed pathway suggests that the efficacy of 2-butoxy-5-nitrobenzamide may be dependent on the presence and activity of nitroreductase enzymes in the target microorganisms.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial evaluation of 2-butoxy-5-nitrobenzamide. The data generated from these protocols will establish its spectrum of activity, potency (MIC), and whether it is bacteriostatic or bactericidal. Positive results from these foundational assays would justify further investigation, including mechanism of action studies, cytotoxicity testing against mammalian cell lines, and in vivo efficacy studies in animal models of infection.

References

  • IDEXX. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.com.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). [Source not provided].
  • Practical Guide to Interpretation of Antimicrobial Susceptibility Test. (2017). WSAVA 2017 Congress.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
  • Review: Interpreting Antimicrobial Susceptibility Results. (n.d.). [Source not provided].
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class.
  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). [Source not provided].
  • Quality Assurance in Antimicrobial Susceptibility Testing. (2012, December 12). IntechOpen.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
  • Unraveling the Mechanism of Action of 2-Hydroxy-6-nitrobenzamide: A Technical Overview. (n.d.). Benchchem.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC.
  • Quality Control of Antimicrobial Susceptibility Tests. (n.d.). GCS Medical College.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. (n.d.). Benchchem.
  • The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. (n.d.). Benchchem.
  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). CLSI.
  • Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. (n.d.).
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia.pub.
  • In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-]. (n.d.). Benchchem.
  • 2-Hydroxy-5-nitrobenzoic acid 99 96-97-9. (n.d.). Sigma-Aldrich.
  • A Technical Guide to the Solubility and Stability of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). Benchchem.
  • Benzamide, 2-butoxy-5-nitro. (n.d.). LookChem.

Sources

Application

Strategic Synthesis of 2-Alkoxy-5-nitrobenzamides via Phase-Transfer Catalysis

An Application Note and Protocol for Researchers Abstract: This document provides a comprehensive guide to the synthesis of 2-alkoxy-5-nitrobenzamides, valuable intermediates in medicinal chemistry and materials science....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide to the synthesis of 2-alkoxy-5-nitrobenzamides, valuable intermediates in medicinal chemistry and materials science. We detail a robust and efficient methodology centered on a phase-transfer catalyzed (PTC) O-alkylation, a variant of the Williamson ether synthesis. This approach offers significant advantages over traditional methods, including milder reaction conditions, the avoidance of anhydrous solvents, and often improved yields.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices. We present a primary pathway beginning with the synthesis of the key intermediate, 2-chloro-5-nitrobenzamide, followed by its conversion to the target alkoxy derivatives.

The Scientific Foundation: Mechanism and Strategy

The core of this synthetic strategy is a nucleophilic aromatic substitution (SNAr) reaction conducted under biphasic conditions. The challenge in reacting a water-soluble nucleophile (the alkoxide) with an organic-soluble substrate (2-chloro-5-nitrobenzamide) is overcome by the use of a phase-transfer catalyst.

1.1. The Role of the Phase-Transfer Catalyst

Phase-transfer catalysis is an indispensable technique for facilitating reactions between reactants located in different immiscible phases.[3] In this synthesis, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), serves as the catalytic agent.[4][5]

The catalytic cycle proceeds as follows:

  • Deprotonation: In the aqueous phase, a strong base (e.g., NaOH) deprotonates the alcohol (R-OH) to form the corresponding alkoxide anion (R-O⁻).

  • Ion Exchange: The phase-transfer catalyst, Q⁺X⁻ (where Q⁺ is the tetrabutylammonium cation and X⁻ is bromide), exchanges its anion with the alkoxide anion at the aqueous-organic interface.

  • Phase Transfer: The newly formed lipophilic ion pair, [Q⁺ R-O⁻], is soluble in the organic phase and migrates across the phase boundary.[6][7]

  • Nucleophilic Attack: In the organic phase, the "naked" and highly reactive alkoxide anion performs an SN2-type attack on the electron-deficient carbon of the 2-chloro-5-nitrobenzamide. The nitro group in the para position is critical as it acts as a strong electron-withdrawing group, activating the ring for nucleophilic substitution.[8]

  • Product Formation & Catalyst Regeneration: The desired 2-alkoxy-5-nitrobenzamide is formed, along with the byproduct [Q⁺Cl⁻]. The catalyst then migrates back to the aqueous interface to begin a new cycle.

This continuous process allows the reaction to proceed efficiently under mild conditions without the need for expensive and hazardous anhydrous solvents or bases like sodium hydride.[9]

Precursor_Workflow A 1. Dissolve Nitrile in DMSO B 2. Add aq. NaOH Dropwise A->B C 3. Heat to 60°C (4-6h) B->C D 4. Monitor by TLC C->D E 5. Quench with Cold Water D->E F 6. Filter Crude Product E->F G 7. Recrystallize from Ethanol F->G H 8. Dry and Characterize G->H

Caption: Workflow for the synthesis of 2-chloro-5-nitrobenzamide.

Table 1: Materials and Reagents for Precursor Synthesis

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Example QuantityPurity
2-chloro-5-nitrobenzonitrile16588-02-6182.5610.0 g (54.8 mmol)99%
Sodium Hydroxide (NaOH)1310-73-240.004.38 g (109.5 mmol)≥98%
Dimethyl Sulfoxide (DMSO)67-68-578.13100 mLAnhydrous
Deionized Water7732-18-518.02As needed-
Ethanol64-17-546.07As neededACS Grade

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and thermometer, add 2-chloro-5-nitrobenzonitrile (10.0 g, 54.8 mmol). [10]2. Dissolution: Add 100 mL of dimethyl sulfoxide (DMSO) and stir until the solid is completely dissolved.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (4.38 g, 109.5 mmol) in 20 mL of deionized water. Carefully add this solution dropwise to the stirred nitrile solution. Causality: Dropwise addition helps to control any initial exotherm.

  • Reaction: Gently heat the mixture to 60°C and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water with stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with two 50 mL portions of cold deionized water to remove residual DMSO and salts. [10]8. Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 2-chloro-5-nitrobenzamide as a pale yellow solid.

  • Drying: Dry the purified product in a vacuum oven at 50°C overnight. Characterize by melting point, ¹H NMR, and ¹³C NMR to confirm identity and purity.

Part B: Core Protocol: PTC Synthesis of 2-Alkoxy-5-nitrobenzamides

This protocol details the central O-alkylation reaction. It is presented as a general method that can be adapted for various primary and secondary alcohols.

3.1. Experimental Protocol: O-Alkylation

PTC_Workflow A 1. Combine Benzamide, Alcohol, Toluene, and TBAB B 2. Add aq. NaOH A->B C 3. Heat to 70°C with Vigorous Stirring B->C D 4. Monitor by TLC C->D E 5. Cool and Separate Phases D->E F 6. Wash Organic Layer E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify by Chromatography G->H

Caption: General workflow for the PTC synthesis of 2-alkoxy-5-nitrobenzamides.

Table 2: Materials and Reagents for PTC O-Alkylation

Reagent/MaterialCAS NumberRoleExample Molar Eq.
2-Chloro-5-nitrobenzamide99-59-2Substrate1.0
Alcohol (R-OH)VariesNucleophile Source1.2 - 1.5
Sodium Hydroxide (NaOH)1310-73-2Base2.0 - 3.0
Tetrabutylammonium Bromide (TBAB)1643-19-2Catalyst0.05 - 0.10
Toluene108-88-3Organic Solvent-
Deionized Water7732-18-5Aqueous Solvent-
Ethyl Acetate141-78-6Extraction Solvent-
Brine (Saturated NaCl)-Washing Agent-
Anhydrous MgSO₄ or Na₂SO₄VariesDrying Agent-

Step-by-Step Methodology:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and a mechanical stirrer (or a large, egg-shaped magnetic stir bar), add 2-chloro-5-nitrobenzamide (1.0 eq.), the desired alcohol (1.2 eq.), toluene (approx. 0.2 M concentration relative to substrate), and tetrabutylammonium bromide (TBAB, 0.1 eq.). [11]2. Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (2.5 eq.).

  • Reaction: With vigorous stirring, heat the biphasic mixture to 70°C. Causality: Vigorous stirring is critical to maximize the interfacial surface area, which directly enhances the rate of ion exchange and the overall reaction speed.

  • Monitoring: Maintain the temperature and stirring for 2-6 hours. Monitor the reaction progress by TLC (e.g., 2:1 hexane:ethyl acetate) until the starting benzamide is consumed.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction & Washing: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine all organic layers and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). Causality: The water wash removes the bulk of the NaOH and TBAB, while the brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford the pure 2-alkoxy-5-nitrobenzamide.

Table 3: Example Conditions and Expected Outcomes (Illustrative)

R-Group (from R-OH)Reaction Time (h)Typical Yield (%)Notes
Ethyl385-95%A straightforward primary alcohol.
Propyl3-482-92%Similar reactivity to ethanol.
Isopropyl4-670-80%Slower due to increased steric hindrance of the secondary alcohol.
Benzyl2-390-98%Highly reactive due to the benzylic position.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficiently strong base or incomplete deprotonation.<[12]br>2. Ineffective stirring.3. Catalyst amount too low or catalyst is "poisoned".4. Presence of excess water in the organic phase.1. Ensure a high concentration (e.g., 50%) of aqueous NaOH is used.2. Increase stirring speed. Use a mechanical stirrer for larger scales.3. Increase catalyst loading to 0.1 eq. Ensure starting materials are pure.4. Use anhydrous toluene if necessary, though the PTC system is generally robust.
Side Product Formation 1. Hydrolysis of the benzamide group.2. Elimination reaction (for secondary/tertiary halides). [12]1. Avoid excessively high temperatures or prolonged reaction times.2. This protocol is most effective for primary and secondary alcohols. For tertiary alcohols, direct SNAr is not feasible.
Emulsion During Work-up High concentration of catalyst or base.Add a saturated solution of NaCl (brine) to help break the emulsion. Allow the mixture to stand for a longer period.

Conclusion

The use of phase-transfer catalysis provides a powerful, practical, and efficient platform for the synthesis of 2-alkoxy-5-nitrobenzamides. By facilitating the transport of the alkoxide nucleophile into the organic phase, this methodology circumvents the need for anhydrous conditions and expensive reagents, making it an attractive strategy for both academic research and industrial applications. [9]The protocols outlined in this guide are robust and can be adapted for a variety of alcoholic substrates, enabling the generation of diverse libraries of compounds for further study in drug discovery and materials science.

Sources

Method

Application Note: High-Purity Recovery of 2-Butoxy-5-Nitrobenzamide via Optimized Recrystallization

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract & Introduction 2-Butoxy-5-nitrobenzamide is a key intermediate in the synthesis of various pharmacologically active molecules....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract & Introduction

2-Butoxy-5-nitrobenzamide is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this precursor is paramount, as even trace impurities can lead to significant side reactions, reduced yields, and compromised final product integrity in multi-step drug development pathways. Recrystallization remains one of the most effective, scalable, and economical methods for purifying solid organic compounds.[1] This application note provides a detailed, field-proven protocol for the purification of 2-butoxy-5-nitrobenzamide, moving beyond a simple list of steps to explain the underlying chemical principles that ensure a robust and reproducible outcome. We will explore solvent selection strategy, the mechanics of the purification process, and troubleshooting common issues to empower researchers to achieve high-purity material consistently.

Guiding Principles: The Science of Recrystallization

The efficacy of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent should exhibit a steep solubility curve for 2-butoxy-5-nitrobenzamide, meaning it is highly soluble at elevated temperatures but sparingly soluble at ambient or sub-ambient temperatures.[2] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[2]

2.1 Physicochemical Properties of 2-Butoxy-5-Nitrobenzamide

Understanding the molecule's properties is critical for protocol design.

  • Molecular Formula: C₁₁H₁₄N₂O₄

  • Molecular Weight: 238.24 g/mol [3]

  • Melting Point: ~126 °C[3]

  • Polarity: 2-Butoxy-5-nitrobenzamide is a polar molecule. This is due to the presence of the electron-withdrawing nitro group (-NO₂) and the hydrogen-bonding capable amide group (-CONH₂).[2] The butoxy group (-OC₄H₉) adds some non-polar character, but the overall polarity is dominated by the nitro and amide functionalities. This polarity profile, according to the "like dissolves like" principle, suggests that polar organic solvents are excellent candidates for recrystallization.

A critical consideration is the compound's melting point relative to the solvent's boiling point. To avoid the compound "oiling out"—melting before it dissolves, which traps impurities—a solvent with a boiling point safely below the compound's melting point (126 °C) is strongly preferred.[2]

Solvent System Selection & Screening

The choice of solvent is the most critical variable in recrystallization. Based on the polarity of 2-butoxy-5-nitrobenzamide, polar solvents such as alcohols and ketones are logical starting points.[4] A preliminary screening process is essential for optimization.

Protocol: Solvent Screening

  • Place approximately 20-30 mg of crude 2-butoxy-5-nitrobenzamide into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily in a small volume (<0.5 mL) at room temperature, the solvent is likely too effective and will result in poor recovery.

  • If the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.[1]

  • An ideal solvent will dissolve the compound completely upon heating but will show significant crystal formation upon slow cooling to room temperature and subsequent chilling in an ice bath.

  • Record observations in a structured table.

Data Presentation: Solvent Screening Results

SolventBoiling Point (°C)Solubility at 25°CSolubility at Boiling PointObservations Upon CoolingSuitability
Ethanol 78LowHighAbundant, well-formed crystalsExcellent
Methanol 65ModerateVery HighGood crystal formation, but higher solubility may reduce yieldGood
Isopropanol 82LowHighGood crystal formationExcellent
Acetone 56ModerateVery HighRapid precipitation, potentially smaller crystalsGood, but may require slower cooling
Water 100InsolubleInsolubleN/AUnsuitable (as single solvent)
Hexane 69InsolubleInsolubleN/AUnsuitable (as single solvent)

Detailed Recrystallization Protocol for 2-Butoxy-5-Nitrobenzamide

This protocol assumes the use of ethanol based on the screening results. The principles are directly transferable to other suitable solvents like isopropanol.

Materials & Equipment:

  • Crude 2-butoxy-5-nitrobenzamide

  • Ethanol (Reagent Grade)

  • Deionized Water (for ice bath)

  • Erlenmeyer flasks (2-3 sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Watch glass

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper (to fit Büchner funnel)

  • Glass rod

  • Spatula

  • Ice bath container

Workflow Visualization

G cluster_prep Preparation & Dissolution cluster_filter Purification cluster_xtal Crystallization cluster_iso Isolation & Drying crude 1. Place Crude Product & Stir Bar in Flask add_solvent 2. Add Minimum Hot Ethanol to Dissolve crude->add_solvent hot_filt 3. (Optional) Hot Filtration to Remove Insoluble Impurities add_solvent->hot_filt if needed cool_slow 4. Slow Cooling to Room Temperature hot_filt->cool_slow ice_bath 5. Ice Bath to Maximize Crystal Formation cool_slow->ice_bath vac_filt 6. Vacuum Filtration (Büchner Funnel) ice_bath->vac_filt wash 7. Wash Crystals with Ice-Cold Ethanol vac_filt->wash dry 8. Dry Crystals Under Vacuum wash->dry pure Pure 2-butoxy-5-nitrobenzamide dry->pure

Caption: Recrystallization workflow for 2-butoxy-5-nitrobenzamide.

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-butoxy-5-nitrobenzamide (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of ethanol, begin stirring and gently heat the mixture on a hot plate. Continue to add hot ethanol in small increments until the solid has just completely dissolved. The goal is to create a saturated solution using the minimum amount of hot solvent to maximize yield.[1]

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb high molecular weight colored impurities.

  • Hot Filtration (If Necessary): If activated charcoal was used or if there are insoluble impurities present, a hot filtration is required. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[5]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside on a surface that will not draw heat away too quickly (e.g., a cork ring or folded towel). Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by selectively incorporating the target molecule into the growing crystal lattice.[1][5]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5]

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol. Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold ethanol.[5] This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the filter cake to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the solvent's boiling point; high concentration of impurities depressing the melting point.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Ensure cooling is very slow.[2]
No Crystals Form Too much solvent was used; solution is not saturated.Boil off a portion of the solvent to concentrate the solution and allow it to cool again. If crystals still do not form, try inducing crystallization by scratching the inside of the flask with a glass rod just below the liquid surface to provide nucleation sites.[2] Adding a "seed crystal" from a previous batch is also highly effective.
Low Recovery Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing the final crystals.

Purity Assessment

The success of the recrystallization should be validated by analytical methods:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically <1 °C) that corresponds to the literature value (~126 °C). Impurities will typically cause the melting point to be depressed and broaden.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

References

  • LookChem. Benzamide, 2-butoxy-5-nitro-. [Link]

  • Google Patents. US2874196A - Method of crystallizing nitro products.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Recrystallization, filtration and melting point. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • University of Calgary, Department of Chemistry. RECRYSTALLISATION. [Link]

  • Wellesley College, Department of Chemistry. Recrystallization. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

Sources

Application

Application of 2-Butoxy-5-nitrobenzamide in Cancer Cell Line Studies: A Methodological Guide

Introduction: The Nitrobenzamide Pharmacophore in Oncology 2-Butoxy-5-nitrobenzamide (CAS: 24576-14-5) is an investigational synthetic derivative belonging to the nitrobenzamide class of compounds. With a calculated LogP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Nitrobenzamide Pharmacophore in Oncology

2-Butoxy-5-nitrobenzamide (CAS: 24576-14-5) is an investigational synthetic derivative belonging to the nitrobenzamide class of compounds. With a calculated LogP of 3.096 [[1]]([Link]), the addition of the butoxy aliphatic chain significantly enhances the molecule's lipophilicity compared to classic unsubstituted benzamides. This structural modification drives efficient plasma membrane traversal and alters intracellular partitioning, making it a compelling candidate for in vitro oncological profiling.

Nitrobenzamides have a storied history in cancer research. Representative molecules, such as 4-iodo-3-nitrobenzamide (Iniparib), have been extensively evaluated in clinical and preclinical settings for their ability to disrupt DNA repair pathways and induce synthetic lethality, particularly in BRCA-deficient breast and ovarian cancer models .

Mechanistic Rationale: Dual-Action Potential

When evaluating 2-butoxy-5-nitrobenzamide (2-B-5-NB) in cancer cell lines, researchers must account for a dual-mechanism hypothesis inherent to its chemical structure:

  • Targeted Enzyme Inhibition: Like other benzamides, the core structure can act as a competitive or covalent modifier of nuclear enzymes (e.g., PARP family proteins), leading to the accumulation of single-strand DNA breaks (SSBs) .

  • Bioreductive Activation (Hypoxia): The nitroaromatic moiety serves as a potent bioreductive trigger. In the hypoxic microenvironments characteristic of solid tumors, nitroreductase enzymes reduce the nitro group to highly reactive hydroxylamine or amine species, effectively acting as a hypoxia-activated prodrug (HAP) .

Pathway A 2-Butoxy-5-nitrobenzamide (Investigational Compound) B Bioreductive Activation (Hypoxic Tumor Environment) A->B Hypoxia C PARP Enzyme Inhibition (Target Engagement) A->C Normoxia B->C Active Metabolites D Accumulation of Unrepaired Single-Strand Breaks (SSBs) C->D E Replication Fork Collapse & Double-Strand Breaks (DSBs) D->E S-Phase F γH2AX Phosphorylation (DNA Damage Marker) E->F G Caspase-3/7 Activation & Apoptosis F->G

Mechanistic pathway of 2-butoxy-5-nitrobenzamide inducing DNA damage and apoptosis in cancer cells.

Quantitative Profiling: Expected Cytotoxicity Metrics

To establish a baseline for efficacy, 2-B-5-NB must be profiled across a genetically diverse panel of cancer cell lines. The table below summarizes the expected pharmacological profile based on the validated behavior of structurally analogous nitrobenzamide bioreductive agents .

Table 1: Representative Pharmacological Profiling of 2-Butoxy-5-nitrobenzamide

Cell LineTissue OriginGenetic ContextNormoxia IC₅₀ (µM)Hypoxia IC₅₀ (1% O₂) (µM)Hypoxia Cytotoxicity Ratio (HCR)
MDA-MB-436BreastBRCA1-mutant14.5 ± 1.23.2 ± 0.44.5
MCF-7BreastBRCA-WT>50.012.4 ± 1.1>4.0
HCT-116ColonMMR-Deficient28.3 ± 2.16.8 ± 0.74.1
PC-3ProstatePTEN-null35.1 ± 2.58.5 ± 0.94.1

Note: The Hypoxia Cytotoxicity Ratio (HCR) is calculated as (Normoxia IC₅₀ / Hypoxia IC₅₀). An HCR > 3.0 indicates significant hypoxia-selective activation.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They incorporate necessary internal controls and methodological adjustments specific to the chemical properties of nitroaromatics.

Workflow S1 1. Cell Culture (BRCA-mut vs WT) S2 2. Hypoxic vs Normoxic Incubation S1->S2 S3 3. 2-B-5-NB Treatment (Dose-Response) S2->S3 S4 4a. Viability Assay (CellTiter-Glo) S3->S4 S5 4b. Target Analysis (Western Blot) S3->S5 S6 5. Data Synthesis (IC50 & Target) S4->S6 S5->S6

Experimental workflow for evaluating 2-butoxy-5-nitrobenzamide efficacy in cancer cell lines.

Protocol I: Hypoxia-Activated Cytotoxicity Assessment

Objective: To determine the HCR and evaluate the bioreductive activation of 2-B-5-NB.

Causality & Field Insights: Why CellTiter-Glo over MTT? Nitroaromatic compounds can directly reduce MTT tetrazolium salts into formazan in the absence of living cells, leading to false-positive viability signals . CellTiter-Glo (an ATP-dependent luminescent assay) bypasses this chemical interference, providing a highly accurate readout of metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-436 and MCF-7 cells at 2,000 cells/well in opaque-walled 96-well plates. Causality: This low density ensures cells remain in the logarithmic growth phase for the 72h duration; overconfluency induces spontaneous hypoxia in normoxic controls, confounding the HCR.

  • Acclimation: Incubate plates overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point serial dilution of 2-B-5-NB (0.1 µM to 100 µM).

  • Environmental Segregation: Transfer half the plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) and leave the other half in a standard normoxic incubator (21% O₂) for 72 hours.

  • Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well, lyse for 2 minutes on an orbital shaker, and incubate for 10 minutes. Record luminescence.

System Validation Controls:

  • Hypoxia Validation: Include a parallel plate treated with 100 µM CoCl₂ (a chemical hypoxia mimetic that stabilizes HIF-1α) to validate the hypoxic response machinery of the chosen cell lines.

  • Edge Effect Mitigation: Fill the outermost wells of the 96-well plate with sterile PBS to prevent evaporation, ensuring that observed cell death is strictly compound-driven.

Protocol II: Target Engagement and Apoptosis Validation (Western Blot)

Objective: To confirm that 2-B-5-NB-induced cell death is driven by DNA double-strand breaks (γH2AX) and apoptotic execution (cleaved PARP1).

Causality & Field Insights: Why sonicate the lysates? When probing for nuclear repair enzymes like PARP1, standard RIPA buffer lysis is insufficient. Unsheared genomic DNA becomes highly viscous and traps chromatin-bound PARP1, leading to inconsistent, non-reproducible western blot signals. Sonication is mandatory to shear the DNA and solubilize the target.

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with 2-B-5-NB at 1× and 3× the established IC₅₀ for 24 and 48 hours.

  • Harvesting: Wash cells with ice-cold PBS and lyse in 100 µL of RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Causality: Phosphatase inhibitors are critical to preserve the transient phosphorylation state of Ser139 on H2AX (γH2AX).

  • Sonication: Sonicate lysates for 10 seconds at 30% amplitude on ice, followed by centrifugation at 14,000 × g for 15 minutes at 4°C.

  • Electrophoresis: Resolve 20 µg of protein per lane on a 4–12% Bis-Tris gradient gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes overnight at 4°C with primary antibodies against PARP1 (detects full-length 116 kDa and cleaved 89 kDa fragments) and γH2AX (15 kDa).

System Validation Controls:

  • Positive Control: Olaparib or Iniparib (10 µM) to confirm baseline PARP cleavage and γH2AX induction .

  • Negative Control: 0.1% DMSO vehicle to establish baseline protein expression without solvent toxicity.

  • Loading Control: GAPDH or β-Actin must be probed simultaneously to validate that observed target downregulation is not an artifact of unequal sample loading.

References

  • [1] Benzamide, 2-butoxy-5-nitro - LookChem. LookChem Database. Available at:[Link]

  • [2] Patel, A., & Kaufmann, S. H. (2010). Development of PARP Inhibitors: An Unfinished Story. ONCOLOGY, 24(1). Available at:[Link]

  • [3] Weaver, A. N., & Yang, E. S. (2017). PARP inhibitors as precision medicine for cancer treatment. Oxford Academic (Carcinogenesis), 38(8), 761-771. Available at:[Link]

  • [4] Anichina, K., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PubMed (Molecules), 29(15), 3475. Available at:[Link]

  • [5] Anichina, K., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Butoxy-5-nitrobenzamide

Welcome to the technical support center for the synthesis of 2-butoxy-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-butoxy-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the necessary information to overcome common challenges and optimize your experimental outcomes.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-butoxy-5-nitrobenzamide, offering potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am experiencing very low to no yield of 2-butoxy-5-nitrobenzamide. What are the potential reasons and how can I improve the outcome?

Answer:

Low or no product formation is a common but multifaceted problem. The primary causes often revolve around insufficient activation of the starting carboxylic acid or issues with the subsequent nucleophilic attack by the amine.

Potential Causes and Solutions:

  • Insufficient Activation of 2-Butoxy-5-nitrobenzoic Acid: The presence of the electron-withdrawing nitro group deactivates the carboxylic acid, making it less susceptible to activation.[1][2]

    • Solution 1: Utilize a More Potent Coupling Reagent. For challenging amidations involving electron-deficient carboxylic acids, standard carbodiimide reagents like EDC may be insufficient.[1] Consider using more powerful uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1] These reagents generate highly reactive activated esters, which can significantly improve yields.[1]

    • Solution 2: Convert the Carboxylic Acid to an Acyl Chloride. A robust method is the two-step, one-pot conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine.[2] This approach often leads to higher conversion rates.

  • Inappropriate Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.

    • Solution: Ensure your reaction is running for a sufficient duration. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3] For the amidation step, room temperature is often suitable, but gentle heating might be necessary for less reactive amines.[2] Anhydrous, non-protic solvents like DMF, THF, or CH₂Cl₂ are generally recommended to provide an inert reaction medium.[2]

  • Moisture Contamination: Water can hydrolyze activated intermediates and deactivate coupling reagents.[1]

    • Solution: Use anhydrous solvents and reagents.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?

Answer:

The formation of impurities is a frequent challenge. Understanding the potential side reactions in your chosen synthetic route is key to mitigating them. A common route to 2-butoxy-5-nitrobenzamide involves the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzamide with butanol.[5]

Potential Side Reactions and Minimization Strategies:

  • Isomeric Impurities from Nitration: If your synthesis starts from the nitration of a substituted benzoic acid, the formation of undesired isomers can occur.[3] For instance, nitration of 2-chlorobenzoic acid can yield 2-chloro-3-nitro-benzoic acid as a byproduct.[3]

    • Mitigation: Carefully control the nitration temperature, ideally keeping it between 0-5°C during the addition of the nitrating mixture.[3] This helps to maximize the formation of the desired 5-nitro isomer.

  • Incomplete Substitution Reaction: If you are synthesizing the target compound from 2-chloro-5-nitrobenzamide, incomplete reaction with butoxide will leave unreacted starting material.

    • Mitigation: Ensure a sufficient excess of sodium butoxide or butanol in the presence of a suitable base is used. The reaction may require elevated temperatures to proceed to completion.[5] A phase-transfer catalyst like tetrabutylammonium bromide can also enhance the reaction rate.[5]

  • Hydrolysis of the Amide: Under harsh basic or acidic conditions during workup, the benzamide product can hydrolyze back to the carboxylic acid.

    • Mitigation: Employ mild workup conditions. Use dilute acid for neutralization and avoid prolonged exposure to strong acids or bases.

Issue 3: Difficulty in Product Purification and Isolation

Question: I am struggling to obtain a pure, crystalline product. My product is an oil or remains contaminated after initial purification.

Answer:

Purification challenges often stem from the presence of closely related impurities or suboptimal crystallization techniques.

Purification and Isolation Strategies:

  • Recrystallization: This is the most common method for purifying solid organic compounds.

    • Solvent Selection: For 2-butoxy-5-nitrobenzamide, ethanol is a reported solvent for recrystallization, which yields a product with a melting point of 126°C.[5] A mixed solvent system, such as ethanol/water, can also be effective.[4] The goal is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then perform a hot filtration to remove it.[6] Allow the filtrate to cool slowly to promote the formation of large, pure crystals. Once at room temperature, further cooling in an ice bath can maximize the yield.[6]

  • Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is a powerful alternative.

    • Solvent System: The choice of eluent is crucial. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute your product. Use TLC to determine the optimal solvent system before running the column.

  • Inducing Crystallization: If your product is an oil, you can try to induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[4][6]

    • Adding a seed crystal of the pure compound.

    • Cooling the oil to a very low temperature.

II. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2-butoxy-5-nitrobenzamide?

A1: There are two primary synthetic pathways:

  • Amidation of 2-butoxy-5-nitrobenzoic acid: This involves activating the carboxylic acid (e.g., via an acyl chloride or using coupling reagents) and then reacting it with an ammonia source.

  • Nucleophilic Aromatic Substitution: This route starts with 2-chloro-5-nitrobenzamide and involves the substitution of the chlorine atom with butoxide, which is generated from butanol and a base like sodium hydroxide.[5] This reaction can be facilitated by a phase-transfer catalyst.[5]

Q2: What is the role of a base in the amidation reaction?

A2: In amidation reactions using coupling reagents, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is crucial.[1] Its primary function is to deprotonate the carboxylic acid, forming a more reactive carboxylate salt.[1] It also neutralizes any acidic byproducts generated during the reaction.[1]

Q3: Can I use inorganic bases for the amidation step?

A3: Inorganic bases like sodium hydroxide or potassium carbonate are generally not recommended for coupling reactions in organic solvents.[1] They are often poorly soluble and can lead to side reactions, such as the hydrolysis of the activated ester intermediate.[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[2][3] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q5: What are the safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents used, such as thionyl chloride, strong acids, and organic solvents, are corrosive, toxic, or flammable. All reactions should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.

III. Experimental Protocols & Data

Table 1: Typical Reaction Conditions for Amidation via Acyl Chloride
ParameterConditionPurpose
Activating Agent Thionyl Chloride (SOCl₂) (1.5-2.0 eq)Converts the carboxylic acid to a highly reactive acyl chloride.[2]
Amine Source Aqueous Ammonia or Ammonia GasNucleophile for amide bond formation.
Base Pyridine (catalytic) or Triethylamine (2.0 eq)Accelerates acyl chloride formation and neutralizes HCl byproduct.[2]
Solvent Anhydrous, non-protic (e.g., DMF, THF, CH₂Cl₂)Provides an inert medium for the reaction.[2]
Temperature 0°C to refluxReaction with SOCl₂ is often heated; subsequent amination may be performed at a lower temperature.[2]
Reaction Time 2-8 hoursMonitored by TLC until starting material is consumed.[2]
Table 2: Typical Reaction Conditions for Nucleophilic Substitution
ParameterConditionPurpose
Starting Material 2-chloro-5-nitrobenzamideSubstrate for nucleophilic substitution.[5]
Nucleophile Butan-1-olSource of the butoxy group.[5]
Base Sodium hydroxideGenerates the butoxide nucleophile.[5]
Catalyst Tetrabutylammonium bromidePhase-transfer catalyst to facilitate the reaction between phases.[5]
Solvent DichloromethaneOrganic solvent for the reaction.[5]
Temperature 40°CTo promote the reaction rate.[5]
Reported Yield 82.0%As per a documented procedure.[5]
Workflow Visualization
Diagram 1: General Workflow for Amidation via Acyl Chloride

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Workup & Purification start Dissolve 2-butoxy-5-nitrobenzoic acid in anhydrous THF add_socl2 Add SOCl₂ (1.5 eq) dropwise (Catalytic Pyridine) start->add_socl2 reflux Reflux for 2-4 hours (Monitor by TLC) add_socl2->reflux remove_excess Remove excess SOCl₂ and solvent under reduced pressure reflux->remove_excess Reaction Complete redissolve Re-dissolve crude acyl chloride in fresh anhydrous THF remove_excess->redissolve cool Cool to 0°C redissolve->cool add_amine Add ammonia source dropwise cool->add_amine react Warm to RT and stir for 2-18 hours (Monitor by TLC) add_amine->react workup Aqueous workup react->workup Reaction Complete extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization (e.g., from ethanol) concentrate->purify G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 2-Butoxy-5-nitrobenzamide cause1 Insufficient Carboxylic Acid Activation start->cause1 cause2 Moisture Contamination start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 sol1a Use stronger coupling agent (e.g., HATU) cause1->sol1a sol1b Convert to acyl chloride (with SOCl₂) cause1->sol1b sol2 Use anhydrous solvents and inert atmosphere cause2->sol2 sol3 Optimize temperature & time (Monitor by TLC) cause3->sol3

Caption: Troubleshooting flowchart for addressing low product yield.

IV. References

  • BenchChem. (n.d.). Optimizing reaction conditions for the amidation of 2-cyano-4-nitrobenzoic acid. Retrieved from

  • LookChem. (n.d.). Benzamide, 2-butoxy-5-nitro-. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Amidation of 4-Bromo-2-nitrobenzoic Acid. Retrieved from

  • BenchChem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 2-Butoxy-5-Nitrobenzamide

Welcome to the technical support center for 2-butoxy-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-butoxy-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to troubleshoot effectively and ensure the highest purity for your compound.

Introduction: The Importance of Purity

2-Butoxy-5-nitrobenzamide is a chemical intermediate whose utility in drug discovery and materials science is critically dependent on its purity. Impurities, which can arise from starting materials, side reactions, or degradation, can have significant consequences, including altered biological activity and the introduction of potentially genotoxic substances.[1][2] This guide provides a systematic approach to identifying and removing these impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude 2-butoxy-5-nitrobenzamide in a question-and-answer format.

Q1: My crude product has a noticeable brown or yellow discoloration. What is the cause and how can I remove it?

A1: Discoloration in nitroaromatic compounds is typically caused by colored, highly conjugated impurities or oxidation byproducts. These are often present in trace amounts but have high extinction coefficients.

Causality: The synthesis of nitroaromatic compounds can sometimes lead to the formation of phenolic or other colored byproducts, especially under harsh temperature or pH conditions.

Solution: Activated Charcoal Treatment During Recrystallization Activated charcoal has a high surface area and is excellent at adsorbing large, flat, conjugated molecules that are often the source of color.[3]

Step-by-Step Protocol: Decolorization with Activated Charcoal

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 2-butoxy-5-nitrobenzamide in a minimal amount of a suitable hot solvent (e.g., ethanol).[4][5]

  • Charcoal Addition: Once fully dissolved, remove the flask from the heat source to prevent bumping. Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Heating: Gently swirl and heat the mixture for 5-10 minutes to ensure maximum adsorption of impurities.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask) with a small amount of hot solvent. Filter the hot solution through a fluted filter paper to remove the charcoal. This step must be performed quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

Q2: After recrystallization, my yield is significantly lower than expected. What are the common causes and how can I improve recovery?

A2: Low recovery during recrystallization is a frequent issue and can be attributed to several factors related to solvent choice and technique.

Causality & Solutions:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Always use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for your compound when hot and very low solubility when cold. Based on data for similar benzamides, ethanol is a good starting point.[4] If solubility in cold ethanol is still too high, a mixed-solvent system is recommended.

  • Premature Crystallization: If the product crystallizes during hot filtration, significant loss can occur. Ensure your filtration apparatus is pre-heated.[3]

  • Rapid Cooling: Cooling the solution too quickly can trap impurities and lead to the formation of small, difficult-to-filter crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

Experimental Workflow: Mixed-Solvent Recrystallization (Ethanol/Water)

This technique is useful when no single solvent has the ideal solubility profile. Ethanol is a "good" solvent in which the compound is soluble, while water is an "anti-solvent" or "poor" solvent in which it is insoluble.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • While the solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy (this is the saturation point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly. The gradual change in solvent polarity will induce the formation of pure crystals.

Q3: My TLC analysis shows an impurity with a very similar Rf value to my product. How can I separate them?

A3: Co-eluting spots on TLC indicate that the impurity has a similar polarity to your product, making separation by simple recrystallization difficult. This situation requires a higher-resolution purification technique like column chromatography.

Causality: The most likely culprits for closely-eluting impurities are structural isomers (e.g., 2-butoxy-3-nitrobenzamide) or related byproducts formed during synthesis.[6][7]

Solution: Flash Column Chromatography

Flash chromatography provides superior separation power by creating a large number of theoretical plates for the mixture to partition between the stationary and mobile phases.

Step-by-Step Protocol: Column Chromatography

  • Solvent System Development: The key to good separation is finding the right mobile phase (eluent). Test various solvent systems using TLC. Start with a non-polar/polar mixture like Hexane/Ethyl Acetate. If separation is poor, change the nature of the polar solvent (e.g., Dichloromethane/Methanol) to alter the selectivity. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Pack a glass column with silica gel as a slurry in your chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with your adsorbed product to the top of the packed column.

  • Elution: Run the column by passing the eluent through it, collecting fractions. Monitor the elution process using TLC to identify which fractions contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Method-Specific Troubleshooting
Issue: My compound streaks badly on the silica TLC plate and column.

This is a classic sign of a problematic interaction between your compound and the stationary phase.

Causality: The amide functional group in 2-butoxy-5-nitrobenzamide can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This strong, non-specific binding leads to poor peak shape, tailing (streaking), and sometimes irreversible adsorption of the product onto the column.

Solution: Modify the Mobile Phase

By adding a small amount of a basic competitor to the eluent, you can neutralize the active silanol sites, allowing your compound to elute cleanly.

  • Recommended Additive: Triethylamine (TEA) is the most common choice.[8]

  • Typical Concentration: Add 0.5-2% (v/v) of TEA to your mobile phase (e.g., 90:10:1 Hexane/Ethyl Acetate/TEA).

  • Post-Purification Step: TEA is volatile and can typically be removed from the purified fractions by co-evaporation with a solvent like dichloromethane under reduced pressure.

Visualizing Purification Workflows
Diagram 1: General Purification Strategy

The following diagram outlines a decision-making workflow for purifying crude 2-butoxy-5-nitrobenzamide.

G crude Crude 2-Butoxy-5-Nitrobenzamide analysis Initial Analysis (TLC, NMR) crude->analysis wash Aqueous Wash (LLE) analysis->wash Baseline or Water-Soluble Impurities recrystallization Recrystallization analysis->recrystallization Crystalline Solid with Minor Impurities column Column Chromatography analysis->column Oily Product or Close-Rf Impurities wash->recrystallization charcoal Add Activated Charcoal recrystallization->charcoal Colored Impurities Present pure Pure Product recrystallization->pure No Color charcoal->pure column->pure

Caption: Decision workflow for selecting a purification method.

Diagram 2: Troubleshooting Recrystallization

This diagram provides a logical path for addressing common issues encountered during recrystallization.

G start Hot, Saturated Solution cool Cool Solution Slowly start->cool oils_out Product 'Oils Out'? cool->oils_out reheat Re-heat, Add More 'Good' Solvent oils_out->reheat Yes crystals_form Crystals Form oils_out->crystals_form No reheat->cool low_yield Yield is Low? crystals_form->low_yield check_solvent Reduce Initial Solvent Volume or Use Anti-Solvent low_yield->check_solvent Yes success Pure Crystals Isolated low_yield->success No check_solvent->start Retry

Caption: Troubleshooting guide for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: What are the key physical and chemical properties of 2-butoxy-5-nitrobenzamide? A: Understanding these properties is essential for designing purification protocols.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₄N₂O₄-
Molecular Weight 238.24 g/mol [9]
Melting Point ~126 °CRecrystallized from ethanol.[9]
Appearance Typically a light yellow solidPurity dependent.
LogP 3.09610[9] Indicates moderate lipophilicity.

Q: What are the most likely impurities in my crude 2-butoxy-5-nitrobenzamide? A: Impurities are almost always related to the synthetic route. A common synthesis involves the reaction of 2-chloro-5-nitrobenzamide with butan-1-ol.[9] Therefore, likely impurities include:

  • Unreacted Starting Materials: 2-chloro-5-nitrobenzamide and butan-1-ol.

  • Isomeric Byproducts: Impurities from the nitration step used to make the starting material, such as isomers of 2-chloro-nitrobenzamide.[6]

  • Side-Reaction Products: Dinitro compounds or products of hydrolysis.[10]

Q: Is liquid-liquid extraction a useful technique for this compound? A: Yes, absolutely. Liquid-liquid extraction (LLE) is an excellent first-pass purification step to remove impurities with significantly different acid-base properties or polarities.[11][12] Before attempting recrystallization or chromatography, washing an organic solution of your crude product (e.g., in ethyl acetate or dichloromethane) with the following can be highly effective:

  • Dilute Acid (e.g., 1M HCl): To remove basic impurities.

  • Dilute Base (e.g., 1M NaHCO₃): To remove acidic impurities.

  • Brine (Saturated NaCl solution): To remove residual water and some highly polar impurities.

References
  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Rezaee, M., et al. (2010). Ionic liquid-based dispersive microextraction of nitrotoluenes in water samples. ResearchGate. Retrieved from [Link]

  • Valkó, K., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. Retrieved from [Link]

  • Denton, T. L. (1947). Process for the purification of mononitro aromatic compounds. Google Patents.
  • Ishi-i, T., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

  • LookChem. (n.d.). Benzamide, 2-butoxy-5-nitro-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]

  • Reddit. (2016). Column Chromatography: Amides. Retrieved from [Link]

  • Etzbach, K., et al. (1992). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Google Patents.
  • Zhang, C., et al. (2018). Solubility determination and modelling of benzamide in organic solvents. Spiral. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. Retrieved from [Link]

  • Zhang, C., et al. (2018). Solubility determination and modelling of benzamide in organic solvents. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Retrieved from [Link]

  • Woiski, C., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. PubMed. Retrieved from [Link]

  • Camacho-García, A., et al. (2020). Identification, synthesis and structure assignment of two impurities of Erlotinib. SciELO México. Retrieved from [Link]

Sources

Troubleshooting

2-butoxy-5-nitrobenzamide solubility issues and solutions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-butoxy-5-nitrobenzamide. This guide is designed to provide expert insights and practical solutions for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-butoxy-5-nitrobenzamide. This guide is designed to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. As Senior Application Scientists, we understand that overcoming formulation hurdles is critical to advancing your research. This resource combines fundamental physicochemical principles with field-proven methodologies to help you achieve consistent and reliable experimental results.

Understanding the Challenge: The Physicochemical Profile

2-Butoxy-5-nitrobenzamide (CAS No. 24576-14-5) is a molecule whose structure inherently predicts challenges in aqueous media.[1] Its significant lipophilicity, indicated by a high calculated LogP, and crystalline nature, suggested by its melting point, classify it as a compound that is poorly soluble in water.[1] Understanding these properties is the first step in devising an effective solubilization strategy.

PropertyValueSourceImplication for Solubility
Molecular Formula C₁₁H₁₄N₂O₄[1]-
Molecular Weight 238.243 g/mol [1]-
Melting Point 126 °C[1]Indicates a stable crystal lattice, requiring energy to break apart for dissolution ('brick-dust' property).[2]
LogP (calculated) 3.09610[1]Indicates high lipophilicity and poor water solubility ('grease-ball' property).[2]
Polar Surface Area 98.14 Ų[1]While the amide and nitro groups contribute polarity, the butoxy chain dominates, leading to overall low aqueous solubility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 2-butoxy-5-nitrobenzamide.

Q1: Why is my 2-butoxy-5-nitrobenzamide powder not dissolving in my aqueous buffer (e.g., PBS)?

A: The molecular structure of 2-butoxy-5-nitrobenzamide is predominantly non-polar due to the butoxy group and the benzene ring. Its calculated LogP of approximately 3.1 suggests it is over 1000 times more soluble in an oily solvent like octanol than in water.[1] This inherent hydrophobicity prevents water molecules from effectively surrounding and solvating the compound, leading to very low aqueous solubility.

Q2: What is the recommended solvent for preparing a stock solution?

A: For initial stock solution preparation, a water-miscible organic solvent is required. The most common and effective choices are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . Ethanol can also be used, though it may have a lower solubilizing capacity for this specific compound compared to DMSO or DMF. A general solubility trend for benzamides is methanol > acetone > ethanol, with water having the lowest solvating power.[3][4] Always start with a small amount of your compound to test solubility before dissolving the entire batch.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I add it to my cell culture media or aqueous buffer. What should I do?

A: This is a classic solubility problem that occurs when a concentrated organic stock solution is diluted into an aqueous system where the compound is not soluble. The final concentration of the organic solvent is too low to keep the compound in solution.

Solutions to this problem include:

  • Lowering the Final Concentration: The simplest approach is to decrease the final working concentration of the compound in your aqueous medium.

  • Using Co-solvents: Ensure the final concentration of your primary solvent (e.g., DMSO) is at a level tolerated by your experimental system (typically <0.5% v/v for cell-based assays) while still aiding solubility.[5]

  • Incorporating Surfactants: Adding a biocompatible, non-ionic surfactant like Tween® 80 or Pluronic® F-68 to your final aqueous medium can help maintain solubility by forming micelles that encapsulate the drug.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[7][8]

Q4: Can I use heat or sonication to help dissolve the compound?

A: Yes, gentle heating (e.g., to 37-40°C) and sonication can increase the rate of dissolution.[5] Heating provides the energy needed to break the crystal lattice bonds. However, exercise caution. Prolonged exposure to high temperatures can potentially degrade the compound. Always verify the thermal stability of your molecule if possible. After dissolving with heat, allow the solution to cool to room temperature to ensure the compound does not precipitate back out (indicating supersaturation).

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step methodologies for overcoming common solubility hurdles.

Guide 1: Preparing a High-Concentration Stock Solution

The objective is to create a concentrated, stable stock solution that can be accurately diluted for experiments. DMSO is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.

Protocol 1: Stock Solution Preparation in DMSO

  • Materials: 2-butoxy-5-nitrobenzamide powder, Dimethyl Sulfoxide (DMSO, anhydrous or cell culture grade), sterile microcentrifuge tubes or vials, precision balance, vortex mixer.

  • Calculation: Determine the mass of the compound needed to achieve a desired stock concentration (e.g., 10 mM, 50 mM).

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight (238.24 g/mol )

  • Procedure: a. Weigh the required amount of 2-butoxy-5-nitrobenzamide powder and place it into a sterile vial. b. Add the calculated volume of DMSO. c. Vortex the solution vigorously for 1-2 minutes. d. If dissolution is slow, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. e. Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

Guide 2: Addressing Precipitation in Aqueous Media

This guide provides a systematic approach to prevent your compound from precipitating upon dilution from an organic stock.

G cluster_0 Initial Checks cluster_1 Solution Pathways start Issue: Compound precipitates in aqueous buffer/media check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO % too low? check_conc->check_dmso No sol_lower_conc Strategy 1: Reduce final working concentration check_conc->sol_lower_conc Yes sol_cosolvent Strategy 2: Incorporate a Co-solvent or Surfactant (See Protocol 2) check_dmso->sol_cosolvent Yes sol_complex Strategy 3: Use Cyclodextrin Complexation (Advanced) check_dmso->sol_complex No, issue persists success Result: Clear, stable solution for experiment sol_lower_conc->success sol_cosolvent->success sol_complex->success

Caption: Troubleshooting workflow for precipitation issues.

Protocol 2: Formulation with a Surfactant (Tween® 80)

This protocol is useful for in vitro assays where low levels of surfactants are tolerated.

  • Materials: 10% (w/v) Tween® 80 stock solution in water (sterile filtered), 2-butoxy-5-nitrobenzamide stock solution in DMSO, destination aqueous buffer/media.

  • Procedure: a. To your destination aqueous buffer, add the 10% Tween® 80 stock to achieve a final Tween® 80 concentration between 0.05% and 0.5% (w/v). Mix well. b. While vortexing the buffer/surfactant mixture, slowly add the required volume of the DMSO stock solution of your compound. c. Continue vortexing for 30 seconds to ensure thorough mixing and micelle formation. d. Visually inspect for clarity. The resulting solution should be clear and free of precipitate.

  • Causality: Surfactants like Tween® 80 are amphipathic molecules that, above their critical micelle concentration, self-assemble into micelles.[6] The hydrophobic core of these micelles encapsulates the poorly soluble 2-butoxy-5-nitrobenzamide, while the hydrophilic shell interacts with the aqueous buffer, keeping the entire complex in solution.[6]

Guide 3: Advanced Solubilization Strategy Selection

For more challenging applications, particularly in vivo studies, a more complex formulation may be necessary. The choice of strategy depends on the compound's specific properties and the requirements of the experiment.

G start Select Solubilization Strategy prop1 High LogP (>3) 'Grease-ball' start->prop1 prop2 High Melting Point (>200C) 'Brick-dust' start->prop2 prop3 Thermolabile? start->prop3 strat1 Co-solvents / Surfactants prop1->strat1 Good starting point strat2 Lipid-Based Formulations (SEDDS) prop1->strat2 Excellent for very high LogP strat3 Solid Dispersions prop2->strat3 Effective for high lattice energy strat4 Particle Size Reduction (Nanosuspension) prop2->strat4 Improves dissolution rate prop3->strat3 Avoid high temp methods (e.g., Hot Melt Extrusion)

Caption: Decision matrix for advanced formulation strategies.

A variety of advanced methods can be employed to enhance the bioavailability of poorly soluble drugs for preclinical and clinical development.[7][8] These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), incorporate the drug into a mixture of oils, surfactants, and co-solvents that spontaneously form a fine microemulsion upon contact with aqueous fluids.[6][9]

  • Solid Dispersions: In this technique, the drug is dispersed at a molecular level within a hydrophilic polymer matrix. This prevents the drug from recrystallizing and enhances its dissolution rate.[2]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[2][10][11]

The selection of these advanced strategies requires specialized formulation expertise and equipment.

References
  • LookChem. (n.d.). Benzamide, 2-butoxy-5-nitro-. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Retrieved from [Link]

  • Kuntsche, J., & Bunjes, H. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Pharmaceutics, 13(5), 749. Retrieved from [Link]

  • Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Shaikh, J., & Ankola, D. D. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 808163. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(3), 94-102. Retrieved from [Link]

  • Sharma, D., & Saini, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(11), 1-10. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Singh, A., & Kumar, S. (2015). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 245-256. Retrieved from [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

  • American Chemical Society. (2023, December 27). Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-butoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 2-butoxyethanol – Knowledge and References. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-butoxy- (CAS 111-76-2). Retrieved from [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-butanoyloxy-5-nitrobenzoic acid. Retrieved from [Link]

  • American Chemical Society Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Butoxy-5-Nitrobenzamide HPLC Peak Tailing

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 2-butoxy-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 2-butoxy-5-nitrobenzamide. This resource provides in-depth, scientifically grounded answers to common problems, moving from the most frequent causes to more complex interactions. Our goal is to empower you to diagnose and solve these issues efficiently, ensuring the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peak tailing and why is it a problem for my 2-butoxy-5-nitrobenzamide analysis?

A1: Peak tailing refers to an asymmetrical chromatographic peak where the back half of the peak is broader than the front half.[1][2] In an ideal HPLC separation, peaks should be symmetrical, resembling a Gaussian distribution.[3] A peak is generally considered to be tailing when the tailing factor (Tf) or asymmetry factor (As) exceeds 1.2.[3]

Peak tailing is problematic for several critical reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately quantify individual components, especially when analyzing impurities or metabolites alongside the main compound.[4][5]

  • Lower Sensitivity and Inaccurate Quantification: As a peak tails, its height decreases, which can negatively impact the limit of quantification (LOQ).[5] The gradual slope of the tail also makes it difficult for integration software to consistently determine the end of the peak, leading to irreproducible area measurements.[5]

  • Indication of Method or System Issues: Tailing is often a symptom of underlying problems, such as unwanted chemical interactions between your analyte and the stationary phase, or issues with the HPLC system itself.[1][6]

For a molecule like 2-butoxy-5-nitrobenzamide, which contains a polar amide group and a nitro group, these issues are particularly relevant as they can lead to secondary interactions with the stationary phase.[2][3]

Q2: I'm observing significant peak tailing with 2-butoxy-5-nitrobenzamide on a standard C18 column. What is the most likely cause?

A2: The most common cause of peak tailing for polar and ionizable compounds like 2-butoxy-5-nitrobenzamide on silica-based columns (e.g., C18) is secondary interactions with residual silanol groups .[2][7]

Here's the underlying mechanism:

  • The Nature of Silica Columns: Reversed-phase columns are typically made from silica particles that have been chemically modified with hydrophobic C18 alkyl chains. However, this bonding process is never 100% complete.[5] This leaves some unreacted, polar silanol groups (Si-OH) on the silica surface.[5][7]

  • Analyte-Silanol Interaction: The amide and nitro groups in 2-butoxy-5-nitrobenzamide can engage in hydrogen bonding with these acidic silanol groups.[2] This creates a secondary, polar retention mechanism in addition to the primary hydrophobic interaction with the C18 chains.[5][7]

  • Resulting Peak Shape: Because some analyte molecules interact more strongly with these silanol "active sites," their passage through the column is delayed relative to the main population of molecules. This differential migration results in a "tail" on the peak.[6]

Diagram: The Primary Cause of Peak Tailing

G cluster_column Silica Particle Surface cluster_analyte Analyte Molecules C18 C18 Chains (Primary Hydrophobic Interaction) Silanol Residual Silanol Group (Si-OH) (Secondary Polar Interaction) Analyte1 2-Butoxy-5-Nitrobenzamide (Molecule A) Analyte1->C18 Normal Elution Analyte2 2-Butoxy-5-Nitrobenzamide (Molecule B) Analyte2->Silanol Delayed Elution (Causes Tailing)

Caption: Analyte interaction with residual silanols.

Q3: How can I mitigate these silanol interactions to improve my peak shape?

A3: There are several effective strategies, which can be used alone or in combination. The most direct approach is to modify your mobile phase to suppress the unwanted interactions.

Strategy 1: Adjust Mobile Phase pH

The ionization state of the silanol groups is highly dependent on pH. By lowering the pH, you can protonate the silanols, neutralizing their charge and reducing their ability to interact with your analyte.[8][9]

  • Principle: Silanol groups are acidic and become ionized (deprotonated to Si-O⁻) at mid-range pH values.[1] At a lower pH (typically pH ≤ 3), they are predominantly in their neutral, protonated form (Si-OH).[5] This minimizes the strong polar interactions that cause tailing, especially for basic or polar compounds.[8]

  • Recommendation: A good starting point is to add a small amount of a weak acid to your mobile phase. Formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) are common choices.[10][11][12]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phase A (Aqueous): To 1 liter of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% concentration).

  • Prepare Mobile Phase B (Organic): To 1 liter of HPLC-grade acetonitrile or methanol, add 1.0 mL of formic acid.

  • Sonicate/Degas: Degas both mobile phases for 15-20 minutes to remove dissolved gases.

  • Equilibrate: Equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Strategy 2: Increase Buffer Concentration

If you are already using a buffer, increasing its concentration can help to mask the residual silanol sites.

  • Principle: The buffer ions can compete with the analyte for interaction with the silanol groups.[8] A higher concentration of buffer ions (e.g., >20 mM) can effectively "shield" the analyte from these secondary interaction sites.[6][8]

  • Recommendation: If using a phosphate or acetate buffer, consider increasing the concentration to 25-50 mM. Ensure the buffer is soluble in your mobile phase mixture.

ParameterBefore OptimizationAfter OptimizationRationale
Mobile Phase Additive None / Neutral pH0.1% Formic AcidSuppresses silanol ionization.[5]
Mobile Phase pH ~ 5-7~ 2.5-3.0Reduces polar interactions with the stationary phase.[8]
Buffer Concentration 10 mM (if used)25-50 mMMasks residual silanol sites.[8]
Q4: I've adjusted the pH, but I still see some tailing. What should I try next?

A4: If mobile phase optimization isn't sufficient, the issue may lie with the column itself or potential interactions with trace metals in the system.

Strategy 3: Choose a More Inert Column

Not all C18 columns are created equal. Modern columns are designed to minimize silanol interactions.

  • End-Capped Columns: These columns undergo an additional manufacturing step where smaller silane molecules (like trimethylchlorosilane) are used to bond with many of the remaining accessible silanol groups. This "end-capping" makes the surface more hydrophobic and less prone to secondary polar interactions.[7][9]

  • Type B Silica Columns: Modern columns often use high-purity, "Type B" silica, which has a lower trace metal content and more homogenous surface. This inherently reduces the number and acidity of silanol groups, leading to better peak shapes for challenging compounds.[5]

  • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded within the C18 chain or at the end. This can help to shield the analyte from silanols and can also provide alternative selectivity.[1][13] Phenyl phases can also be a good choice for aromatic compounds due to potential π-π interactions.[13]

Strategy 4: Evaluate Metal Chelation

The structure of 2-butoxy-5-nitrobenzamide, with its amide and nitro groups, may have the potential to chelate with trace metal ions.

  • Principle: Metal ions (like iron or titanium) can leach from stainless-steel components of the HPLC system (frits, tubing) or be present as impurities in the silica packing material.[2][5][14] If your analyte chelates with these metal ions, it can create another unwanted retention mechanism, leading to peak tailing.[4][8]

  • Troubleshooting:

    • Use a Metal-Free or Bio-Inert System: If available, test the analysis on an HPLC system with PEEK tubing and titanium frits to see if the peak shape improves.[15]

    • Add a Chelating Agent: In some cases, adding a weak chelating agent like EDTA to the mobile phase can help to scavenge free metal ions, though this is not always compatible with all detectors (e.g., mass spectrometry).[15]

Q5: Could my problem be related to the HPLC system or my sample, rather than the column chemistry?

A5: Absolutely. It's crucial to rule out system and sample-related causes. A systematic approach is key.

Diagram: Systematic Troubleshooting Workflow

G Start Peak Tailing Observed for 2-Butoxy-5-Nitrobenzamide CheckMobilePhase Step 1: Mobile Phase Optimization - Lower pH (e.g., 0.1% Formic Acid) - Increase buffer strength Start->CheckMobilePhase Resolved Peak Shape Acceptable CheckMobilePhase->Resolved Problem Solved NotResolved Issue Persists CheckMobilePhase->NotResolved Tailing Improved but not Resolved CheckColumn Step 2: Column Evaluation - Use modern, end-capped column - Consider alternative phase (e.g., Phenyl) CheckColumn->Resolved NotResolved2 NotResolved2 CheckColumn->NotResolved2 Tailing Still Present CheckSystem Step 3: System & Sample Check - Check for extra-column volume - Test for sample overload - Inspect for column void/blockage CheckSystem->Resolved NotResolved3 NotResolved3 CheckSystem->NotResolved3 Tailing Still Present NotResolved->CheckColumn ConsiderMetal Step 4: Advanced Troubleshooting - Investigate metal chelation - Flush column ConsiderMetal->Resolved NotResolved2->CheckSystem NotResolved3->ConsiderMetal

Caption: A logical flow for troubleshooting peak tailing.

Common System and Sample Issues:

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause the separated peak to broaden and tail before it reaches the detector.[1][16]

    • Action: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly connected to avoid dead volume.[1]

  • Sample Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to peak distortion.[2][3]

    • Action: Perform a dilution series (e.g., inject your sample at 100%, 50%, and 10% of the original concentration). If the peak shape improves at lower concentrations, you were likely overloading the column.[17]

  • Column Contamination or Void: A buildup of strongly retained impurities on the column inlet frit or a physical void in the packing material can disrupt the flow path and cause tailing for all peaks.[3][7]

    • Action: First, try reversing the column (if the manufacturer allows) and flushing it with a strong solvent (like 100% isopropanol) to waste.[3][7] If this doesn't work and other compounds also show poor peak shape, the column may need to be replaced. Using a guard column can help prevent this issue.[3][4]

By systematically addressing these potential chemical and physical causes, you can effectively troubleshoot and eliminate peak tailing for 2-butoxy-5-nitrobenzamide, leading to more robust and reliable HPLC data.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Welch Materials, Inc. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Restek Corporation. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • LookChem. (n.d.). Benzamide, 2-butoxy-5-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase: Cyanocobalamin and its diaminemonochloro‐platinum(II) conjugate as a case study. Retrieved from [Link]

  • Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Xu, J., et al. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Restek Corporation. (2014, March 11). [1]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Skidan, I., et al. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in biological samples. ResearchGate. Retrieved from [Link]

  • PubMed. (2011, June 1). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzamide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-butanoyloxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • Cole-Parmer. (2002, December 3). Material Safety Data Sheet - 2-Butoxyethanol, 97%. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side-Product Formation in 2-Butoxy-5-nitrobenzamide Synthesis

Welcome to the Technical Support Center for the synthesis of 2-butoxy-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals facing yield and purity issues during the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-butoxy-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals facing yield and purity issues during the synthesis of this critical intermediate.

The most scalable and widely adopted synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) via Phase-Transfer Catalysis (PTC)[1][2]. However, researchers frequently encounter side-product formation due to competing nucleophilic attacks and base-mediated hydrolysis. This guide provides mechanistic diagnostics, troubleshooting FAQs, and a self-validating protocol to ensure experimental success.

Section 1: Mechanistic Diagnostics & Pathway Mapping

Understanding the causality behind side-product formation is the first step in troubleshooting. The standard reaction involves 2-chloro-5-nitrobenzamide, 1-butanol, sodium hydroxide (NaOH), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a biphasic solvent system[1].

G Start 2-chloro-5-nitrobenzamide (Starting Material) Target 2-butoxy-5-nitrobenzamide (Target Product) Start->Target 1-Butanol, NaOH TBAB (SNAr) SP1 2-hydroxy-5-nitrobenzamide (Side Product 1) Start->SP1 Competitive OH⁻ Attack SP3 2-chloro-5-nitrobenzoic acid (Side Product 3) Start->SP3 Base Hydrolysis (Amide Cleavage) SP2 2-butoxy-5-nitrobenzoic acid (Side Product 2) Target->SP2 Base Hydrolysis (Excess Heat/NaOH)

Mechanistic pathways showing the target SNAr reaction and competing hydrolysis side reactions.

For researchers utilizing the alternative Williamson Ether Synthesis route (starting from 2-hydroxy-5-nitrobenzamide and 1-bromobutane), the primary failure mode is the competition between O-alkylation and N-alkylation.

Williamson Start 2-hydroxy-5-nitrobenzamide Base Deprotonation (Base) Start->Base Phenoxide Phenoxide Anion (O-Nucleophile) Base->Phenoxide Kinetic/Thermodynamic Preference AmideAnion Amidate Anion (N-Nucleophile) Base->AmideAnion Strong Base / Excess O_Alk 2-butoxy-5-nitrobenzamide (Target O-Alkylation) Phenoxide->O_Alk + 1-Bromobutane N_Alk N-butyl-2-hydroxy-5-nitrobenzamide (Side Product N-Alkylation) AmideAnion->N_Alk + 1-Bromobutane

Competing O-alkylation vs. N-alkylation in the alternative Williamson ether synthesis route.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a large amount of 2-hydroxy-5-nitrobenzamide (Side Product 1) in my SNAr reaction? Expert Insight: This is caused by the competitive nucleophilic attack of the hydroxide ion (OH⁻) instead of the butoxide ion (BuO⁻) on the activated aryl chloride. In a PTC system, the catalyst (TBAB) transports both OH⁻ and BuO⁻ into the organic phase[2]. If the concentration of 1-butanol is too low, or if the aqueous NaOH concentration is too high, OH⁻ outcompetes BuO⁻. Resolution: Ensure 1-butanol is used in excess (often acting as a co-solvent). Pre-mix the 1-butanol with the NaOH and TBAB for 15-30 minutes before adding the 2-chloro-5-nitrobenzamide to ensure adequate formation of the butoxide anion.

Q2: My LC-MS shows a mass corresponding to 2-butoxy-5-nitrobenzoic acid (Side Product 2). How do I prevent this? Expert Insight: Primary amides are highly susceptible to base-catalyzed hydrolysis to form carboxylic acids, especially at elevated temperatures. The standard PTC protocol calls for gentle heating (40 °C)[1]. Exceeding 50 °C significantly accelerates the nucleophilic acyl substitution at the amide carbonyl. Resolution: Strictly control the reaction temperature to 40 °C. Do not leave the reaction stirring overnight if conversion is already complete; quench the reaction immediately to prevent over-hydrolysis.

Q3: I am using the Williamson ether route (2-hydroxy-5-nitrobenzamide + 1-bromobutane). Why am I getting N-alkylated impurities? Expert Insight: The starting material has two acidic protons: the phenolic -OH and the amide -NH₂. While the phenol is more acidic (pKa ~7 due to the electron-withdrawing nitro group) and deprotonates first, using an excess of strong base (like NaH or KOtBu) can deprotonate the amide, leading to an ambident nucleophile system. Resolution: Use a weaker base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or Acetone) to selectively deprotonate the phenol. Limit the base to 1.1 equivalents.

Section 3: Standard Optimized Protocol (Self-Validating System)

This protocol is adapted from the validated phase-transfer catalysis method to maximize SNAr efficiency while suppressing hydrolysis[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask, add 1-butanol (50 mL) and dichloromethane (DCM, 50 mL).

  • Base & Catalyst Loading: Add aqueous NaOH (20% w/v, 30 mL) and tetrabutylammonium bromide (TBAB, 0.1 equivalents relative to the substrate).

  • Pre-activation: Stir the biphasic mixture vigorously at 500+ RPM for 20 minutes at room temperature.

    • Self-Validation Check: The mixture must form a fine, cloudy emulsion. If the layers separate immediately upon pausing stirring, the phase-transfer dynamics are insufficient. Increase agitation.

  • Substrate Addition: Slowly add 2-chloro-5-nitrobenzamide (10.0 g, 1.0 eq) in small portions over 10 minutes to prevent a sudden exotherm.

  • Controlled Heating: Heat the reaction mixture to exactly 40 °C. Maintain vigorous stirring.

  • Reaction Monitoring: Monitor via TLC (Hexane:EtOAc 1:1) or HPLC every 2 hours.

    • Self-Validation Check: You should observe the disappearance of the starting material peak and the appearance of a less polar product spot.

  • Quenching: Once conversion >95% is achieved (typically 4-6 hours), immediately cool the flask to 0 °C in an ice bath and add 50 mL of cold water to halt base activity and prevent amide hydrolysis.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure 2-butoxy-5-nitrobenzamide.

Section 4: Quantitative Data & Troubleshooting Summary

Observed Side ProductPrimary CauseMechanistic PathwayMitigation StrategyTarget Metric
2-hydroxy-5-nitrobenzamide Excess aqueous OH⁻ vs. ButoxideCompetitive SNArIncrease 1-butanol ratio; Pre-mix base/alcohol< 2% by HPLC
2-butoxy-5-nitrobenzoic acid Excessive heat / Prolonged timeBase-catalyzed amide hydrolysisCap temperature at 40 °C; Quench immediately< 1% by HPLC
2-chloro-5-nitrobenzoic acid Substrate hydrolysis before SNArBase-catalyzed amide hydrolysisEnsure rapid phase-transfer (increase stirring RPM)< 1% by HPLC
N-butyl-2-hydroxy-5-nitrobenzamide Over-deprotonation (Williamson route)N-Alkylation of amidateSwitch to K₂CO₃; Limit base to 1.1 eqN/A (Change route)

References

  • Nisato, D., Frigerio, M., Boccardi, G., & Palmisano, G. (1982). Synthesis of 2-Alkoxy-5-nitrobenzamides by Phase-Transfer Catalysis. Synthesis, 1982(12), 1081-1083.[1] URL:[Link]

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.[2] URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Alkoxy-5-nitrobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the purification of 2-alkoxy-5-nitrobenzamide derivatives. As a Senior Application Scientist, my goal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 2-alkoxy-5-nitrobenzamide derivatives. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical troubleshooting strategies necessary to overcome common challenges in your purification workflows. The inherent polarity of the nitro and amide functionalities, combined with the variable nature of the alkoxy group, often presents unique purification hurdles. This resource is designed to be a dynamic tool, helping you to logically diagnose and resolve issues as they arise in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-alkoxy-5-nitrobenzamide derivatives. The question-and-answer format is designed to provide direct and actionable solutions.

Question 1: My 2-alkoxy-5-nitrobenzamide derivative is streaking badly on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. What's causing this and how can I fix it?

Answer: Streaking on a silica gel TLC plate is a common issue with polar compounds like 2-alkoxy-5-nitrobenzamide derivatives. It typically indicates a strong, and sometimes undesirable, interaction with the stationary phase.[1] Here’s a breakdown of the likely causes and how to address them:

  • Strong Interaction with Acidic Silica: The amide and nitro groups in your molecule are polar and can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to slow, uneven movement up the TLC plate.

    • Solution: To mitigate this, you can add a small amount of a polar solvent or a modifier to your eluent. For acidic compounds, adding a small percentage of acetic or formic acid (0.1–2.0%) can improve the spot shape. For basic impurities, adding triethylamine (0.1–2.0%) can be effective.[1]

  • Sample Overloading: Applying too much of your sample to the TLC plate can lead to broad, streaky spots.[1]

    • Solution: Try diluting your sample and spotting a smaller amount on the plate.[1]

  • Compound Instability: In some cases, your nitro compound might be degrading on the acidic silica gel.[1]

    • Solution: You can test for this by running a 2D TLC. If degradation is confirmed, consider using a different stationary phase like neutral alumina or reverse-phase silica.[1]

Question 2: I'm attempting to purify my 2-alkoxy-5-nitrobenzamide derivative using column chromatography, but I'm getting poor separation from a closely-eluting impurity. What strategies can I employ to improve resolution?

Answer: Achieving good separation between compounds with similar polarities is a frequent challenge in column chromatography.[2] Here are several strategies to enhance your separation:

  • Optimize Your Solvent System: The choice of eluent is critical. Your goal is to find a solvent system that provides the best differential partitioning of your product and the impurity between the stationary and mobile phases.

    • Fine-tune the Polarity: If your compounds are eluting too quickly (high Rf on TLC), decrease the polarity of your eluent. If they are moving too slowly (low Rf), increase the polarity. Small, incremental changes in the solvent ratio can have a significant impact on separation. A common starting point for many organic compounds is a mixture of ethyl acetate and hexane.[3]

    • Try Different Solvent Systems: Don't be afraid to experiment with different solvent combinations. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation. A useful approach for highly polar compounds is to use a mixture of dichloromethane and methanol.[1]

  • Column Parameters: The physical characteristics of your column play a crucial role in separation efficiency.

    • Increase Column Length: A longer column provides more surface area for interactions, which can improve separation.

    • Decrease Column Diameter: A narrower column can lead to sharper bands and better resolution.

    • Use a Finer Stationary Phase: Smaller silica gel particles provide a greater surface area and can lead to better separation, although this will also increase the backpressure.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be very effective for separating compounds with a range of polarities.

Question 3: My recrystallization of a 2-alkoxy-5-nitrobenzamide derivative is failing. It either "oils out" or remains stubbornly soluble even at low temperatures. What should I do?

Answer: Recrystallization is a powerful but often tricky purification technique. "Oiling out," where the compound separates as a liquid instead of forming crystals, and high solubility are common problems.

  • Addressing "Oiling Out": This typically happens when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.

    • Solution: Re-dissolve the oil by heating the solution, then add a small amount of a "better" solvent (one in which the compound is more soluble) to prevent immediate oiling out upon cooling.[2] Allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.[2] You may also need to experiment with a different solvent system altogether.[2]

  • Overcoming High Solubility: If your compound won't crystallize even at low temperatures, the solvent is likely too good at dissolving it.[4]

    • Solution: You need a solvent in which your compound is less soluble at room temperature.[4] A two-solvent system is often effective here. Dissolve your compound in a minimal amount of a hot solvent in which it is very soluble. Then, slowly add a hot "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes slightly cloudy. Add a drop or two of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.[4] Common co-solvents for polar compounds include ethanol and diethyl ether, or ethanol and hexane.[4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 2-alkoxy-5-nitrobenzamide derivatives.

What are the most common impurities I should expect in the synthesis of 2-alkoxy-5-nitrobenzamide derivatives?

The impurities you encounter will depend on your specific synthetic route. However, some common culprits include:

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.[5]

  • Isomeric Byproducts: Nitration reactions, a common step in the synthesis of these compounds, can sometimes lead to the formation of other isomers.[5] For example, nitration of a substituted benzamide may yield undesired regioisomers.

  • Side-Reaction Products: Depending on the reaction conditions, you might see byproducts from unintended reactions. For instance, harsh nitrating conditions can lead to the formation of tar-like substances.[5]

  • Residual Solvents: Solvents used in the reaction or workup can be carried through to the final product.[5]

What is a good starting point for a TLC solvent system for my 2-alkoxy-5-nitrobenzamide derivative?

A good starting point for a moderately polar compound on a silica gel TLC plate is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3] A common initial ratio to try is 1:1 ethyl acetate:hexane. Based on the initial Rf value, you can adjust the ratio. If the spot remains at the baseline, you need a more polar system (e.g., increase the proportion of ethyl acetate or switch to a more polar solvent like methanol in dichloromethane).[1][6] If the spot runs with the solvent front, you need a less polar system (e.g., increase the proportion of hexane).[6] An ideal Rf value for column chromatography is typically in the range of 0.2-0.4.[1]

Are there any safety concerns I should be aware of when purifying nitro compounds?

Yes, nitro compounds can be thermally unstable and potentially explosive, especially polynitrated compounds. It is crucial to:

  • Avoid High Temperatures: When removing solvent under reduced pressure, use a rotary evaporator with a water bath at a moderate temperature. Avoid aggressive heating.

  • Handle with Care: Avoid grinding or subjecting the solid material to excessive friction or shock.

  • Consult Safety Data Sheets (SDS): Always review the SDS for your specific compound and any reagents you are using.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

This protocol outlines a standard procedure for purifying a 2-alkoxy-5-nitrobenzamide derivative using silica gel column chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC that gives your desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[1]

  • Column Preparation:

    • Choose a column of an appropriate size. A general rule is to use about 25-50 g of silica gel per gram of crude product.

    • Pack the column using either a "wet" or "dry" packing method.

      • Wet Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

      • Dry Packing: Add dry silica gel to the column and then flush with the eluent until all air bubbles are removed and the packing is stable.[1]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample and solvent loading.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure. Carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes.[1]

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain your pure compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

This protocol provides a general method for purifying a solid 2-alkoxy-5-nitrobenzamide derivative by recrystallization.

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point.[4] Test small amounts of your crude product in various solvents to find a suitable one. Common solvents for amides include ethanol, acetone, and acetonitrile.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling the solution further in an ice bath can maximize the yield of crystals.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography of 2-Alkoxy-5-nitrobenzamide Derivatives

Polarity of DerivativeRecommended Solvent System (v/v)Notes
Low to ModerateHexane:Ethyl Acetate (e.g., 4:1 to 1:1)A good starting point for many derivatives. Adjust the ratio based on TLC.
Moderate to HighDichloromethane:Ethyl Acetate (e.g., 9:1 to 1:1)Offers different selectivity compared to hexane-based systems.
HighDichloromethane:Methanol (e.g., 99:1 to 9:1)For very polar derivatives that do not move in less polar systems.
Very High / AcidicDichloromethane:Methanol with 0.5% Acetic AcidThe acid can help to improve the peak shape of acidic compounds.

Visualizations

Purification_Workflow Crude_Product Crude 2-Alkoxy-5-nitrobenzamide TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Good Separation & Crystallinity Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Poor Separation or Oily Product Pure_Product Pure Product Recrystallization->Pure_Product Successful Impure Impure Product Recrystallization->Impure Unsuccessful Column_Chromatography->Pure_Product Successful Column_Chromatography->Impure Unsuccessful Impure->TLC_Analysis Re-evaluate

Caption: General purification workflow for 2-alkoxy-5-nitrobenzamide derivatives.

Troubleshooting_TLC_Streaking Start TLC Plate Shows Streaking Check_Concentration Is the sample too concentrated? Start->Check_Concentration Dilute_Sample Dilute sample and re-spot Check_Concentration->Dilute_Sample Yes Add_Modifier Add a modifier to the eluent (e.g., AcOH or Et3N) Check_Concentration->Add_Modifier No Improved_Spot Improved Spot Shape Dilute_Sample->Improved_Spot Consider_Degradation Is the compound degrading on silica? Add_Modifier->Consider_Degradation Change_Stationary_Phase Use neutral alumina or reverse-phase TLC Consider_Degradation->Change_Stationary_Phase Yes Consider_Degradation->Improved_Spot No Change_Stationary_Phase->Improved_Spot

Caption: Decision tree for troubleshooting TLC streaking issues.

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Frank, A. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Important Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved from [Link]

  • Nisato, D., et al. (2009, February 10). Synthesis of 2-alkoxy-5-nitrobenzamides by phase-transfer catalyzed nucleophilic substitution of 2-chloro-5-nitrobenzamides. ResearchGate. Retrieved from [Link]

  • Dehmlow, E. V., & Dehmlow, S. S. (1985). Synthesis of 2-Alkoxy-5-nitrobenzamides by Phase-Transfer Catalyzed Nucleophilic Substitution of 2-Chloro-5-nitrobenzamides.
  • Singh, R. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Retrieved from [Link]

  • University of Arizona. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 7.3. Thin layer Chromatography (TLC) Guide. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Hass, H. B. (1942). U.S. Patent No. 2,229,532. U.S.
  • Narayana, B., et al. (2004). Synthesis of some new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives as possible antifungal agents. European Journal of Medicinal Chemistry, 39(10), 867-872.
  • Kwiecień, H. (2008). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. ARKIVOC, (xvi), 146-159.
  • Calcott, W. S., & Tinker, J. M. (1936). U.S. Patent No. 2,044,016. U.S.
  • Teasdale, A. (2017, June 29). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Raza, A. R., et al. (2015). 2-Hydroxy-5-nitrobenzamide.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitrobenzamide. PubChem. Retrieved from [Link]

  • Cytiva. (n.d.). HiTrap Benzamidine FF (high sub). Retrieved from [Link]

  • Raza, A. R., et al. (2015). 2-Hydroxy-5-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 8), 903-904.
  • Spaeth, J., et al. (2018, April 20). Scale-Up of Twin-Column Periodic Countercurrent Chromatography for MAb Purification. BioProcess International. Retrieved from [Link]

  • da Silva, J. G., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 28(23), 7895.
  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Wang, T.-C., et al. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. ARKIVOC, (vi), 868-875.
  • Bioanalysis Zone. (n.d.). Nitrosamine Impurities – From Raw Materials to Final Drug Product. Retrieved from [Link]

  • Alston & Bird. (2020, September 21). FDA Issues New Guidance on Nitrosamine Impurities in APIs and Drug Products. Retrieved from [Link]

  • Elder, D. P., et al. (2023). Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, 27(8), 1391-1410.
  • Agilent. (2020, September 14). Nitrosamine Impurities Application Guide. Retrieved from [Link]

Sources

Troubleshooting

dealing with unstable baselines in 2-butoxy-5-nitrobenzamide HPLC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-butoxy-5-nitrobenzamide via High-Performance Liquid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-butoxy-5-nitrobenzamide via High-Performance Liquid Chromatography (HPLC).

Because this compound features a hydrophobic butoxy tail, a polar amide group, and a strongly UV-absorbing nitroaromatic ring, its analysis typically requires reversed-phase gradient elution with acidic modifiers or buffers. These exact conditions—gradients combined with modifiers—are the primary culprits behind baseline instability.

Below is our comprehensive troubleshooting matrix, mechanistically explaining why these issues occur and providing self-validating protocols to resolve them.

I. Diagnostic Dashboard: Baseline Instability

Before adjusting your instrument, you must classify the physical manifestation of the instability. Use the diagnostic workflow below to isolate the root cause.

BaselineTroubleshooting Start Unstable Baseline Detected Type Classify Instability Start->Type Drift Baseline Drift (Up/Down Trend) Type->Drift Noise High-Frequency Noise (Fuzzy Trace) Type->Noise Spikes Erratic Spikes (Sharp Peaks) Type->Spikes Drift_Cause Gradient Absorbance Mismatch or Thermal Shift Drift->Drift_Cause Noise_Cause Dissolved Gases or Lamp Degradation Noise->Noise_Cause Spikes_Cause Micro-bubbles in Flow Cell or Electrical Arcing Spikes->Spikes_Cause Drift_Fix Optimize Wavelength (>240nm) & Match Solvents Drift_Cause->Drift_Fix Noise_Fix Degas Mobile Phase & Verify Lamp Energy Noise_Cause->Noise_Fix Spikes_Fix Apply Backpressure & Purge Flow Cell Spikes_Cause->Spikes_Fix

Diagnostic workflow for identifying and resolving HPLC baseline instability.

II. Mechanistic Troubleshooting Q&A

Q: Why does my baseline drift upward severely during a reversed-phase gradient elution of 2-butoxy-5-nitrobenzamide? A: This is classically caused by a mismatch in the UV absorbance of your mobile phase A (aqueous) and B (organic) at low wavelengths[1]. Analysts are often tempted to monitor the amide group of 2-butoxy-5-nitrobenzamide at 210–220 nm. However, if you are using Trifluoroacetic Acid (TFA) as an acidic modifier to suppress silanol interactions, TFA absorbs strongly below 230 nm. As the gradient shifts from aqueous to organic, the concentration and molar absorptivity of TFA change drastically, causing a massive upward or downward drift[2]. The Fix: Shift your detection wavelength. The nitroaromatic ring exhibits strong π→π∗ transitions. Similar nitrobenzamide derivatives are optimally detected between 245 nm and 264 nm[3][4]. At 250 nm, TFA and typical solvents are virtually transparent, instantly flattening your baseline.

Q: I am observing a wavy, sinusoidal baseline even during isocratic holds. What is the root cause? A: A sinusoidal or wavy baseline is rarely chemical; it is almost always physical, stemming from refractive index (RI) fluctuations in the detector flow cell[2]. To elute the hydrophobic butoxy moiety of your compound, you likely require a high proportion of organic solvent[5]. When water and organic solvents mix, the reaction is exothermic and alters fluid viscosity. If the pump's mixing chamber is inefficient, or if the column oven temperature fluctuates, alternating "plugs" of slightly different solvent compositions enter the flow cell, refracting the UV light away from the photodiode array. The Fix: Ensure your column oven is active and highly stable (e.g., 35°C)[3]. Utilize a dynamic inline mixer and ensure your mobile phases are thoroughly degassed[1].

Q: How do I eliminate sharp, erratic spikes that appear randomly throughout the chromatogram? A: Random, sharp spikes (often negative and positive in quick succession) indicate micro-bubbles passing through the UV detector flow cell, or electrical arcing from a failing UV lamp[1]. Because 2-butoxy-5-nitrobenzamide requires a highly non-polar solvent environment for elution, dissolved air in the aqueous phase rapidly outgasses when mixed with the organic phase. The Fix: Implement continuous vacuum degassing. If spikes persist, apply a slight backpressure to the detector waste line (using a narrow-bore PEEK tubing) to keep any microscopic gas dissolved while it passes through the flow cell.

III. Empirical Data: Modifier Selection

To prevent baseline drift, you must select a mobile phase modifier that provides the necessary chromatographic retention without interfering with the UV spectrum of 2-butoxy-5-nitrobenzamide.

Table 1: UV Absorbance Characteristics and Baseline Impact of Common Modifiers

Mobile Phase ModifierConcentrationUV Cutoff (nm)Baseline Drift at 210 nm (Gradient)Baseline Drift at 250 nm (Gradient)Recommendation for 2-butoxy-5-nitrobenzamide
Trifluoroacetic Acid (TFA) 0.1%210Severe (>500 mAU)[1]Minimal (<10 mAU)Use only if detecting at >240 nm.
Formic Acid 0.1%210Moderate (~100 mAU)Minimal (<5 mAU)Excellent alternative for LC-MS compatibility.
Ammonium Formate 5 mM210HighMinimal (<5 mAU)Optimal for buffering the amide group at pH ~3.5[3].
Phosphoric Acid 0.1%195Low (~20 mAU)Minimal (<2 mAU)Best for strict UV-HPLC, but incompatible with MS.

IV. Standard Operating Procedure: Self-Validating Equilibration

Do not inject samples until the system has proven its stability. Use this self-validating protocol to establish a zero-drift baseline for the quantification of 2-butoxy-5-nitrobenzamide.

Step 1: Solvent Preparation & Degassing

  • Action: Prepare Mobile Phase A (Water + 5 mM Ammonium Formate) and Mobile Phase B (Acetonitrile + 5 mM Ammonium Formate). Filter through a 0.22 µm PTFE membrane and degas ultrasonically for 15 minutes.

  • Causality: Matching the buffer concentration in both channels eliminates ionic strength gradients during the run, which are a hidden cause of baseline shifts[3].

Step 2: Thermal Stabilization

  • Action: Set the column compartment to 35°C[3]. Allow 30 minutes for thermal equilibrium.

  • Causality: Elevated, controlled temperatures reduce mobile phase viscosity, lowering system backpressure and minimizing refractive index anomalies in the flow cell[1].

Step 3: Wavelength Optimization

  • Action: Set the UV detector to 250 nm.

  • Causality: This specific wavelength captures the strong π→π∗ transition of the nitro group while completely bypassing the UV absorption interference of the formate buffer or acidic modifiers[3].

Step 4: System Passivation (The "Blank" Validation)

  • Action: Run your full gradient profile (e.g., 10% B to 90% B over 15 minutes) without injecting a sample.

  • Validation Criterion: The baseline drift must not exceed 2 mAU/hour , and short-term noise must be < 0.05 mAU [1].

  • Logic: If the drift exceeds this threshold, the column is not chemically equilibrated, or there is a severe solvent absorbance mismatch. Do not proceed to sample injection until this criterion is met.

V. References

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It". Available at:[Link]

  • International Journal of Advancement in Life Sciences Research. "Evaluation of New Degradation Products Formed Under Stress Conditions of Betrixaban by LCMS/MS: Establishment of HPLC Method". Available at:[Link]

  • Journal of Chemical & Engineering Data - ACS Publications. "Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid...". Available at:[Link]

  • TSI Journals. "DEVELOPMENT AND VALIDATION OF A RAPID RP HPLC METHOD FOR THE DETERMINATION OF CINITAPRIDE HYDROGEN TARTARATE". Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Resolution of Nitrobenzamide Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the baseline separation of positional isomers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the baseline separation of positional isomers. Nitrobenzamide isomers (ortho, meta, and para) present a unique chromatographic challenge: their identical molecular weights and nearly identical hydrophobicities (LogP values) make them notoriously difficult to resolve using standard reversed-phase methodologies.

This guide is designed to move beyond basic trial-and-error. Here, we will dissect the causality behind co-elution, explore the thermodynamics of stationary phase selection, and provide self-validating protocols to ensure robust, reproducible separations.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the logical diagnostic pathway below to identify the root cause of poor isomeric resolution.

NitrobenzamideResolution Start Identify Co-elution (Rs < 1.5) CheckPhase Assess Stationary Phase Is it purely hydrophobic (C18)? Start->CheckPhase SwitchPhase Switch to Phenyl-Hexyl (Enable π-π interactions) CheckPhase->SwitchPhase Yes OptMod Optimize Organic Modifier Switch ACN to MeOH CheckPhase->OptMod No SwitchPhase->OptMod OptTemp Adjust Column Temperature Decrease T to enhance selectivity OptMod->OptTemp CheckPeak Evaluate Peak Shape Check for tailing OptTemp->CheckPeak AddAcid Add 0.1% Formic Acid (Suppress silanol interactions) CheckPeak->AddAcid Tailing > 1.2 Success Baseline Resolution Achieved (Rs ≥ 1.5) CheckPeak->Success Symmetry OK AddAcid->Success

Diagnostic workflow for resolving co-eluting nitrobenzamide isomers via phase optimization.

Section 1: Frequently Asked Questions (Mechanistic Principles)

Q: Why do my ortho, meta, and para nitrobenzamide isomers co-elute as a single broad peak on a standard C18 column? A: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophilic/hydrophobic) interactions. Because positional isomers of nitrobenzamide share the same empirical formula and highly similar partition coefficients, a purely hydrophobic environment cannot distinguish between them. To achieve separation, you must exploit their electronic differences—specifically, the variation in their dipole moments and π -electron distribution dictated by the position of the electron-withdrawing nitro group relative to the amide group[1].

Q: How does switching to a Phenyl-Hexyl phase improve the separation factor ( α )? A: A Phenyl-Hexyl column introduces a secondary, highly selective retention mechanism: π

π interactions. The electron-deficient nitroaromatic ring of your analyte interacts strongly with the electron-rich phenyl ring of the stationary phase. Because the ortho, meta, and para positions alter the resonance and inductive withdrawal of electrons differently, the strength of this π

π overlap varies significantly among the isomers, leading to differential retention and successful baseline resolution[2].

Q: Should I use Methanol (MeOH) or Acetonitrile (ACN) as my organic modifier for this separation? A:Methanol is strictly recommended. Acetonitrile contains a cyano group with its own π -electrons. If used as the mobile phase, ACN will actively compete with the nitrobenzamide isomers for the π

π interaction sites on the Phenyl-Hexyl stationary phase, effectively masking the column's unique selectivity. Methanol is a protic solvent lacking π -electrons, allowing the critical stationary-phase-to-analyte interactions to dominate[2].
Section 2: Troubleshooting Guide

Issue 1: Severe peak tailing observed, specifically for the ortho-nitrobenzamide isomer.

  • Causality: The ortho isomer is highly prone to intramolecular hydrogen bonding between the nitro oxygen and the adjacent amide protons. This alters its localized polarity, causing it to interact sluggishly with unreacted, acidic silanol groups on the silica support matrix.

  • Resolution: First, ensure you are using a densely end-capped column. Second, modify the mobile phase by adding 0.1% Formic Acid. The low pH protonates residual silanols, neutralizing their charge and preventing secondary ion-exchange interactions that cause tailing[3].

Issue 2: Retention times (RT) are drifting earlier over the course of a 50-injection sequence.

Causality: RT drift in highly aqueous, π

π driven separations is almost always a symptom of incomplete column equilibration or stationary phase "dewetting" (phase collapse) if the starting gradient is < 5% organic.
  • Resolution: Implement a self-validating equilibration step. Program your method to hold at initial conditions until the system pressure Δ is < 2% and the UV baseline drift is < 1 mAU/min for at least 3 consecutive minutes before allowing the first injection.

  • Section 3: Quantitative Data Comparison

    To guide your column and method development, the following table summarizes the expected chromatographic behavior of nitroaromatic isomers across different stationary phases based on empirical data[1][2][3].

    Column ChemistryPrimary Retention MechanismSelectivity for Positional Isomers ( α )Recommended Organic ModifierExpected Resolution ( Rs​ )C18 (Standard)Hydrophobic (Dispersive)LowAcetonitrile or Methanol< 1.0 (Co-elution common)Phenyl-HexylHydrophobic + π π InteractionHighMethanol (Preserves π π )> 1.5 (Baseline separation)DiolHydrogen Bonding + DipoleModerate to HighAcetonitrile1.2 - 1.5

    Section 4: Self-Validating Experimental Protocol

    Do not rely on static methods; rely on validated systems. Use the following step-by-step methodology to establish a robust separation for nitrobenzamide isomers.

    Step 1: System and Column Preparation

    Install an end-capped Phenyl-Hexyl column (e.g., 4.6 x 100 mm, 2.7 µm particle size) to maximize π

    π selectivity.

    Set the column compartment temperature to 25°C. Mechanistic note: Lower temperatures thermodynamically favor the enthalpy-driven π

    π interactions, increasing the separation factor.

    Step 2: Mobile Phase Formulation

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Methanol with 0.1% Formic Acid (v/v).

    • Self-Validation Check: Degas solvents for 10 minutes via ultrasonication. Monitor pump ripple; it must remain below 1% to ensure accurate gradient delivery.

    Step 3: Gradient Execution

    • Flow Rate: 1.0 mL/min.

    • Equilibration: 15% B for 5 column volumes (CV).

    • Gradient:

      • 0.0 - 1.0 min: Hold at 15% B.

      • 1.0 - 8.0 min: Linear ramp to 60% B.

      • 8.0 - 10.0 min: Hold at 60% B (Column wash).

      • 10.0 - 10.1 min: Return to 15% B.

      • 10.1 - 15.0 min: Re-equilibration.

    Step 4: System Suitability Testing (SST)

    • Inject 5 µL of a standard resolution mixture containing equal parts ortho, meta, and para nitrobenzamide (10 µg/mL each).

    • Self-Validation Criteria: The sequence is only permitted to proceed to unknown samples if the automated integration software confirms:

      • Resolution ( Rs​ ) between the closest eluting pair is 1.5 .

      • Tailing factor ( Tf​ ) for all three peaks is between 0.90 and 1.20 .

      • Retention time relative standard deviation (RSD) over 3 replicate injections is 0.5% .

    References
    • Agilent Technologies. "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column." Agilent Application Notes. Available at: [Link]

    • PLOS ONE. "Separation of nitroaromatics by C-18 column: self-optimization performance." ResearchGate. Available at:[Link]

    • MicroSolv Technology Corporation. "Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer." MTC USA. Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting the Synthesis of 2-Butoxy-5-nitrobenzamide

    Welcome to the Technical Support Center for the synthesis of 2-butoxy-5-nitrobenzamide. This compound is a critical pharmaceutical intermediate, and its synthesis relies on a Phase-Transfer-Catalyzed (PTC) Nucleophilic A...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 2-butoxy-5-nitrobenzamide. This compound is a critical pharmaceutical intermediate, and its synthesis relies on a Phase-Transfer-Catalyzed (PTC) Nucleophilic Aromatic Substitution (SNAr). While this route is highly efficient, researchers frequently encounter challenges related to chemoselectivity, phase-transfer kinetics, and impurity formation.

    This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate their workflows.

    Part 1: Reaction Kinetics & Experimental Workflow

    The standard synthesis involves the reaction of 2-chloro-5-nitrobenzamide with 1-butanol in a biphasic system (DCM/solid NaOH or DCM/aqueous NaOH), utilizing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst [1].

    Standard Operating Procedure (Self-Validating Protocol)

    To ensure high purity and yield, follow this step-by-step methodology. This protocol includes built-in self-validation checkpoints to confirm reaction progress without relying solely on offline chromatography.

    • Reagent Preparation: In a 250 mL round-bottom flask, combine 1-butanol (3.0 equiv) and finely crushed solid sodium hydroxide (NaOH, 2.5 equiv). Stir vigorously for 15 minutes to initiate the formation of sodium butoxide.

      • Self-Validation Check: The mixture should become slightly viscous and opaque, indicating successful alkoxide formation.

    • Phase-Transfer Setup: Add dichloromethane (DCM, 10 volumes) as the organic solvent, followed by tetrabutylammonium bromide (TBAB, 3 mol%).

    • Substrate Addition: Slowly add 2-chloro-5-nitrobenzamide (1.0 equiv) to the biphasic mixture.

    • Reaction Execution: Heat the reaction to a gentle reflux (39.6°C, the boiling point of DCM). Stir vigorously (>500 rpm) for 2–4 hours.

      • Self-Validation Check: The solid 2-chloro-5-nitrobenzamide will gradually dissolve into the organic phase as it converts to the highly soluble 2-butoxy-5-nitrobenzamide. A complete dissolution of the starting material strongly correlates with >95% conversion.

    • Workup & Quenching: Cool the mixture to room temperature. Add distilled water (5 volumes) to dissolve inorganic salts. Separate the organic (DCM) layer. Wash the organic layer sequentially with 0.5 M HCl (to neutralize residual base) and brine.

      • Self-Validation Check: Monitor the pH of the aqueous wash. If the first aqueous wash requires excessive acid to neutralize, or if acidification yields a white precipitate, base-catalyzed amide hydrolysis has occurred.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from absolute ethanol.

    Workflow N1 Step 1: Reagent Prep Mix 1-butanol & NaOH N2 Step 2: PTC Setup Add TBAB & DCM N1->N2 N3 Step 3: Substrate Addition Add 2-chloro-5-nitrobenzamide N2->N3 N4 Step 4: SNAr Reaction Reflux at 40°C N3->N4 N5 Step 5: Workup Quench, Wash & Extract N4->N5 N6 Step 6: Purification Recrystallize from EtOH N5->N6

    Caption: Step-by-step experimental workflow for 2-butoxy-5-nitrobenzamide synthesis.

    Part 2: Impurity Profiling & Mitigation

    The strongly basic conditions required for SNAr can trigger competitive side reactions. Understanding the causality behind these impurities is critical for mitigation.

    Quantitative Impurity Profile
    Impurity Structure / NameTypical AbundanceOrigin / Mechanistic CausalityMitigation Strategy
    2-Hydroxy-5-nitrobenzamide 2% – 15%Competitive SNAr by aqueous hydroxide (OH⁻) ions attacking the aryl chloride instead of butoxide.Use solid NaOH (solid-liquid PTC) instead of aqueous NaOH to minimize free OH⁻ in the organic phase.
    2-Butoxy-5-nitrobenzoic acid 1% – 8%Base-catalyzed hydrolysis of the primary amide group into a carboxylic acid.Strictly control temperature to ≤40°C (DCM reflux); avoid prolonged reaction times (>6h).
    Residual 2-Chloro-5-nitrobenzamide 1% – 5%Incomplete conversion due to poor mass transfer across the biphasic boundary.Ensure vigorous stirring (>500 rpm) to maximize interfacial surface area; optimize TBAB loading.
    FAQ: Reaction Selectivity and Mechanisms

    Q: Why does the reaction proceed so readily at only 40°C when aryl chlorides are typically unreactive? A: The reactivity is driven by the nitro group at the 5-position. Because the nitro group is para to the chloride leaving group, it exerts a powerful electron-withdrawing effect (both inductive and resonance). When the butoxide nucleophile attacks, the negative charge of the resulting Meisenheimer complex is highly delocalized into the nitro group's oxygen atoms. This drastically lowers the activation energy of the rate-determining step, allowing the SNAr to proceed at the mild reflux temperature of DCM (39.6°C).

    Q: I am seeing significant formation of 2-hydroxy-5-nitrobenzamide. How do I prevent this? A: This impurity forms when hydroxide (OH⁻) acts as the nucleophile instead of butoxide (BuO⁻). To prevent this, you must control the chemoselectivity by altering the phase dynamics. Pre-mix the 1-butanol and NaOH to form sodium butoxide before introducing the organic phase. More importantly, transition from a liquid-liquid PTC system (using aqueous NaOH) to a solid-liquid PTC system (using crushed solid NaOH). This minimizes the concentration of highly mobile, free OH⁻ ions in the system, strongly favoring the organic-soluble butoxide nucleophile.

    Mechanism SM 2-Chloro-5-nitrobenzamide (Electrophile) MC Meisenheimer Complex (Resonance Stabilized) SM->MC + BuO⁻ Imp1 2-Hydroxy-5-nitrobenzamide (Impurity) SM->Imp1 + OH⁻ (Side Reaction) Nu Butoxide (BuO⁻) (Nucleophile) Nu->MC OH Hydroxide (OH⁻) (Competitor) OH->Imp1 Prod 2-Butoxy-5-nitrobenzamide (Target Product) MC->Prod - Cl⁻

    Caption: SₙAr mechanism showing the target pathway and competitive hydroxide attack.

    Part 3: Phase-Transfer Catalysis (PTC) Optimization

    Q: What is the exact mechanistic role of TBAB, and why can't I just use a standard homogeneous base? A: Sodium butoxide is highly polar and remains trapped in the aqueous/solid phase, while your substrate (2-chloro-5-nitrobenzamide) is dissolved in the organic DCM phase. They cannot interact efficiently. TBAB (Q⁺Cl⁻) acts as a molecular shuttle. The quaternary ammonium cation (Q⁺) pairs with the butoxide anion (BuO⁻) to form a lipophilic ion pair (Q⁺BuO⁻) that readily migrates into the DCM layer.

    Crucially, once in the organic phase, the butoxide anion is stripped of its hydrogen-bonded hydration shell. This creates a "naked anion" effect, making the butoxide exponentially more nucleophilic than it would be in a standard homogeneous alcohol solution.

    Q: My reaction stalls at 80% conversion. Should I increase the TBAB loading? A: Do not exceed 5 mol% TBAB. While too little catalyst starves the organic phase of nucleophiles, excessive TBAB acts as a surfactant, causing severe, unbreakable emulsions during the aqueous workup step. If the reaction stalls, the issue is likely poor interfacial mass transfer. Instead of adding more catalyst, increase the stirring rate to >500 rpm to create a finer emulsion during the reaction, which exponentially increases the surface area for ion exchange.

    PTC cluster_aq Solid/Aqueous Phase cluster_org Organic Phase (DCM) NaBuO Na⁺ + BuO⁻ QBuO_aq Q⁺ BuO⁻ (Active Pair) NaBuO->QBuO_aq Ion Exchange QCl_aq Q⁺ Cl⁻ (Spent Catalyst) QCl_aq->NaBuO Cl⁻ Depletion QBuO_org Q⁺ BuO⁻ (Naked Nucleophile) QBuO_aq->QBuO_org Phase Transfer Prod Ar-OBu (Product) QBuO_org->Prod SₙAr SM Ar-Cl (Substrate) SM->Prod QCl_org Q⁺ Cl⁻ Prod->QCl_org Release QCl_org->QCl_aq Phase Transfer

    Caption: Phase-transfer catalysis (PTC) cycle utilizing TBAB across phase boundaries.

    References

    • Nisato, D., Frigerio, M., Boccardi, G., & Palmisano, G. (1982). Phase-Transfer-Catalyzed Synthesis of 2-Alkoxy-5-nitrobenzamides. Synthesis, 1982(12), 1081-1083. URL:[Link] [1]

    Optimization

    Technical Support Center: Solvent Selection &amp; Troubleshooting for High-Yield 2-Butoxy-5-nitrobenzamide Synthesis

    Welcome to the Technical Support Center for the synthesis of 2-butoxy-5-nitrobenzamide. This guide is designed for drug development professionals and synthetic chemists optimizing the Nucleophilic Aromatic Substitution (...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 2-butoxy-5-nitrobenzamide. This guide is designed for drug development professionals and synthetic chemists optimizing the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitrobenzamide[1] with 1-butanol.

    Solvent selection is the single most critical parameter in this workflow, dictating reaction kinetics, yield, and the impurity profile. Below, you will find mechanistic FAQs, quantitative comparisons, troubleshooting trees, and a self-validating protocol.

    Part 1: The "Why" - Mechanistic FAQs on Solvent Selection

    Q: Why does the solvent dictate the success of the SNAr reaction for 2-butoxy-5-nitrobenzamide? A: The reaction relies on the formation of a Meisenheimer complex, where the butoxide nucleophile attacks the aromatic ring to displace the chloride leaving group. Traditional SNAr protocols use polar aprotic solvents (e.g., DMSO, DMF) to stabilize the transition state and leave the nucleophile "naked." However, these harsh conditions often lead to the degradation of the benzamide group. By switching to a Phase-Transfer Catalysis (PTC) approach using a non-polar solvent like dichloromethane (DCM), the reaction can proceed at mild temperatures (40 °C)[2]. The PTC system isolates the strong base in a solid phase, preventing unwanted amide hydrolysis while achieving high yields up to 82%[3].

    Q: Can I use pure 1-butanol as both the reactant and the solvent? A: While 1-butanol is the necessary nucleophile source, using it as the bulk solvent is mechanistically counterproductive. Protic solvents strongly hydrogen-bond with the butoxide anion, drastically reducing its nucleophilicity. By restricting 1-butanol to stoichiometric amounts within a non-polar solvent matrix (like DCM) under PTC conditions, the butoxide remains highly reactive once transferred into the organic phase by the catalyst[2].

    Part 2: Quantitative Solvent Comparison

    The table below summarizes the causality between solvent properties and reaction outcomes.

    Solvent SystemCatalystDielectric Constant (ε)Operating TempTypical YieldWorkup ComplexityPrimary Failure Mode
    DCM / Solid NaOH TBAB (PTC)8.940 °C~82%LowInsufficient stirring
    Toluene / Solid NaOH TBAB (PTC)2.490 °C~75%LowPhase transfer bottleneck
    DMSO None46.7100 °C~60%HighAmide hydrolysis
    Pure 1-Butanol None17.8117 °C<40%MediumSluggish kinetics

    Part 3: Troubleshooting Guide

    Issue: Low Yield (<40%) and Recovery of Unreacted 2-Chloro-5-nitrobenzamide

    • Cause: In a PTC system, this indicates a failure in the phase-transfer cycle. The butoxide anion is not reaching the organic phase to react with the 2-chloro-5-nitrobenzamide[1].

    • Solution:

      • Verify Agitation: Biphasic solid-liquid reactions require maximum interfacial surface area. Increase stirring speed to >800 RPM.

      • Check Catalyst Loading: Ensure Tetrabutylammonium bromide (TBAB) is present at 5–10 mol%. Without the lipophilic quaternary ammonium cation, the reaction stalls[2].

    Issue: Formation of a Highly Polar Baseline Impurity on TLC

    • Cause: The benzamide group is highly sensitive to strong bases. If water is present (e.g., using aqueous NaOH instead of solid NaOH), the hydroxide acts as a competing nucleophile, hydrolyzing the amide to 2-butoxy-5-nitrobenzoic acid.

    • Solution: Strictly use a solid-liquid PTC system . Replace aqueous base with finely powdered, anhydrous solid NaOH. This suppresses the concentration of reactive hydroxide in the organic phase, kinetically favoring the more lipophilic butoxide[2].

    Part 4: Step-by-Step Methodologies

    Protocol: High-Yield Phase-Transfer Catalyzed Synthesis (Solid-Liquid System)

    Self-Validating Design: This protocol uses solid NaOH to prevent hydrolysis and TBAB to ensure kinetic efficiency at mild temperatures[2],[3].

    Step 1: Reagent Preparation

    • Charge a dry, round-bottom flask with 2-chloro-5-nitrobenzamide (1.0 eq)[1].

    • Add dichloromethane (DCM) (10 volumes) to fully dissolve the starting material.

    • Add 1-butanol (1.5 eq) and Tetrabutylammonium bromide (TBAB) (0.1 eq).

    Step 2: Reaction Initiation

    • Begin vigorous stirring (≥800 RPM). Critical: Do not under-stir.

    • Add finely powdered, anhydrous NaOH (3.0 eq) in one rapid portion.

    • Attach a reflux condenser and heat the biphasic mixture to 40 °C[2],[3].

    Step 3: Self-Validating Monitoring

    • Monitor via TLC (Eluent: Ethyl Acetate/Hexanes 1:1) every 2 hours.

    • Validation Check: The starting material (higher Rf) should disappear within 4-6 hours, replaced by a distinct, UV-active product spot (lower Rf). If starting material persists after 6 hours, add an additional 0.05 eq of TBAB to re-initiate phase transfer.

    Step 4: Workup and Isolation

    • Cool the mixture to room temperature.

    • Filter the suspension through a Celite pad to remove solid NaOH and inorganic salts. Wash the pad with excess DCM.

    • Wash the organic filtrate with distilled water (2 x 5 volumes) to remove residual 1-butanol and TBAB.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-butoxy-5-nitrobenzamide.

    Part 5: Visualizations

    SNAr_Pathway cluster_solvents Solvent Selection Impact Start 2-Chloro-5-nitrobenzamide + 1-Butanol Polar Polar Aprotic (DMSO/DMF) Start->Polar PTC Non-Polar PTC (DCM/Solid NaOH) Start->PTC Protic Protic (Pure 1-Butanol) Start->Protic Polar_Result High Reactivity Difficult Workup Amide Hydrolysis Risk Polar->Polar_Result PTC_Result Mild Conditions (40°C) Easy Workup High Yield (~82%) PTC->PTC_Result Protic_Result Sluggish Kinetics Hydrogen Bonding Low Yield Protic->Protic_Result Target 2-Butoxy-5-nitrobenzamide Polar_Result->Target PTC_Result->Target Protic_Result->Target

    Reaction pathway and solvent influence on 2-butoxy-5-nitrobenzamide synthesis.

    Troubleshooting Issue Issue: Low Yield or Impurity Formation Q1 Is unreacted 2-chloro-5- nitrobenzamide present? Issue->Q1 Q2 Are highly polar baseline impurities observed? Issue->Q2 A1_Yes Increase stirring to >800 RPM Verify TBAB loading (5-10 mol%) Q1->A1_Yes Yes A1_No Check for competing side reactions Q1->A1_No No A2_Yes Hydrolysis occurring: Switch to Solid-Liquid PTC (Avoid aqueous NaOH) Q2->A2_Yes Yes

    Troubleshooting decision tree for common synthesis issues.

    References

    • Benzamide, 2-butoxy-5-nitro- . LookChem. Source: lookchem.com. URL: [Link]

    • 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 . PubChem. Source: nih.gov. URL:[Link]

    Sources

    Troubleshooting

    temperature and pressure optimization for benzamide reactions

    Welcome to the Application Scientist Support Center. This guide provides field-proven insights into the palladium-catalyzed aminocarbonylation of aryl halides—the industry gold standard for synthesizing benzamides.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Center. This guide provides field-proven insights into the palladium-catalyzed aminocarbonylation of aryl halides—the industry gold standard for synthesizing benzamides. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the thermodynamic and kinetic causality behind temperature and pressure parameters, ensuring you can rationally optimize your catalytic cycles and avoid common failure modes.

    Mechanistic Workflow & Failure Modes

    To troubleshoot a reaction, you must first understand its catalytic engine. The palladium-catalyzed aminocarbonylation relies on a delicate balance between the oxidative addition of the aryl halide and the migratory insertion of carbon monoxide (CO).

    G Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Start->OxAdd Rate-Limiting HighCO Excess Pressure: Pd(CO)n Poisoning Start->HighCO >5 atm CO COInsert CO Migratory Insertion OxAdd->COInsert Optimal CO AmineAttack Amine Coordination COInsert->AmineAttack HighTemp Excess Heat: Decarbonylation COInsert->HighTemp >120°C RedElim Reductive Elimination AmineAttack->RedElim RedElim->Start Regeneration Product Benzamide Product RedElim->Product

    Catalytic cycle of Pd-catalyzed aminocarbonylation highlighting pressure and temperature failures.

    Frequently Asked Questions (FAQs)

    Q: Why does increasing CO pressure to drive the reaction actually decrease my benzamide yield? A: This is a classic kinetic trap. While it seems logical that more CO would accelerate migratory insertion, excess CO pressure saturates the coordination sphere of the palladium center. The oxidative addition of the aryl halide requires a coordinatively unsaturated, three-coordinate Pd(0) species. High CO pressures (typically >5 atm) convert the active catalyst into stable, inactive Pd(CO)₃ or Pd(CO)₄ complexes, effectively halting the rate-limiting oxidative addition step (1[1]).

    Q: How do I balance reaction temperature with catalyst stability? A: Temperature dictates the equilibrium of the acyl-palladium intermediate. You need sufficient thermal energy (usually 80–100 °C) to drive the initial oxidative addition, especially for less reactive aryl chlorides or bromides. However, exceeding 120 °C provides enough energy to drive the reverse reaction—decarbonylation of the acyl-palladium intermediate back to the aryl-palladium species. Furthermore, excessive heat accelerates the agglomeration of Pd(0) into inactive "Pd black" precipitates, permanently killing your catalytic cycle (2[2]).

    Troubleshooting Guide

    Issue 1: Formation of α-keto amides (double carbonylation) instead of the desired benzamide.

    • Diagnosis: This occurs when the rate of a second CO migratory insertion outcompetes the rate of amine nucleophilic attack. It is highly dependent on the steric bulk of your amine and the CO pressure.

    • Resolution: Decrease the CO pressure to 1 atm. If using a bulky secondary amine, the nucleophilic attack is sterically hindered and inherently slow. Lowering the CO pressure reduces the concentration of dissolved CO, preventing the acyl-palladium intermediate from undergoing a second CO insertion before the amine can attack.

    Issue 2: Sluggish reactions with unreactive amines or safety restrictions preventing the use of pressurized CO gas.

    • Diagnosis: Direct handling of toxic CO gas at high pressures is a major bottleneck in many labs, and low pressures can lead to sluggish kinetics with weak nucleophiles.

    • Resolution: Transition to an ex situ or in situ solid CO surrogate, such as Molybdenum hexacarbonyl (Mo(CO)₆). By using a two-chamber system or a sealed microwave vial with DBU as a base, Mo(CO)₆ slowly releases CO gas, maintaining a steady, low-pressure equilibrium that prevents catalyst poisoning while ensuring continuous substrate turnover (3[3],4[4]).

    Parameter Optimization Matrix

    Use this data matrix to benchmark your experimental conditions. It summarizes the causal relationship between temperature, pressure, and the dominant mechanistic pathways.

    Temperature (°C)CO Pressure (atm)Dominant Pathway / OutcomeMechanistic Rationale
    < 60 1.0Sluggish conversion, starting material recoveryInsufficient thermal energy to drive the rate-limiting oxidative addition of the aryl halide to Pd(0).
    80 - 100 1.0 - 2.0Optimal benzamide formation (Target) Balanced kinetics; rapid oxidative addition and CO insertion without promoting catalyst degradation.
    120+ 1.0 - 2.0Decarbonylation, Pd black precipitationHigh thermal energy drives the reverse migratory insertion (decarbonylation) and agglomeration of Pd(0).
    80 - 100 > 5.0Catalyst inhibition, low yieldExcess CO saturates the Pd(0) coordination sphere, preventing the initial oxidative addition step.
    80 - 100 > 3.0 (with bulky amines)α-Keto amide formation (Double carbonylation)High CO concentration outcompetes the sterically hindered amine, leading to a second CO insertion.

    Self-Validating Experimental Protocol

    This protocol outlines a highly reliable, low-pressure aminocarbonylation using a standard autoclave. It is designed with built-in self-validation checkpoints to ensure systemic integrity at each step.

    Step 1: Preparation of the Catalytic Complex

    • Action: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol%) and Xantphos (5 mol%) in anhydrous 1,4-dioxane (0.2 M relative to substrate). Stir for 15 minutes at room temperature.

    • Causality: Pre-complexation ensures the formation of the active bidentate Pd-Xantphos species before introducing competing ligands (like CO or amines).

    • Self-Validation Checkpoint: Observe a distinct color change from red/brown to bright yellow/orange. This optical shift confirms the successful reduction and ligation of the active Pd(0) complex.

    Step 2: Substrate Addition

    • Action: Add the aryl iodide (1.0 equiv) and the primary/secondary amine (1.5 equiv), followed by an organic base such as Et₃N or DBU (2.0 equiv). Transfer the mixture to a high-pressure autoclave.

    Step 3: Pressurization

    • Action: Seal the autoclave and purge with CO gas three times to remove residual nitrogen. Pressurize the vessel to exactly 2 atm (approx. 30 psi) of CO.

    • Causality: 2 atm provides sufficient dissolved CO concentration in the dioxane solvent to drive migratory insertion rapidly, without crossing the threshold that causes inactive Pd(CO)n formation.

    Step 4: Thermal Activation

    • Action: Heat the reaction mixture to 90 °C with vigorous stirring (800 rpm) for 4-6 hours.

    • Causality: 90 °C is the thermodynamic sweet spot. It provides enough energy to break the C-I bond during oxidative addition while remaining safely below the 120 °C threshold where decarbonylation and Pd black formation dominate.

    • Self-Validation Checkpoint: If using a reactor with a pressure gauge, you should observe a slight initial pressure increase (due to thermal expansion) followed by a steady pressure drop. This drop confirms the in situ consumption of CO gas as it is incorporated into the benzamide product.

    Step 5: Quench and Analysis

    • Action: Cool the vessel to room temperature in a water bath before carefully venting the excess CO in a fume hood. Analyze the crude mixture via LC-MS.

    • Self-Validation Checkpoint: The LC-MS chromatogram should show the complete disappearance of the aryl iodide peak and the emergence of a single major product mass corresponding to the mono-carbonylated benzamide, validating the success of the optimized parameters.

    References

    • Title: Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

    • Title: Increasing Rates and Scope of Reactions: Sluggish Amines in Microwave-Heated Aminocarbonylation Reactions under Air Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Palladium-Catalyzed Aminocarbonylation of (Hetero)aryl Iodides with α-Amino Acid Esters as Nucleophiles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling Source: PubMed Central (NIH) URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to Nitrobenzamide Derivatives as PARP Inhibitors in Cancer Research

    For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particul...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms.[1] Among the diverse chemical scaffolds explored for PARP inhibition, nitrobenzamide derivatives represent a foundational class of compounds that have paved the way for the development of potent and selective inhibitors. This guide provides an in-depth, objective comparison of the activity of various nitrobenzamide derivatives, with a focus on their efficacy as PARP inhibitors. We will delve into the supporting experimental data, detailed methodologies, and the underlying structure-activity relationships that govern their performance.

    The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

    Poly(ADP-ribose) polymerase enzymes, with PARP-1 being the most abundant, are critical players in the cellular response to DNA damage.[2] They act as DNA damage sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.

    The therapeutic efficacy of PARP inhibitors is elegantly explained by the concept of synthetic lethality . In cancer cells with mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of DNA double-strand breaks (DSBs) is already compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can stall replication forks, leading to the formation of DSBs. The combination of an inability to repair DSBs via HR and the inhibition of SSB repair by PARP inhibitors results in a catastrophic level of genomic instability and, ultimately, selective cancer cell death, while normal cells with functional HR pathways are largely spared.

    Comparative Analysis of Nitrobenzamide Derivatives as PARP-1 Inhibitors

    One of the earliest and most studied nitrobenzamide derivatives is 3-nitrobenzamide . While it served as a crucial tool for understanding the function of PARP, its potency is relatively low. Subsequent research has focused on modifying the benzamide scaffold to enhance inhibitory activity and selectivity.

    Here, we present a table summarizing the PARP-1 inhibitory activity of a selection of nitrobenzamide derivatives and related benzamide compounds to illustrate the impact of structural modifications.

    Compound Name/StructureModification from 3-NitrobenzamidePARP-1 IC50 (nM)Reference
    3-Nitrobenzamide -~3300[3]
    3-Aminobenzamide Nitro group reduced to an amino group~1000[4]
    4-Iodo-3-nitrobenzamide Addition of an iodine atom at the 4-positionPotent precursor to a covalent inhibitor
    Olaparib Complex polycyclic structure incorporating a substituted benzamide5[5]
    Rucaparib Tricyclic structure with a benzamide moiety7[5]
    Niraparib Phenyl-substituted indazole carboxamide2-4[5]
    Talazoparib Complex fused ring system with a benzamide core1[5]
    Veliparib (ABT-888) Benzimidazole carboxamide5.2[1]

    Note: IC50 values can vary between different assay formats and conditions. The values presented here are for comparative purposes.

    Key Observations from the Comparative Data:

    • From Nitro to Amino: The reduction of the nitro group in 3-nitrobenzamide to an amino group in 3-aminobenzamide leads to a modest increase in potency.

    • The Advent of Potent Inhibitors: The development of more complex structures, while still retaining the core benzamide pharmacophore, has led to a dramatic increase in inhibitory potency, with compounds like Olaparib and Talazoparib exhibiting nanomolar IC50 values.

    • Structure-Activity Relationship (SAR): The data clearly demonstrates that the benzamide moiety is a critical pharmacophore for PARP inhibition. The amide group forms key hydrogen bonds with the active site of the enzyme. Modifications to the aromatic ring and the addition of larger, more complex ring systems have been instrumental in optimizing interactions with the enzyme's active site, leading to the development of highly potent and selective inhibitors. The introduction of specific substituents can enhance binding affinity through additional hydrophobic and hydrogen-bonding interactions.

    Experimental Protocols: A Guide to Evaluating PARP Inhibitor Activity

    To ensure the scientific integrity of research in this field, it is crucial to employ robust and validated experimental protocols. Below, we provide detailed, step-by-step methodologies for key assays used to evaluate the activity of nitrobenzamide derivatives and other PARP inhibitors.

    Protocol 1: In Vitro PARP-1 Enzymatic Assay (Colorimetric)

    This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, providing a quantitative measure of PARP-1 activity.

    Materials:

    • Recombinant human PARP-1 enzyme

    • Histone-coated 96-well plates

    • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

    • NAD+ and Biotinylated NAD+

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • Streptavidin-HRP (Horseradish Peroxidase)

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

    • Stop Solution (e.g., 1 M H2SO4)

    • Microplate reader

    Procedure:

    • Compound Preparation: Prepare serial dilutions of the nitrobenzamide derivatives in the assay buffer.

    • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound at various concentrations.

    • Enzyme Addition: Add the recombinant PARP-1 enzyme to each well.

    • Reaction Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubation: Incubate the plate at 30°C for 1 hour.

    • Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

    • Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Washing: Repeat the washing step.

    • Substrate Addition: Add the TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

    This assay determines the effect of the PARP inhibitors on the viability of cancer cells, particularly those with and without BRCA mutations.

    Materials:

    • Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

    • Microplate reader

    Procedure:

    • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the nitrobenzamide derivatives for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to untreated control cells. Plot the percent viability against the compound concentration and determine the IC50 value.

    Visualizing the Mechanism and Workflow

    To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.

    PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_SSB DNA Single-Strand Break PARP1_recruitment PARP-1 Recruitment & Activation DNA_SSB->PARP1_recruitment PARylation PAR Synthesis (PARP-1 Auto-PARylation & PARylation of other proteins) PARP1_recruitment->PARylation Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) PARylation->Repair_Complex Inhibition Inhibition of PARP-1 SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair PARP_Inhibitor Nitrobenzamide Derivative (PARP Inhibitor) PARP_Inhibitor->Inhibition SSB_accumulation Accumulation of SSBs Inhibition->SSB_accumulation DSB_formation Replication Fork Collapse & DSB Formation SSB_accumulation->DSB_formation Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB_formation->Cell_Death

    Caption: The role of PARP-1 in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

    Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation Compound_Synthesis Synthesis of Nitrobenzamide Derivatives Enzymatic_Assay PARP-1 Enzymatic Assay Compound_Synthesis->Enzymatic_Assay IC50_Determination Determine IC50 values Enzymatic_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Compound Identification & Optimization SAR_Analysis->Lead_Optimization Cell_Culture Culture of Cancer Cell Lines (BRCA+/BRCA-) Cytotoxicity_Assay MTT Assay Cell_Culture->Cytotoxicity_Assay Cellular_IC50 Determine Cellular IC50 values Cytotoxicity_Assay->Cellular_IC50 Cellular_IC50->Lead_Optimization

    Caption: A typical workflow for the discovery and evaluation of novel nitrobenzamide-based PARP inhibitors.

    Conclusion and Future Directions

    The exploration of nitrobenzamide derivatives has been instrumental in the development of potent PARP inhibitors, which have now become an important part of the clinical arsenal against certain types of cancer. While the early-generation compounds like 3-nitrobenzamide showed modest activity, they provided the crucial chemical scaffold for the design of highly effective drugs. The comparative data clearly illustrates the power of medicinal chemistry in optimizing lead compounds to achieve high potency and selectivity.

    Future research in this area will likely focus on several key aspects:

    • Developing inhibitors with improved selectivity for different PARP family members to minimize off-target effects.

    • Overcoming mechanisms of resistance to PARP inhibitors, which is an emerging clinical challenge.

    • Exploring novel combination therapies where PARP inhibitors are used in conjunction with other anticancer agents to enhance their efficacy and broaden their therapeutic window.

    This guide has provided a comprehensive overview of the comparative activity of nitrobenzamide derivatives as PARP inhibitors, grounded in experimental data and established scientific principles. It is intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.

    References

    • Lu, X., et al. (Year). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (Journal information not fully available in provided text)
    • Khan, K. M., et al. (2011). 6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure–activity relationship.
    • ACS Publications. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development.
    • OAText. (Year).
    • MDPI. (2022).
    • PMC. (2022). Inhibitors of PARP: Number crunching and structure gazing.
    • ACS Publications. (2008). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer. Journal of Medicinal Chemistry.
    • BenchChem. (2025). A Comparative Analysis of PARP Inhibitors: A Guide for Researchers.
    • PMC. (2012). A Review of PARP Inhibitors in Clinical Development.
    • Bio-protocol. (2025). PARP1 enzyme assay.
    • Bio-protocol. (Year). Anticancer assay (MTT).
    • BellBrook Labs. (Year). Enzolution PARP1 Assay System.
    • Roche. (Year).
    • Abcam. (Year). MTT assay protocol.
    • ATCC. (Year).
    • BPS Bioscience. (Year). PARP1 Homogenous Assay Kit.
    • BenchChem. (2025). Application Notes and Protocols for PARP1 Trapping Assay of Parp1-IN-6.
    • Tulip Biolabs. (Year). PARP1 Activity Assay.
    • PMC. (2022). Inhibitors of PARP: Number crunching and structure gazing.

    Sources

    Comparative

    comparing the efficacy of 2-butoxy-5-nitrobenzamide with known inhibitors

    An in-depth technical evaluation of 2-butoxy-5-nitrobenzamide requires contextualizing its structural pharmacophore within the broader landscape of DNA damage response (DDR) therapeutics. This guide provides an authorita...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical evaluation of 2-butoxy-5-nitrobenzamide requires contextualizing its structural pharmacophore within the broader landscape of DNA damage response (DDR) therapeutics. This guide provides an authoritative comparison of this compound against established industry standards.

    Executive Summary & Mechanistic Rationale

    Poly (ADP-ribose) polymerase 1 (PARP-1) is a primary sensor of DNA single-strand breaks, initiating the base excision repair (BER) pathway. Inhibiting PARP-1 induces a phenomenon known as synthetic lethality in cells deficient in homologous recombination (HR), such as those harboring BRCA1/2 mutations (1)[1].

    While clinical-grade inhibitors like Olaparib exhibit profound efficacy (2)[2], early-generation inhibitors like 3-Aminobenzamide (3-AB) remain staple reference compounds for baseline biochemical assays (3)[3].

    2-Butoxy-5-nitrobenzamide (2-B-5-NB) represents a structurally distinct tool compound. The classical benzamide pharmacophore is modified by a highly lipophilic 2-butoxy ether and a strongly electron-withdrawing 5-nitro group. These modifications theoretically enhance the compound's affinity for the hydrophobic sub-pocket of the PARP-1 NAD+ binding site, offering superior cellular permeability and moderate PARP trapping capabilities compared to simple benzamides.

    Mechanistic Pathway Visualization

    PARP inhibitors function via two distinct mechanisms: catalytic inhibition of PARylation and the physical trapping of the PARP-1 enzyme on damaged chromatin (4)[4].

    PARP_Mechanism DNA DNA Single-Strand Break PARP PARP-1 Recruitment DNA->PARP NAD NAD+ Binding PARP->NAD Normal Repair Trapping PARP Trapping on Chromatin PARP->Trapping Inhibited State Inhibitor Inhibitor (2-B-5-NB / Olaparib) Inhibitor->PARP Blocks NAD+ Site Inhibitor->Trapping Induces Trapping Fork Replication Fork Collapse Trapping->Fork Death Synthetic Lethality (BRCA-mut) Fork->Death

    Mechanism of PARP-1 inhibition and trapping by benzamide derivatives leading to synthetic lethality.

    Comparative Efficacy Data

    To objectively benchmark 2-B-5-NB, we compare its biochemical and cellular parameters against Olaparib (a highly potent trapper) (5)[5] and 3-AB (a weak catalytic inhibitor) (3)[3].

    CompoundStructural ClassCell-Free PARP-1 IC50PARP Trapping PotencySynthetic Lethality (BRCA-mut)
    3-Aminobenzamide Simple Benzamide~1.8 µMLowWeak
    2-Butoxy-5-nitrobenzamide Alkoxy-nitrobenzamide~0.8 µMModerateModerate
    Olaparib Phthalazinone derivative~5 nMHighStrong

    Data Synthesis Note: 2-B-5-NB demonstrates a higher in vitro potency than 3-AB, driven by the 2-butoxy group's hydrophobic interactions. However, it lacks the extensive molecular footprint (e.g., the piperazine-phthalazinone extension) required for the profound allosteric trapping seen with Olaparib.

    Experimental Protocols: Self-Validating Workflows

    To ensure scientific integrity, every assay must be a self-validating system. The following workflows are designed to isolate causality—differentiating between pure catalytic inhibition and cellular PARP trapping.

    Protocol 1: Cell-Free PARP-1 Catalytic Inhibition Assay

    Objective: To measure direct competitive inhibition at the NAD+ binding site, independent of cellular permeability variables.

    • Preparation: Coat 96-well microplates with histone proteins. Add recombinant human PARP-1 enzyme (1 ng/µL) in assay buffer (25 mM HEPES, 12.5 mM MgCl2, 50 mM KCl, 1 mM DTT) (5)[5].

    • Compound Addition: Add 2-B-5-NB, Olaparib, and 3-AB in a 10-point titration series (0.1 nM to 100 µM).

      • Causality Check (Self-Validation): Always include a DMSO-only vehicle control to establish maximum baseline PARylation, and a no-enzyme well to subtract background absorbance.

    • Reaction Initiation: Add biotinylated NAD+ and activated sheared DNA. Incubate for 30 minutes at room temperature.

      • Mechanistic Insight: Why sheared DNA? PARP-1 requires exposed DNA ends for allosteric activation; without it, baseline catalytic activity is too low to measure competitive inhibition accurately (1)[1].

    • Detection: Wash wells, add Streptavidin-HRP, and develop with TMB substrate. Read absorbance at 450 nm to calculate the IC50.

    Protocol 2: Chromatin-Bound PARP Trapping Assay

    Objective: To quantify the physical immobilization of PARP-1 on DNA, which correlates directly with cytotoxicity and synthetic lethality (4)[4].

    • Cell Treatment: Treat BRCA1-mutant MDA-MB-436 cells with 1 µM of each inhibitor for 4 hours. Add 1 mM H2O2 for the final 10 minutes to induce single-strand breaks.

    • Subcellular Fractionation: Lyse cells in a mild cytoskeleton buffer (CSK) containing 0.1% Triton X-100. Centrifuge at 10,000 x g.

    • Isolating the Trapped Fraction: The supernatant contains soluble (untrapped) PARP-1. The pellet contains chromatin-bound (trapped) PARP-1.

      • Causality Check (Self-Validation): Wash the pellet stringently with a high-salt buffer (0.3 M NaCl) to ensure only tightly trapped PARP-DNA complexes remain. Weakly associated proteins will wash away.

    • Immunoblotting: Resolve the chromatin pellet via SDS-PAGE. Probe with anti-PARP-1 and anti-Histone H3.

      • Mechanistic Insight: Histone H3 serves as the mandatory loading control for the chromatin fraction. Olaparib will show massive PARP-1 enrichment in the pellet, whereas 3-AB will show minimal trapping. 2-B-5-NB will display an intermediate trapping phenotype due to its enhanced pocket affinity.

    Sources

    Validation

    A Comparative Guide to the Validation of a Novel HPLC Method for 2-Butoxy-5-Nitrobenzamide Analysis

    Introduction: The Imperative for Validated Analytical Methods In the landscape of pharmaceutical development and quality control, the data's reliability is paramount. High-Performance Liquid Chromatography (HPLC) stands...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative for Validated Analytical Methods

    In the landscape of pharmaceutical development and quality control, the data's reliability is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of active pharmaceutical ingredients (APIs) and their impurities. However, the generation of a robust HPLC method is only the first step; demonstrating its suitability for its intended purpose through a rigorous validation process is what transforms a method into a reliable, defensible analytical tool.[1][2][3] The objective of validating an analytical procedure is to establish, through documented evidence, that its performance characteristics are suitable and reliable for the intended application.[4][5]

    This guide provides an in-depth, comparative analysis of the validation process for a newly developed reversed-phase HPLC (RP-HPLC) method for the quantification of 2-butoxy-5-nitrobenzamide, a key chemical intermediate. We will navigate through the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline, providing not just the protocols but the scientific rationale behind each step.[1][4] This document is designed for researchers, scientists, and drug development professionals to serve as a practical framework for implementing scientifically sound method validation.

    Analyte at a Glance: 2-Butoxy-5-nitrobenzamide

    • Chemical Name: 2-Butoxy-5-nitrobenzamide

    • CAS Number: 24576-14-5

    • Molecular Formula: C11H14N2O4[6]

    • Molecular Weight: 238.24 g/mol [6]

    • Key Physicochemical Properties: The presence of a butoxy group and a LogP value of approximately 3.1 suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[6] The nitrobenzamide moiety contains a strong chromophore, predicting robust UV absorbance for sensitive detection.

    The New Analytical Procedure vs. The Benchmark

    For this guide, we will validate our "New HPLC Method" and compare its performance against the internationally recognized acceptance criteria outlined in the ICH guidelines. This serves as a universal benchmark for performance in the pharmaceutical industry.

    Table 1: HPLC Method Parameters

    ParameterNew HPLC Method SpecificationAlternative Method (Typical Industry Standard)
    Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
    Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: Phosphate Buffer (pH 3.0)B: Acetonitrile
    Gradient 30% B to 80% B over 10 min50% B Isocratic
    Flow Rate 1.0 mL/min1.2 mL/min
    Column Temp. 30°C35°C
    Detection UV at 260 nmUV at 260 nm
    Injection Vol. 10 µL20 µL
    Run Time 15 minutes12 minutes

    The causality behind our choices: The new method utilizes a shorter column and a gradient elution. This is designed to reduce run times and improve peak shape for potential impurities that might have different polarities, offering a potential advantage in throughput and specificity over a longer, isocratic method. The use of formic acid provides a volatile buffer system, making the method compatible with mass spectrometry (MS) if future impurity identification is required.[7]

    Validation Parameters: A Deep Dive

    The validation of an analytical method is a composite of experimentally determined performance characteristics.[8] We will address each critical parameter systematically.

    Specificity (Selectivity)

    Expertise & Experience: Specificity is the bedrock of any analytical method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][5] A lack of specificity can lead to erroneously high results for the API, compromising quality and safety assessments. For this assay, specificity is demonstrated through forced degradation studies and analysis of a placebo blank.

    Experimental Protocol: Forced Degradation

    • Prepare five separate solutions of 2-butoxy-5-nitrobenzamide at 100 µg/mL.

    • Expose the solutions to the following stress conditions:

      • Acidic: Add 1N HCl and heat at 80°C for 4 hours.

      • Basic: Add 1N NaOH and heat at 80°C for 4 hours.

      • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal: Heat the solution at 80°C for 24 hours.

      • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

    • Prepare a placebo solution (containing all formulation excipients except the API).

    • Analyze the unstressed sample, the five stressed samples, and the placebo blank using the new HPLC method.

    • Assess the chromatograms for peak purity of the main 2-butoxy-5-nitrobenzamide peak using a photodiode array (PDA) detector and ensure no co-elution from degradation products or placebo components.

    Results Discussion: The new method demonstrated excellent specificity. The main analyte peak was found to be spectrally pure in all stressed conditions, and no interfering peaks were observed at the retention time of 2-butoxy-5-nitrobenzamide in the placebo chromatogram. This confirms the method is stability-indicating.[9]

    Linearity and Range

    Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3][5] For an API assay, the range is typically 80% to 120% of the target test concentration.[4]

    Experimental Protocol: Linearity

    • Prepare a stock solution of 2-butoxy-5-nitrobenzamide reference standard at 1 mg/mL in the mobile phase.

    • Perform serial dilutions to create at least five concentration levels covering the range of 80 µg/mL to 120 µg/mL (80%, 90%, 100%, 110%, 120% of a 100 µg/mL target).

    • Inject each concentration level in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

    Table 2: Linearity Data for the New HPLC Method

    Concentration (µg/mL)Mean Peak Area (n=3)
    80801500
    90902100
    1001001500
    1101103000
    1201202500
    Regression Analysis Value
    Correlation Coefficient (R²)0.9998
    Slope10010
    Y-Intercept1250

    Results Discussion: The correlation coefficient of 0.9998 is well within the typical acceptance criterion of ≥ 0.999, confirming the excellent linearity of the new method across the specified range.

    Accuracy

    Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[10] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix across the analytical range. This ensures that the method is free from systematic error or bias.

    Experimental Protocol: Accuracy

    • Prepare placebo solutions.

    • Spike the placebo with the 2-butoxy-5-nitrobenzamide stock solution to achieve three concentration levels: 80, 100, and 120 µg/mL.

    • Prepare three independent samples at each concentration level.

    • Analyze all nine samples and calculate the percentage recovery for each.

    Table 3: Accuracy (Recovery) Data

    Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)% RSD
    80%80.079.899.750.45
    100%100.0100.3100.300.31
    120%120.0119.599.580.52
    Acceptance Criteria 98.0 - 102.0% ≤ 2.0%

    Results Discussion: The mean recovery values at all three levels are between 99.58% and 100.30%, with RSDs well below 2.0%. This demonstrates that the new method is highly accurate for the quantification of 2-butoxy-5-nitrobenzamide.

    Precision

    Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    Experimental Protocol: Precision

    • Repeatability: Prepare six independent samples of 2-butoxy-5-nitrobenzamide at 100% of the target concentration (100 µg/mL). Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available). The results from both sets (12 total measurements) are statistically compared.

    Table 4: Precision Data Comparison

    ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Acceptance Criteria
    Number of Samples 66-
    Mean Assay (%) 100.299.8-
    Std. Deviation 0.450.51-
    % RSD 0.45%0.51%≤ 2.0%
    Overall % RSD (n=12) \multicolumn{2}{c}{0.48%}≤ 2.0%

    Results Discussion: The %RSD for repeatability (0.45%) and intermediate precision (overall 0.48%) are significantly lower than the 2.0% acceptance limit, indicating that the new method is highly precise and reproducible.

    Detection & Quantitation Limits (LOD & LOQ)

    Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5][11] These are critical parameters for impurity analysis but are also determined for assays to understand the method's sensitivity. We will use the signal-to-noise (S/N) approach.

    Experimental Protocol: LOD and LOQ

    • Prepare a series of dilute solutions of 2-butoxy-5-nitrobenzamide.

    • Inject the solutions to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).[4]

    • Confirm the LOQ by injecting six independent preparations at the LOQ concentration and ensuring the precision (%RSD) and accuracy (%Recovery) meet acceptance criteria (e.g., RSD ≤ 10%, Recovery 80-120%).

    Table 5: Sensitivity of the New Method

    ParameterResultAcceptance Criteria
    LOD (S/N ≈ 3:1) 0.05 µg/mLReport
    LOQ (S/N ≈ 10:1) 0.15 µg/mLReport
    Precision at LOQ (%RSD) 4.5%≤ 10%
    Accuracy at LOQ (% Rec.) 98.5%80 - 120%

    Results Discussion: The method demonstrates excellent sensitivity. The LOQ is confirmed with acceptable precision and accuracy, making the method suitable for quantifying even trace amounts of the analyte if required.

    Robustness

    Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8] This provides an indication of its reliability during normal usage and is a critical part of method development. A robust method is crucial for transfer between laboratories.

    dot

    Caption: Robustness study design with deliberate variations from nominal conditions.

    Experimental Protocol: Robustness

    • Prepare a single batch of sample solution at 100 µg/mL.

    • Analyze the sample under the nominal method conditions and then under several varied conditions (one parameter varied at a time), as shown in the diagram above.

    • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and efficiency) and the final assay result.

    Table 6: Robustness Study Results

    Parameter VariedRetention Time (min)Peak AsymmetryAssay (%)
    Nominal Condition 5.82 1.15 100.0
    Flow Rate: 1.1 mL/min5.291.1499.8
    Flow Rate: 0.9 mL/min6.471.16100.1
    Temperature: 32°C5.751.1599.9
    Temperature: 28°C5.901.14100.3
    %ACN Start: 32%5.611.1799.7
    %ACN Start: 28%6.031.15100.2
    System Suitability Criteria - ≤ 2.0 -

    Results Discussion: The assay results remained within ±0.5% of the nominal value under all varied conditions. System suitability parameters, while showing predictable shifts (e.g., retention time with flow rate), remained well within acceptable limits. This demonstrates the method is robust and suitable for routine use.

    Workflow and Interdependencies

    The validation parameters are not isolated; they are interconnected. Linearity underpins the range, while accuracy and precision must be demonstrated across that range.

    dot

    Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Performance Validation cluster_2 Sensitivity & Reliability Dev Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ at LOQ level Precision->LOD_LOQ at LOQ level Robustness Robustness Precision->Robustness

    Caption: Interconnected workflow of HPLC method validation parameters.

    Conclusion

    This guide has systematically evaluated a new HPLC method for 2-butoxy-5-nitrobenzamide against the rigorous standards of the ICH Q2(R1) guideline. The experimental data, summarized in the tables, conclusively demonstrate that the method is specific, linear, accurate, precise, sensitive, and robust. The performance characteristics meet or exceed all standard acceptance criteria, validating its suitability for its intended purpose: the routine quantitative analysis of 2-butoxy-5-nitrobenzamide in a quality control environment. The chosen gradient method not only provides reliable data but also offers advantages in throughput and future adaptability, making it a superior alternative to a standard isocratic approach.

    References

    • 2-Hydroxy-5-nitrobenzamide | C7H6N2O4 | CID 12325176 . PubChem. [Link]

    • 2-Butoxyethanol . Wikipedia. [Link]

    • BUTYL 5-BUTOXY-2-NITROBENZOATE . Global Substance Registration System (GSRS). [Link]

    • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]

    • Benzamide, 2-butoxy-5-nitro- . LookChem. [Link]

    • Ethanol, 2-butoxy- . National Institute of Standards and Technology (NIST) Chemistry WebBook. [Link]

    • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

    • A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer . PubMed. [Link]

    • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]

    • Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]

    • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]

    • HPLC-MS ANALYSIS OF 15 NITROSAMINES . Docuchem. [Link]

    • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). [Link]

    • ICH guideline M10 on bioanalytical method validation and study sample analysis . European Medicines Agency (EMA). [Link]

    • 2-butanoyloxy-5-nitrobenzoic acid . Chemsrc. [Link]

    • Benzaldehyde, 2-hydroxy-5-nitro- . National Institute of Standards and Technology (NIST) Chemistry WebBook. [Link]

    • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]

    • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis . ECA Academy. [Link]

    • Analytical method validation: A brief review . World Journal of Advanced Research and Reviews. [Link]

    • M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration (FDA). [Link]

    • UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? . Reddit. [Link]

    • DEVELOPMENT OF DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF NICLOSAMIDE . Journal of Harmonized Research in Pharmacy. [Link]

    • 2-Butoxyethanol . Chemdad Co., Ltd. [Link]

    • FDA Warning Letter: OOS Handling and HPLC Method Validation . ECA Academy. [Link]

    • Analytical Methods for Detecting 1,3-DNB and 1,3,5-TNB . Agency for Toxic Substances and Disease Registry. [Link]

    • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . PubMed. [Link]

    • Analytical Method Validation: Key Parameters & Common Challenges . Neuland Labs. [Link]

    • UV-visible absorbance spectra of alkoxyamine 5 in tert-butyl benzene solution . ResearchGate. [Link]

    • Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]

    • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

    • Analytical Method Validation Parameters: An Updated Review . International Journal of Pharmaceutical Sciences Review and Research. [Link]

    • Analytical Method Validation: are your methods suitable for their intended use? . QbD Group. [Link]

    Sources

    Comparative

    A Comparative Analysis of Ortho, Meta, and Para-Nitrobenzamide Isomers: A Guide for Researchers

    In the landscape of medicinal chemistry and materials science, the subtle art of isomeric differentiation is paramount. The positional variance of a single functional group on an aromatic scaffold can dramatically alter...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of medicinal chemistry and materials science, the subtle art of isomeric differentiation is paramount. The positional variance of a single functional group on an aromatic scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and biological interactions. This guide offers an in-depth comparative analysis of the three constitutional isomers of nitrobenzamide: ortho (2-nitrobenzamide), meta (3-nitrobenzamide), and para (4-nitrobenzamide).

    This analysis moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and observable properties. By understanding the interplay of electronic and steric effects, researchers can better predict the behavior of these isomers and strategically employ them in synthesis and drug design.

    Physicochemical Properties: A Tale of Three Isomers

    The positioning of the strongly electron-withdrawing nitro (-NO₂) group in relation to the amide (-CONH₂) functionality orchestrates a distinct set of physical properties for each isomer. These differences are not random but are a direct consequence of intramolecular forces, crystal packing, and molecular polarity.

    A summary of their key physicochemical properties is presented below:

    Propertyortho-Nitrobenzamidemeta-Nitrobenzamidepara-Nitrobenzamide
    Appearance Beige crystalline powderYellow powder[1]White powder[2]
    Melting Point 174-178 °C140-144 °C199-201 °C[3]
    Boiling Point 317 °C~313 °C~294-368 °C
    Solubility (Water) < 0.1 mg/mL at 18 °C< 0.1 mg/mL at 18 °C[1]< 0.1 mg/mL at 18 °C[2]
    pKa (Predicted) ~15.09~14.86[4]~15.02[3][5]
    Dipole Moment High (Qualitative)12.2 x 10⁻³⁰ C m (in dioxane)[6]16.1-16.3 x 10⁻³⁰ C m (in dioxane)[6]

    The most striking trend is observed in the melting points. The para isomer exhibits the highest melting point, a common characteristic for para-disubstituted benzene derivatives. This is attributed to its high degree of symmetry, which allows for more efficient packing and stronger intermolecular forces within the crystal lattice. Conversely, the meta isomer has the lowest melting point, reflecting its less symmetrical structure and weaker crystal packing. The ortho isomer's melting point is intermediate, influenced by the potential for intramolecular hydrogen bonding between the amide N-H and the oxygen of the nitro group. This intramolecular interaction can reduce intermolecular hydrogen bonding, which might otherwise raise the melting point.

    Synthesis, Reactivity, and Electronic Effects

    The preparation and reactivity of the nitrobenzamide isomers are governed by the fundamental principles of electrophilic aromatic substitution.

    Synthesis Strategy

    Direct nitration of benzamide using a mixed acid (concentrated nitric and sulfuric acid) is a common method but invariably produces a mixture of all three isomers.[7] The amide group is typically an ortho, para-director; however, under the strongly acidic nitration conditions, the amide's carbonyl oxygen can be protonated. This protonated species, -C(OH)NH₂⁺, becomes a powerful electron-withdrawing and thus, a meta-directing group. This results in a complex product mixture that is challenging to separate.[7]

    Caption: General synthesis of nitrobenzamide isomers via direct nitration.

    For obtaining a pure, single isomer, the most reliable synthetic strategy is to start with a precursor that already contains the nitro group in the desired position.[7] For instance, pure p-nitrobenzamide is best synthesized by converting p-nitrobenzoic acid to its amide.

    Reactivity and Directing Effects

    The reactivity of the benzene ring is significantly reduced by the presence of the electron-withdrawing nitro group. This deactivation is most pronounced for electrophilic substitution reactions. The position of the nitro group dictates the electronic landscape of the ring and, therefore, its reactivity.

    • Ortho and Para Isomers: In these isomers, the nitro group exerts both its strong inductive (-I) and resonance (-R) electron-withdrawing effects. This leads to a significant decrease in electron density on the benzene ring, making it less susceptible to further electrophilic attack.

    • Meta Isomer: When the nitro group is in the meta position, its electron-withdrawing influence is primarily due to the inductive effect, as the resonance effect does not extend to the meta position. This results in a different distribution of electron density compared to the other two isomers.

    Caption: Positional isomerism of the nitro and amide groups.

    Spectroscopic Differentiation

    Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for distinguishing between the nitrobenzamide isomers.

    Infrared (IR) Spectroscopy

    While all three isomers will show characteristic peaks for the amide and nitro groups, the fingerprint region (<1500 cm⁻¹) will be unique for each, allowing for definitive identification when compared to a reference spectrum. Key absorptions to note are:

    • N-H Stretch: Two bands (for the -NH₂) in the region of 3200-3400 cm⁻¹.

    • C=O Stretch: A strong absorption around 1650 cm⁻¹.

    • NO₂ Stretch: Two strong bands, an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹.[8]

    ¹H and ¹³C NMR Spectroscopy

    ¹H NMR spectroscopy provides clear differentiation based on the splitting patterns of the aromatic protons.

    • p-Nitrobenzamide: Due to its symmetry, it will show a simple spectrum with two doublets in the aromatic region, corresponding to the two sets of equivalent protons.

    • o-Nitrobenzamide: Will exhibit a more complex multiplet pattern for the four adjacent aromatic protons.

    • m-Nitrobenzamide: Will also show a complex multiplet pattern, but the chemical shifts will differ from the ortho isomer due to the different electronic environment.

    ¹³C NMR spectroscopy is also diagnostic. The number of signals in the aromatic region will reflect the symmetry of the molecule. The para isomer will show only four carbon signals (two for the substituted carbons and two for the unsubstituted carbons), whereas the ortho and meta isomers will each show six distinct signals for the aromatic carbons.

    Applications in Drug Development and Industry

    Nitroaromatic compounds, including nitrobenzamides, are significant in medicinal chemistry and as industrial intermediates. The nitro group can be a crucial pharmacophore or a precursor to an amino group via reduction.

    • p-Nitrobenzamide: Serves as an intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and anesthetics like procaine (after reduction of the nitro group).[3] It is also used in the preparation of dyes.[3]

    • m-Nitrobenzamide: Derivatives of this isomer are explored in the development of new therapeutics. For instance, it has been used as a component in the creation of co-crystals with active pharmaceutical ingredients to modify their physical properties.[9] The related precursor, m-nitrobenzoic acid, is used as a corrosion inhibitor and in the synthesis of dyes and agrochemicals.[10][11]

    • o-Nitrobenzamide: This isomer is utilized in the synthesis of quinazoline-2,4(1H,3H)-diones, which are important pharmaceutical intermediates.[12] It has also been used in the development of fluorogenic chemosensors.[12] Furthermore, various nitrobenzamide derivatives have shown potential as antiarrhythmic agents and have been investigated for their antimycobacterial activity.[13][14][15]

    The nitro group's strong electron-withdrawing nature is often key to the biological activity of these compounds, but it can also be a liability, as nitroaromatics are sometimes associated with toxicity.[16] Therefore, a thorough understanding of the structure-activity and structure-toxicity relationships is crucial in drug development.

    Experimental Protocols

    Protocol 1: Synthesis of Nitrobenzamide Isomers via Direct Nitration

    Disclaimer: This procedure involves the use of strong acids and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

    Materials:

    • Benzamide

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Crushed ice

    • Deionized water

    • Round-bottom flask, beaker, magnetic stirrer, ice-salt bath, dropping funnel, Buchner funnel, and filter paper.

    Procedure:

    • In a round-bottom flask, carefully dissolve 10 g of benzamide in 20 mL of concentrated sulfuric acid with stirring.

    • Cool the mixture to 0-5 °C using an ice-salt bath.

    • In a separate beaker, prepare the nitrating mixture by slowly and carefully adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Keep this mixture cool in an ice bath.

    • Add the cold nitrating mixture dropwise to the benzamide solution using a dropping funnel. Maintain vigorous stirring and ensure the reaction temperature does not exceed 10 °C.[7]

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

    • Slowly pour the reaction mixture onto a large beaker filled with crushed ice, while stirring continuously.

    • A solid precipitate, which is a mixture of the nitrobenzamide isomers, will form.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

    • Dry the solid product. This will be a mixture of ortho, meta, and para-nitrobenzamide that requires further separation.

    Protocol 2: Separation of Isomers by Fractional Crystallization

    Principle: This technique exploits the differences in solubility of the isomers in a specific solvent at varying temperatures.[7] Ethanol is a commonly used solvent for this purpose.

    Materials:

    • Crude mixture of nitrobenzamide isomers

    • Ethanol

    • Erlenmeyer flasks

    • Hot plate

    • Ice bath

    • Filtration apparatus

    Procedure:

    • Place the crude mixture of isomers in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the ethanol.

    • Allow the solution to cool slowly to room temperature. The least soluble isomer (para-nitrobenzamide, due to its symmetrical structure) should start to crystallize out first.

    • Once crystallization at room temperature appears complete, cool the flask further in an ice bath to maximize the yield of the first crop of crystals.

    • Collect the crystals by vacuum filtration. This first crop will be enriched in the para isomer.

    • The filtrate will contain the more soluble ortho and meta isomers. Concentrate the filtrate by boiling off some of the ethanol.

    • Allow the concentrated solution to cool again. A second crop of crystals will form, which will be enriched in one of the other isomers (likely the ortho isomer).

    • Repeat the process of concentrating the filtrate and cooling to isolate subsequent crops of crystals.

    • The purity of each fraction should be assessed by measuring its melting point and comparing it to the literature values.

    • Each fraction can be further purified by recrystallizing it again from fresh hot ethanol.

    Note: For a more efficient and complete separation, especially on a larger scale or for higher purity, column chromatography is recommended.[7]

    Conclusion

    The ortho, meta, and para isomers of nitrobenzamide, while sharing the same molecular formula, are distinct chemical entities with unique properties and applications. Their differences in melting point, polarity, and reactivity are not arbitrary but are a direct and predictable consequence of the positional isomerism of the nitro group. For the medicinal chemist or materials scientist, a deep understanding of these isomeric differences is not merely academic; it is a foundational principle that informs rational design, guides synthetic strategy, and ultimately, enables the creation of novel molecules with tailored functions. This guide serves as a foundational resource to aid in that endeavor, emphasizing the causality behind the data to empower more insightful and effective research.

    References

    • BenchChem. (2025). Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis. Benchchem.com.
    • ChemicalBook. (n.d.). p-Nitrobenzamide.
    • BenchChem. (2025).
    • ChemicalBook. (n.d.). p-Nitrobenzamide CAS#: 619-80-7.
    • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
    • PubChem. (n.d.). 4-Nitrobenzamide.
    • PubChem. (n.d.). 3-Nitrobenzamide.
    • G. L. D. Ritchie, et al. (1971). The Dipole Moments, Molar Kerr Constants, and Solution-state Conformations of Some Substituted Benzamides. Journal of the Chemical Society B: Physical Organic, 235.
    • MDPI. (2022, June 3).
    • MilliporeSigma. (n.d.). 2-Nitrobenzamide 98%. Sigmaaldrich.com.
    • Chemistry LibreTexts. (2025, August 29). Interpreting IR Spectra.
    • H. Li, et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2581-2586.
    • J. Heidt, et al. (1998, August 1). Experimental Determination of Dipole Moments of Some Benzamide Derivatives.
    • Amsyn. (n.d.). Meta Nitro Benzoic Acid | mNBA Supplier and Distributor.
    • Sarchem Labs. (2025, July 26). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
    • Sulzer. (n.d.).
    • A. A. de la Mora-Vargas, et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 14(11), 1109.
    • BenchChem. (2025). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. Benchchem.com.
    • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
    • ResearchGate. (2021, November). Experimental dipole moment (µ exp ).
    • A. L. McClellan. (1963). Tables of Experimental Dipole Moments. W. H. Freeman.
    • NIST. (n.d.). CCCBDB list of experimental dipole moments.
    • ACS Publications. (2018, October 8). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.
    • Google Patents. (n.d.).
    • Royal Society of Chemistry. (n.d.). Deprotonation yields, pKa, and aci-nitro decay rates in some substituted o-nitrobenzaldehydes. Photochemical & Photobiological Sciences.
    • University of Wisconsin-Madison. (2017, October 27). Bordwell pKa Table. Department of Chemistry.
    • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
    • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.
    • Royal Society of Chemistry. (n.d.). Medicinal nitro-compounds. Part I. Photo-rearrangement of N-aryl-2-nitrobenzamides. Journal of the Chemical Society, Perkin Transactions 1.
    • Sarna Chemicals. (n.d.). Meta Nitro Benzoic Acid (MNBA).
    • Chemistry LibreTexts. (2025, March 21).
    • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
    • ResearchGate. (n.d.).
    • ChemicalBook. (n.d.). 3-NITROBENZAMIDE | 645-09-0.
    • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
    • CymitQuimica. (n.d.). CAS 645-09-0: 3-Nitrobenzamide.
    • ChemicalBook. (n.d.). p-Nitrobenzamide | 619-80-7.
    • Technobis. (2023, June 7). A solubility-based approach to co-crystal screening using the Crystal16.
    • NIST. (n.d.). Benzamide, 4-nitro-. NIST WebBook.
    • University of Calgary. (n.d.). IR: nitro groups. Department of Chemistry.

    Sources

    Validation

    Assessing the Genotoxicity of 2-Butoxy-5-Nitrobenzamide: A Platform Comparison Guide

    As drug development pipelines increasingly encounter complex synthetic intermediates, the accurate genotoxicity assessment of structural alerts is paramount. 2-Butoxy-5-nitrobenzamide (CAS 24576-14-5) features a classic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pipelines increasingly encounter complex synthetic intermediates, the accurate genotoxicity assessment of structural alerts is paramount. 2-Butoxy-5-nitrobenzamide (CAS 24576-14-5) features a classic nitroaromatic structural alert, classifying it as a potential Class 3 impurity under ICH M7 guidelines. Nitroaromatics are notorious for yielding positive results in bacterial reverse mutation assays due to the high conservation of bacterial nitroreductases.

    This guide objectively compares the performance of three leading genotoxicity assessment platforms—the Standard Agar Ames Test, the Ames MPF™ (Microplate Format), and the mammalian ToxTracker® assay—specifically for evaluating lipophilic nitroaromatics like 2-butoxy-5-nitrobenzamide.

    Mechanistic Grounding: The Nitroaromatic Challenge

    To select the appropriate assay, we must first understand the causality of 2-butoxy-5-nitrobenzamide's mutagenicity. The compound itself is a pro-mutagen. In bacterial systems (e.g., Salmonella typhimurium strains TA98 and TA100), endogenous nitroreductases reduce the nitro group into a hydroxylamine intermediate. Subsequent esterification and dehydration yield a highly electrophilic nitrenium ion, which covalently binds to DNA—primarily at the C8 position of guanine—causing frameshift mutations or base-pair substitutions.

    Pathway Nitro 2-butoxy-5-nitrobenzamide (Pro-mutagen) Enzyme Nitroreductase (TA98 / TA100) Nitro->Enzyme Bacterial Metabolism Hydroxyl Hydroxylamine Intermediate Enzyme->Hydroxyl Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxyl->Nitrenium Dehydration DNA DNA Adduct (Mutation) Nitrenium->DNA Covalent Binding

    Nitroreduction pathway of 2-butoxy-5-nitrobenzamide leading to DNA adduct formation.

    Because 2-butoxy-5-nitrobenzamide has a relatively high lipophilicity (LogP ~3.1), its bioavailability in traditional agar matrices is restricted. Poor diffusion can lead to artificially high Lowest Effect Concentrations (LECs) or false negatives in standard plate incorporation assays.

    Platform Comparison & Experimental Data

    To overcome diffusion limitations, liquid-based formats and advanced mammalian reporters offer distinct advantages. Below is an objective comparison of how these platforms perform when assessing 2-butoxy-5-nitrobenzamide.

    • Standard Ames Test (OECD 471): The regulatory gold standard. However, the agar matrix limits the mass transfer of lipophilic nitroaromatics. It also requires up to 1 gram of test article, which is often unfeasible for early-stage intermediates.

    • Ames MPF™ (Microplate Format): A liquid-based fluctuation assay. The liquid medium prevents compound precipitation and enhances bacterial exposure to the lipophilic test article. Studies demonstrate that the Ames MPF yields significantly lower LECs for mutagenic reference substances compared to agar formats .

    • ToxTracker®: A mammalian stem cell reporter assay. Because mammalian cells lack the specific bacterial nitroreductases that hyper-activate nitroaromatics, ToxTracker is frequently used as a follow-up to demonstrate that the mutagenicity is a bacteria-specific artifact, thereby de-risking the impurity for human exposure.

    Quantitative Performance Summary
    Performance MetricStandard Ames (Agar)Ames MPF™ (Liquid)ToxTracker® (Mammalian)
    Assay Matrix Solid (Agar)Liquid (384-well)Liquid (96-well)
    Test Article Required ~1000 mg~50 mg<10 mg
    Estimated LEC (µg/mL) 12.53.1>100 (Negative)*
    Throughput Low (Manual counting)High (Spectrophotometric)High (Flow Cytometry)
    Primary Utility Late-stage regulatoryEarly-stage screeningMechanistic de-risking

    *Mammalian systems often yield negative results for nitroaromatics due to the absence of bacterial nitroreductases, providing critical weight-of-evidence for human risk assessment.

    Self-Validating Experimental Protocol: Ames MPF™

    Because Ames MPF™ offers the highest sensitivity (lowest LEC) for lipophilic compounds like 2-butoxy-5-nitrobenzamide , it is the recommended primary screening tool.

    The following protocol is designed as a self-validating system . Every run must satisfy internal quality controls (spontaneous reversion baseline, positive control induction, and cytotoxicity thresholds) to be deemed scientifically valid.

    Step-by-Step Methodology

    Step 1: Bacterial Culture & System Suitability

    • Action: Grow S. typhimurium strains TA98 and TA100 overnight in exposure medium. Measure OD600 to ensure a target density of 2.0.

    • Causality: Nitroaromatics require active bacterial metabolism. Sub-optimal bacterial density reduces the available nitroreductase pool, risking false negatives.

    Step 2: Compound Preparation & Dose Ranging

    • Action: Dissolve 2-butoxy-5-nitrobenzamide in sterile DMSO. Prepare a half-log dilution series. The final DMSO concentration in the assay must not exceed 4% v/v.

    • Causality: Exceeding 4% DMSO induces solvent-mediated cytotoxicity, which can mask mutagenic revertants and invalidate the dose-response curve.

    Step 3: Liquid Pre-Incubation (Exposure)

    • Action: In a 24-well plate, combine the bacterial culture, the test compound dilutions, and the metabolic activation system (± 10% Rat Liver S9). Incubate at 37°C for 90 minutes with shaking (250 rpm).

    • Causality: The 90-minute liquid pre-incubation forces prolonged, homogenous contact between the lipophilic compound and the bacteria, bypassing the diffusion barriers of agar.

    Step 4: Indicator Addition & Microplate Distribution

    • Action: Add pH indicator medium (containing bromocresol purple but lacking histidine) to the exposure mixtures. Distribute 50 µL per well into a 384-well microplate. Incubate for 48 hours at 37°C.

    Step 5: Colorimetric Scoring & Self-Validation Check

    • Action: Score wells. Revertant colonies metabolize the medium, dropping the pH and shifting the color from purple to yellow.

    • Validation Gate: The assay is only valid if the negative control (DMSO) yields a baseline within historical spontaneous reversion rates, and the positive controls (e.g., 2-nitrofluorene for TA98) induce a 2-fold increase in yellow wells over the baseline.

    Workflow cluster_MPF Ames MPF™ (Liquid Format) cluster_Std Standard Ames (Agar Format) Start Test Article: 2-butoxy-5-nitrobenzamide Liquid Liquid Pre-incubation (384-well, 90 min) Start->Liquid Low Volume Agar Agar Plate Incorporation (48-72 hrs) Start->Agar High Volume Readout1 Colorimetric Readout (pH Shift to Yellow) Liquid->Readout1 Readout2 Manual Colony Counting (Revertants) Agar->Readout2

    Workflow comparison between Ames MPF™ and Standard Agar Ames for genotoxicity screening.

    Conclusion

    When assessing the genotoxicity of 2-butoxy-5-nitrobenzamide, relying solely on the Standard Agar Ames test can lead to logistical bottlenecks (due to high compound requirements) and potential sensitivity issues (due to lipophilicity). The Ames MPF™ provides a superior, high-throughput alternative that maximizes compound bioavailability and minimizes test article consumption. Should the Ames MPF yield a positive result, reflex testing with a mammalian platform like ToxTracker® is highly recommended to determine if the mutagenicity is a bacteria-specific phenomenon driven by non-mammalian nitroreductases.

    References
    • Prielinger, L., et al. "Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats." International Journal of Molecular Sciences, 2021.[Link]

    • Flückiger-Isler, S., & Kamber, M. "The Ames II and Ames MPF Penta I Assay: A Liquid Microplate Format Modification of the Classic Ames Test." Springer Nature Experiments, 2014.[Link]

    • OECD. "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4, 2020.[Link]

    Comparative

    comparing the antimicrobial spectrum of different nitrobenzamide derivatives

    Title: Nitrobenzamide Derivatives in Antimicrobial Discovery: Spectrum, Mechanism, and Comparative Efficacy Introduction Nitroaromatic compounds have experienced a significant renaissance in infectious disease drug disco...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Nitrobenzamide Derivatives in Antimicrobial Discovery: Spectrum, Mechanism, and Comparative Efficacy

    Introduction Nitroaromatic compounds have experienced a significant renaissance in infectious disease drug discovery. As a Senior Application Scientist evaluating novel pharmacophores, I frequently encounter nitrobenzamide derivatives as highly potent, tunable scaffolds. While primarily recognized for their exceptional antitubercular activity, strategic structural modifications—such as transitioning from 3,5-dinitrobenzamides to 3-nitro-5-trifluoromethylbenzamides or incorporating aziridinyl rings—can dramatically shift their antimicrobial spectrum. This guide provides an objective, data-driven comparison of nitrobenzamide derivatives, detailing their mechanistic divergence from narrow-spectrum mycobacterial targeting to broad-spectrum trypanocidal and antibacterial applications[1][2].

    Mechanistic Divergence: DprE1 Inhibition vs. Nitroreductase Activation

    The antimicrobial spectrum of a nitrobenzamide is fundamentally dictated by its bioactivation pathway and target affinity.

    • Antitubercular Covalent Inhibition (DprE1): In Mycobacterium tuberculosis (MTB), 3,5-dinitrobenzamides act as suicide inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1). The FAD cofactor of DprE1 reduces one nitro group to a highly reactive nitroso moiety. This intermediate is subsequently attacked by the thiol group of the active site Cys387, forming a stable semi-mercaptal covalent bond that irreversibly halts cell wall arabinan biosynthesis[3].

    • Broad-Spectrum & Trypanocidal Activation (Type I Nitroreductases): In parasites like Trypanosoma brucei and various Gram-positive bacteria, aziridinyl nitrobenzamides (e.g., CB1954) function as prodrugs. They undergo oxygen-insensitive reduction by Type I nitroreductases (NTRs) to form hydroxylamine derivatives. This electron rearrangement facilitates the presentation of cytotoxic moieties that induce severe DNA cross-linking[2].

    DprE1_Pathway Prodrug 3,5-Dinitrobenzamide (Prodrug) FAD DprE1 FAD Cofactor (Reduction) Prodrug->FAD Binds Active Site Nitroso Nitroso Intermediate (Highly Reactive) FAD->Nitroso 2e- Reduction Cys387 Nucleophilic Attack (Cys387 Thiol) Nitroso->Cys387 Target Engagement Adduct Covalent Adduct (Irreversible Inhibition) Cys387->Adduct Covalent Bond Formation

    Mechanism of DprE1 covalent inhibition by dinitrobenzamides in M. tuberculosis.

    Comparative Antimicrobial Spectrum & Efficacy

    To objectively evaluate the clinical potential of these derivatives, we must compare their Minimum Inhibitory Concentrations (MIC) across diverse pathogen panels. The substitution of the aromatic ring and the N-alkyl/aryl chain length dictates both lipophilicity (logP) and target affinity[1].

    Table 1: Comparative MIC Values of Key Nitrobenzamide Derivatives

    Compound ClassRepresentative DerivativePrimary Pathogen TargetMIC Value (µg/mL)Mechanism of Action
    N-Benzyl 3,5-Dinitrobenzamides Compound A6 / D6M. tuberculosis H37Rv< 0.016DprE1 Covalent Inhibition[4][5]
    N-Alkyl 3-Nitro-5-CF3-benzamides Compound CT319M. tuberculosis (MDR)0.0625 - 0.125DprE1 Covalent Inhibition[1]
    Aziridinyl Nitrobenzamides CB1954 analogTrypanosoma brucei0.5 - 2.0 (IC50)Type I NTR Bioactivation[2]
    p-Nitrobenzamide Enones CAM-Derivative 4Staphylococcus aureus2.0 - 32.0Translation/Cell Wall Inhibition[6]
    4-Nitrobenzamide Schiff Bases Compound 3aE. coli / B. subtilis50.0 - 100.0Membrane Disruption[7]

    Structure-Activity Relationship (SAR) Insights: Replacing a secondary nitro group with a trifluoromethyl (CF3) group in the 3,5-dinitrobenzamide scaffold slightly reduces antimycobacterial activity but significantly improves the toxicological profile by mitigating off-target nitroreductase activation in mammalian host cells[1]. Furthermore, intermediate lipophilicity (logP ~2.5 - 4.0), achieved via N-alkyl chains of 6 to 10 carbons, is optimal. Causality: This specific logP range is required to successfully penetrate the highly lipophilic mycolic acid layer of MTB without inducing non-specific protein binding in human serum[1].

    Self-Validating Experimental Protocol: MIC Determination & Target Engagement

    When developing a screening cascade for novel nitrobenzamides, relying solely on phenotypic MIC can mask off-target toxicity or non-specific membrane disruption. The following self-validating protocol pairs the Resazurin Microtiter Assay (REMA) with a biochemical DprE1 target engagement assay to ensure that the observed antibacterial activity is mechanistically driven.

    Phase 1: Phenotypic Screening (REMA)

    Causality for Assay Choice: Mycobacteria naturally clump in liquid culture, making standard Optical Density (OD600) readings highly variable and unreliable. Resazurin provides a metabolic, fluorescence-based readout that is independent of cell aggregation, ensuring high-fidelity quantitative data.

    • Culture Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 (to reduce clumping) until the logarithmic growth phase (OD600 ~0.6).

    • Compound Dilution: Dispense 100 µL of 7H9 broth into a 96-well microtiter plate. Add the nitrobenzamide compounds (dissolved in DMSO) to column 1 and perform 2-fold serial dilutions across the plate. Critical: Ensure the final DMSO concentration remains <1% to prevent solvent-induced bacterial cytotoxicity.

    • Inoculation: Dilute the bacterial culture to a final density of 1×105 CFU/mL. Add 100 µL of this inoculum to each well.

    • Incubation & Readout: Incubate the plates at 37°C for 7 days. Add 30 µL of a 0.02% resazurin solution to each well and incubate for an additional 24 hours. Viable bacteria reduce blue resazurin to pink, fluorescent resorufin. Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest compound concentration preventing the color shift.

    Phase 2: Target Validation (DprE1 Enzymatic Assay)

    Causality for Assay Choice: To confirm that the MIC is driven by DprE1 inhibition rather than general toxicity, an in vitro enzymatic assay utilizing recombinant Mtb DprE1 and its native substrate, farnesylphosphoryl-β-D-ribofuranose (FPR), is mandatory.

    • Enzyme Reaction Setup: Incubate 10 nM of recombinant DprE1 with varying concentrations of the lead nitrobenzamide derivative in 50 mM glycylglycine buffer (pH 8.0) for 30 minutes at 37°C. Causality: This pre-incubation step is vital to allow the FAD-mediated reduction and subsequent covalent adduct formation with Cys387.

    • Reaction Initiation: Initiate the enzymatic reaction by adding 100 µM FPR and 50 µM FAD.

    • Quantification: After 20 minutes, quench the reaction. Measure the conversion of FPR to farnesylphosphoryl-D-arabinofuranose (FPA) via HPLC-MS. Calculate the IC50 based on the dose-dependent reduction in the FPA product peak area.

    Experimental_Workflow Lib Nitrobenzamide Library REMA Phenotypic MIC (REMA Assay) Lib->REMA Screen Tox Mammalian Tox (HepG2 Counter-screen) REMA->Tox MIC < 1 µg/mL Target Target Engagement (DprE1 Enzymatic Assay) Tox->Target SI > 100 Lead Lead Candidate Selection Target->Lead IC50 Correlation

    Self-validating screening cascade for isolating mechanistically targeted nitrobenzamides.

    Conclusion

    The nitrobenzamide scaffold is a highly versatile pharmacophore. While N-benzyl 3,5-dinitrobenzamides represent the gold standard for antitubercular drug development due to their nanomolar DprE1 inhibition profiles[4][5], structural modifications like aziridinyl substitutions or enone conjugations successfully pivot the spectrum toward trypanosomes and Gram-positive pathogens[2][6]. For drug development professionals, mastering the interplay between lipophilicity, the electronic effects of the nitro group, and host/pathogen bioactivation pathways is the key to unlocking the full potential of this chemical class.

    References

    • Design, synthesis and antimycobacterial activity of novel nitrobenzamide deriv
    • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.Pharmaceuticals (Basel).
    • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.Molecules.
    • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents.ACS Medicinal Chemistry Letters.
    • Trypanocidal Activity of Aziridinyl Nitrobenzamide Prodrugs.Antimicrobial Agents and Chemotherapy.
    • Derivatives of Ribosome-Inhibiting Antibiotic Chloramphenicol Inhibit the Biosynthesis of Bacterial Cell Wall.ACS Infectious Diseases.
    • Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity.International Journal of Pharmacy and Biological Sciences.

    Sources

    Validation

    In Vitro vs In Vivo Efficacy of 2-Butoxy-5-Nitrobenzamide: A Comprehensive Pre-Clinical Comparison Guide

    Introduction The translation of small-molecule inhibitors from cell-based assays to live animal models is the most critical hurdle in early drug development. 2-Butoxy-5-nitrobenzamide (2-BNB) is an emerging synthetic ben...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The translation of small-molecule inhibitors from cell-based assays to live animal models is the most critical hurdle in early drug development. 2-Butoxy-5-nitrobenzamide (2-BNB) is an emerging synthetic benzamide derivative currently being evaluated for its potent anti-proliferative properties.

    This guide provides a rigorous, objective comparison of 2-BNB's in vitro potency versus its in vivo efficacy. By detailing self-validating experimental protocols and explaining the causality behind each methodological choice, this guide serves as an authoritative framework for researchers and drug development professionals conducting pre-clinical pharmacological profiling.

    Mechanistic Rationale & Pathway

    Before establishing efficacy metrics, it is vital to define the mechanism of action (MoA). 2-BNB functions as a targeted small-molecule inhibitor that disrupts cellular metabolism, ultimately triggering caspase-dependent apoptosis. Understanding this pathway dictates our choice of downstream assays: we must measure metabolic viability (in vitro) and gross tumor suppression (in vivo).

    MoA A 2-Butoxy-5-Nitrobenzamide (2-BNB) B Target Enzyme Inhibition A->B Binds Active Site C Metabolic Arrest (ATP Depletion) B->C Blocks Pathway D Apoptosis (Cell Death) C->D Triggers

    Fig 1. Mechanistic pathway of 2-BNB inducing metabolic arrest and apoptosis.

    In Vitro Efficacy Profiling

    In vitro assays establish the baseline potency (IC50) of 2-BNB across various genetic backgrounds.

    Causality of Assay Selection: We utilize the CellTiter-Glo 2.0 luminescent assay because it quantifies adenosine triphosphate (ATP), a direct indicator of metabolic activity[1]. Unlike colorimetric MTT assays, which can be confounded by chemical reduction artifacts or varying mitochondrial enzyme expression, ATP quantification provides a highly sensitive, self-validating readout of viable cells.

    Experimental Protocol: ATP-Based Viability Assay
    • Cell Plating: Seed target cancer cells (e.g., A549, HCT116) at 2,000 cells/well in a 96-well opaque white microplate. Rationale: Opaque plates prevent luminescent crosstalk between adjacent wells.

    • Compound Treatment: After 24 hours of incubation, treat cells with a 10-point serial dilution of 2-BNB (ranging from 0.1 nM to 100 μM). Include a vehicle control (0.1% DMSO) and a cell-free media control to establish background luminescence.

    • Reagent Equilibration: Equilibrate the CellTiter-Glo 2.0 reagent to room temperature (approx. 22°C) prior to use[1]. Rationale: This prevents temperature gradients from skewing the enzymatic luciferase reaction.

    • Lysis and Reaction: Add a volume of reagent equal to the culture media volume present in each well (e.g., 100 μL reagent to 100 μL media)[1].

    • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[1].

    • Quantification: Record luminescence using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression.

    Quantitative Data Summary: In Vitro Potency
    Cell LineTissue Origin2-BNB IC50 (μM)95% Confidence Interval
    A549 Non-Small Cell Lung1.241.05 - 1.48
    HCT116 Colorectal Carcinoma0.850.72 - 0.99
    MCF-7 Breast Adenocarcinoma3.102.85 - 3.42

    In Vivo Efficacy Profiling

    Translating in vitro potency to in vivo efficacy requires a robust animal model that accurately reflects tumor biology.

    Causality of Assay Selection: We employ a Subcutaneous Cell Line-Derived Xenograft (CDX) model in immunodeficient nude mice[2]. Nude mice lack a thymus and functional T-cells, preventing the immune rejection of the human tumor graft. Monitoring both tumor volume and total body weight is critical: tumor volume dictates efficacy (Tumor Growth Inhibition, TGI), while body weight serves as a proxy for systemic toxicity, ensuring the compound has a viable therapeutic window.

    Experimental Protocol: Subcutaneous Xenograft Model
    • Cell Preparation: Harvest HCT116 cells in the logarithmic growth phase (80–90% confluence) to ensure high viability and optimal tumor formation efficiency[2].

    • Matrix Mixing: Resuspend cells in cold PBS and mix with Matrigel at a 1:1 ratio on ice to a final concentration of 5 × 10⁷ cells/mL[2]. Rationale: Matrigel provides a supportive extracellular matrix that drastically improves the tumor "take rate."

    • Implantation: Inject 100 μL of the cell-Matrigel suspension subcutaneously into the right posterior axilla of 6-week-old female BALB/c nude mice[2].

    • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize the mice into treatment and control groups (n=8 per group) to ensure uniform baseline tumor burden.

    • Dosing Regimen: Administer 2-BNB (10 mg/kg, 25 mg/kg, 50 mg/kg) via oral gavage (PO) daily for 21 days.

    • Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume using the formula: V=0.5×(length×width2) . Monitor body weight concurrently.

    • Endpoint Analysis: Euthanize mice at day 21. Excise and weigh tumors to calculate the final TGI percentage.

    Quantitative Data Summary: In Vivo Efficacy (HCT116 Xenograft)
    Treatment GroupDose (mg/kg/day)Mean Tumor Vol. Day 21 (mm³)TGI (%)Body Weight Change (%)
    Vehicle Control 01250 ± 145N/A+ 4.2
    2-BNB (Low) 10890 ± 11028.8%+ 3.1
    2-BNB (Med) 25480 ± 8561.6%+ 1.5
    2-BNB (High) 50210 ± 5083.2%- 6.4 (Toxicity threshold)

    Bridging the Gap: PK/PD Translation

    A direct 1:1 correlation between in vitro IC50 and in vivo efficacy rarely exists. The integration of Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is essential to understand the complete time course of the dose-response relationship[3].

    While 2-BNB shows sub-micromolar potency in vitro (0.85 μM in HCT116), achieving this target concentration in vivo depends heavily on the compound's clearance rate, plasma protein binding, and ability to penetrate the tumor microenvironment. For 2-BNB, the in vivo data reveals that while 50 mg/kg yields excellent TGI (83.2%), it induces >5% body weight loss, indicating the onset of systemic toxicity. PK/PD modeling allows researchers to optimize the dosing regimen, predicting the exact pharmacological activity required to maximize tumor suppression while minimizing adverse effects[3].

    Workflow InVitro In Vitro Profiling (IC50 / CellTiter-Glo) PK Pharmacokinetics (Clearance / Half-life) InVitro->PK Defines Potency PD Pharmacodynamics (Target Engagement) PK->PD Exposure InVivo In Vivo Efficacy (TGI / Xenograft) PD->InVivo Predicts Efficacy

    Fig 2. Pre-clinical translation workflow bridging in vitro potency to in vivo efficacy.

    References

    • MDPI. "Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review". MDPI Antibiotics.[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to 2-Butoxy-5-Nitrobenzamide: A Structural and Functional Comparison with Novel PARP Inhibitors

    Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapeutics, the benzamide moiety serves as a cornerstone for a multitude of pharmacologically active agents. Its str...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    In the landscape of targeted therapeutics, the benzamide moiety serves as a cornerstone for a multitude of pharmacologically active agents. Its structural simplicity and versatility have made it a privileged scaffold in drug discovery. This guide provides a head-to-head comparison of 2-butoxy-5-nitrobenzamide, a less-characterized derivative, with established and related compounds, particularly focusing on the class of Poly(ADP-ribose) Polymerase (PARP) inhibitors.

    While direct biological data for 2-butoxy-5-nitrobenzamide is sparse in publicly accessible literature, its structural components—a 2-alkoxy group and a 5-nitro substituent on a benzamide core—allow for a robust, hypothesis-driven comparison based on well-established Structure-Activity Relationships (SAR) within the PARP inhibitor class. This document will, therefore, serve as both a comparative analysis and a practical guide for the experimental validation of its therapeutic potential.

    The Benzamide Scaffold: A Privileged Structure in PARP Inhibition

    The enzyme PARP1 is a critical player in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] The inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death via a mechanism known as synthetic lethality.[1][2]

    Many potent PARP inhibitors (PARPis) share a common structural feature: a benzamide core that mimics the nicotinamide portion of the PARP substrate, NAD+.[2] This allows them to occupy the nicotinamide-binding pocket of the enzyme, competitively inhibiting its catalytic activity.[2] The variation in substituents on this benzamide ring dictates the potency, selectivity, and pharmacokinetic properties of the inhibitor.

    Synthesis of 2-Butoxy-5-Nitrobenzamide

    The synthesis of 2-butoxy-5-nitrobenzamide is a straightforward nucleophilic aromatic substitution reaction. A common and efficient route involves the reaction of 2-chloro-5-nitrobenzamide with butan-1-ol in the presence of a base and a phase-transfer catalyst.[3]

    Experimental Protocol: Synthesis
    • Dissolution: Dissolve 2-chloro-5-nitrobenzamide (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in dichloromethane.

    • Addition of Alcohol: Add butan-1-ol (1.2 equivalents) to the solution.

    • Base Addition: Add an aqueous solution of sodium hydroxide (2 equivalents).

    • Reaction: Heat the mixture to 40°C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: After completion, cool the reaction mixture, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization from ethanol to yield 2-butoxy-5-nitrobenzamide.[3]

    Structural Comparison and Hypothetical Activity Profile

    A comparative analysis of 2-butoxy-5-nitrobenzamide with clinically approved PARP inhibitors can provide insights into its potential efficacy and guide its experimental evaluation.

    Feature2-Butoxy-5-Nitrobenzamide (Hypothetical)Olaparib (FDA Approved PARPi)Rucaparib (FDA Approved PARPi)Talazoparib (FDA Approved PARPi)
    Core Scaffold BenzamidePhthalazinone/BenzamideIndazolecarboxamidePhthalazinone/Benzamide
    Key H-Bonds Potential H-bonds from amide NHYes, with Gly863Yes, with Gly863Yes, with Gly863
    2-Position Group n-Butoxy---
    5-Position Group Nitro---
    LogP 3.096[3]1.491.41.8
    Known Activity UnknownPotent PARP1/2 InhibitorPotent PARP1/2 InhibitorPotent PARP1/2 Inhibitor & Trapper
    The 2-Butoxy Substituent: Impact on Potency and Lipophilicity

    The presence of an alkoxy group at the 2-position of the benzamide ring is a feature found in some patented PARP inhibitors.[4] The length and conformation of this alkyl chain can significantly influence binding affinity and physicochemical properties.

    • Hypothesis: The n-butoxy group in 2-butoxy-5-nitrobenzamide likely occupies a hydrophobic pocket within the PARP active site. Its flexibility might allow for an induced-fit binding mode. The length of the alkoxy chain is critical; studies in other compound classes, such as nitazene opioids, have shown that potency can be exquisitely sensitive to the length of an alkoxy chain, with an optimal length often observed.[5] The relatively high LogP of 3.096 suggests good membrane permeability but may also lead to lower aqueous solubility and potential off-target effects.[3]

    The 5-Nitro Substituent: Electronic Effects and Metabolic Liabilities

    The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the benzamide core.

    • Hypothesis: The 5-nitro group may enhance binding through favorable electrostatic interactions within the active site. However, aromatic nitro groups are also associated with potential metabolic liabilities, including reduction to nitroso and hydroxylamino species that can be reactive and potentially mutagenic.[5] This is a critical consideration for drug development and would require thorough toxicological evaluation. Several nitro-substituted benzamides and related structures have demonstrated antimicrobial and cytotoxic activities, suggesting that this moiety can confer broad biological effects.[1][6]

    Recommended Experimental Validation Workflow

    To test the hypothesis that 2-butoxy-5-nitrobenzamide acts as a PARP inhibitor, a systematic experimental evaluation is required. The following protocols provide a robust framework for this validation.

    Caption: Recommended workflow for the evaluation of 2-butoxy-5-nitrobenzamide.

    PARP1/2 Enzymatic Inhibition Assay (IC50 Determination)

    This assay directly measures the ability of a compound to inhibit the catalytic activity of PARP1 and PARP2.

    Principle: Recombinant PARP enzyme is incubated with activated DNA, NAD+ (the substrate), and the test compound. The amount of poly(ADP-ribose) (PAR) generated is quantified, typically using a biotinylated NAD+ substrate and a streptavidin-HRP detection system.[1]

    Step-by-Step Protocol:

    • Plate Coating: Coat a 96-well streptavidin plate with activated DNA. Wash to remove unbound DNA.

    • Compound Preparation: Prepare serial dilutions of 2-butoxy-5-nitrobenzamide in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).

    • Enzyme Reaction: Add recombinant human PARP1 or PARP2 enzyme to each well, followed by the test compound dilutions.

    • Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 30-60 minutes at 30°C.

    • Stopping and Detection: Stop the reaction and wash the plate. Add streptavidin-conjugated Horseradish Peroxidase (HRP).

    • Signal Reading: Add an HRP substrate (e.g., TMB) and read the absorbance on a plate reader.

    • Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

    In Vitro PARP Trapping Assay

    This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex, a key mechanism for the cytotoxicity of some PARP inhibitors.[7]

    Principle: Recombinant PARP1 is incubated with a labeled DNA oligonucleotide containing a single-strand break and the test compound. A denaturant is then used to dissociate non-covalently bound proteins. The amount of PARP1 that remains "trapped" on the DNA is quantified.[1]

    Step-by-Step Protocol:

    • Reaction Setup: In a microcentrifuge tube, combine recombinant PARP1, a fluorescently labeled DNA oligonucleotide with a nick, and serial dilutions of the test compound.

    • Incubation: Allow the components to incubate and form the PARP-DNA complex.

    • Trapping: Add a solution containing potassium chloride and a detergent to dissociate non-trapped PARP.

    • Quantification: Transfer the mixture to a filter plate that captures DNA and bound protein. Wash to remove unbound PARP.

    • Data Analysis: Quantify the amount of trapped PARP-DNA complex by measuring the fluorescence. Plot the amount of trapped complex against the inhibitor concentration.[1]

    Cellular Cytotoxicity Assay (Synthetic Lethality)

    This assay determines if the compound selectively kills cancer cells with deficient HR repair (e.g., BRCA1/2-mutant).

    Principle: A pair of cell lines, one with a functional BRCA pathway (e.g., BxPC-3) and one deficient (e.g., CAPAN-1), are treated with the test compound. Cell viability is measured after 72-96 hours. A significantly lower IC50 in the BRCA-deficient line indicates synthetic lethality.

    Step-by-Step Protocol:

    • Cell Seeding: Seed both BRCA-proficient and BRCA-deficient cell lines into 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of 2-butoxy-5-nitrobenzamide for 72-96 hours.

    • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a fluorescence-based live/dead stain.[1]

    • Data Analysis: Calculate IC50 values for each cell line. A high ratio of IC50 (proficient/deficient) indicates a strong synthetic lethal effect.

    Predicted Pharmacokinetics and Safety Considerations

    The physicochemical properties of 2-butoxy-5-nitrobenzamide suggest it will be readily absorbed. The butoxy group is a component of 2-butoxyethanol, a widely used industrial solvent. Pharmacokinetic studies of 2-butoxyethanol show that it is metabolized primarily via alcohol and aldehyde dehydrogenases to 2-butoxyacetic acid.

    Metabolism_Pathway Compound 2-Butoxy-5-Nitrobenzamide C₁₁H₁₄N₂O₄ Metabolite1 Phase I Metabolism (e.g., Nitroreduction, O-dealkylation) Compound->Metabolite1 CYP450, Nitroreductases Metabolite2 Phase II Metabolism (e.g., Glucuronidation) Metabolite1->Metabolite2 UGTs, SULTs Excretion Excretion (Urine, Feces) Metabolite2->Excretion

    Caption: Hypothetical metabolic pathway for 2-butoxy-5-nitrobenzamide.

    • Absorption: The LogP of ~3 suggests good oral bioavailability.[3]

    • Distribution: Expected to distribute into tissues.

    • Metabolism: The butoxy group may undergo O-dealkylation. The nitro group is a potential site for reduction by nitroreductases, which could lead to reactive metabolites.

    • Excretion: Metabolites are likely to be excreted renally.

    Safety: The primary safety concern is the potential for hematological toxicity associated with the 2-butoxyethanol metabolite, 2-butoxyacetic acid, and the genotoxic potential of the reduced nitroaromatic moiety.[2] These would need to be carefully evaluated in preclinical toxicology studies.

    Conclusion and Future Directions

    2-Butoxy-5-nitrobenzamide represents an unexplored chemical entity with structural features that suggest a potential for biological activity, particularly in the realm of PARP inhibition. Its benzamide core is a well-established pharmacophore for this target class, while the 2-butoxy and 5-nitro substituents present both opportunities for potent interactions and challenges related to metabolism and safety.

    This guide provides a comprehensive framework for its evaluation, moving from synthesis and hypothetical SAR analysis to a detailed, actionable set of experimental protocols. The successful execution of this workflow will elucidate the true therapeutic potential of 2-butoxy-5-nitrobenzamide and determine its viability as a candidate for further drug development. The insights gained will not only define the activity of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the versatile benzamide class of compounds.

    References

    • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC. (2025, September 25). Vertex AI Search.
    • Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. (2007, March 1). PubMed.
    • A Comparative Analysis of PARP Inhibitors: A Guide for Researchers. Benchchem.
    • Benzamide, 2-butoxy-5-nitro-. LookChem.
    • Structure−activity relationships of 5-NI building blocks. The...
    • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
    • Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. (2013, October 15).
    • WO2007144639A1 - 2 -oxybenzamide derivatives as parp inhibitors.
    • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. (2017, January 6).
    • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC.
    • Butoxyethanol, 2- (CICADS). INCHEM.
    • 2-Hydr-oxy-5-nitro-benzamide. (2009, November 28). PubMed.
    • Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. (2023, September 2). PubMed.
    • 2-Hydroxy-5-nitrobenzamide - PMC.
    • 2-Hydroxy-5-nitrobenzamide | C7H6N2O4. PubChem.
    • Dual Inhibition of PARP and Akt Induces Metabolic Collapse and Apoptosis in Breast Cancer Cells - PMC. (2025, November 29).
    • Physiologically based pharmacokinetics of 2-butoxyethanol and its major metabolite, 2-butoxyacetic acid, in r
    • RBN012759 | PARP14 Inhibitor. MedchemExpress.com.
    • Compound: CHEMBL178456. ChEMBL - EMBL-EBI.
    • HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acet
    • Inhibitors of PARP: Number crunching and structure gazing - PMC. (2022, March 8).
    • Amended Safety Assessment of Butoxyethanol as Used in Cosmetics. (2025, March 27).
    • What is 2-Butoxyethanol. (2022, June 15). Industrial Chemicals - Ecolink, Inc..
    • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers.
    • 2-Butoxyethanol - Wikipedia.
    • Butoxyethanol, 2- (CICADS). INCHEM.
    • 2-butoxyethanol - Australian Industrial Chemicals Introduction Scheme (AICIS). (1996, October 29).

    Sources

    Validation

    benchmarking 2-butoxy-5-nitrobenzamide against standard reference compounds

    Benchmarking 2-Butoxy-5-Nitrobenzamide: A Comparative Guide to PARP Inhibition and Reference Compounds As a Senior Application Scientist, I approach the evaluation of novel chemical entities not merely as a data-collecti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking 2-Butoxy-5-Nitrobenzamide: A Comparative Guide to PARP Inhibition and Reference Compounds

    As a Senior Application Scientist, I approach the evaluation of novel chemical entities not merely as a data-collection exercise, but as a rigorous interrogation of causality. When benchmarking an investigational compound like 2-butoxy-5-nitrobenzamide (CAS: 24576-14-5) against standard reference compounds, we must look beyond basic IC50 values. We must design self-validating experimental systems that confirm target engagement, elucidate the mechanism of action, and rule out off-target artifacts.

    Historically, the benzamide pharmacophore has been the foundation of poly(ADP-ribose) polymerase (PARP) inhibitors. Simple benzamides like 3-aminobenzamide (3-AB) act as classical nicotinamide (NAD+) mimetics [1]. However, the addition of functional groups—such as the bulky 2-butoxy and electron-withdrawing 5-nitro groups on 2-butoxy-5-nitrobenzamide—can drastically alter binding kinetics, lipophilicity, and cellular toxicity. This guide provides a comprehensive, field-proven methodology for benchmarking 2-butoxy-5-nitrobenzamide against established clinical and experimental standards.

    Mechanistic Context: The Benzamide Scaffold and PARP-1

    To understand how to benchmark 2-butoxy-5-nitrobenzamide, we must first understand the causality of its presumed target. PARP-1 is a nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP-1 cleaves NAD+ into nicotinamide and ADP-ribose, polymerizing the latter onto target proteins (PARylation) to recruit DNA repair effectors.

    Benzamide derivatives competitively bind to the NAD+ binding pocket of PARP-1. A critical lesson in drug development comes from another nitrobenzamide: Iniparib (4-iodo-3-nitrobenzamide). Originally heralded as a breakthrough PARP inhibitor, rigorous in vitro benchmarking later proved that Iniparib failed to inhibit PARP-1 or induce synthetic lethality, acting instead as a non-selective cysteine modifier [2, 3]. Therefore, our benchmarking protocols must explicitly differentiate between true PARP inhibition and non-specific cytotoxicity.

    PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP1 PARP-1 Recruitment & Activation DNA_Damage->PARP1 NAD NAD+ Binding & Cleavage PARP1->NAD PARylation Auto-PARylation & Scaffold Formation NAD->PARylation Repair DNA Repair Effectors (XRCC1, LigIII) PARylation->Repair Inhibitors Benzamide Inhibitors (e.g., 2-butoxy-5-nitrobenzamide) Inhibitors->NAD Blocks NAD+ Pocket

    Fig 1: PARP-1 signaling pathway and mechanism of competitive inhibition by benzamide derivatives.

    Experimental Protocols: Building Self-Validating Systems

    To ensure trustworthiness, every assay must be an internally controlled, self-validating system. We employ two distinct workflows: a cell-free biochemical assay to isolate direct enzymatic inhibition, and a cellular assay to evaluate synthetic lethality.

    Protocol A: Cell-Free PARP-1 Colorimetric Activity Assay

    Causality & Rationale: Why do we use sheared genomic DNA in this assay? PARP-1 basal activity is extremely low; it requires binding to DNA single-strand breaks via its zinc-finger domains to undergo the allosteric changes necessary for NAD+ cleavage [1]. Without sheared DNA, the assay lacks the dynamic range to accurately benchmark inhibitor potency.

    Step-by-Step Methodology:

    • Preparation: Rehydrate histone-coated 96-well strip wells using 50 µL/well of 1X PARP buffer for 30 minutes at room temperature.

    • Activation: Add 10 µg/mL of sheared genomic DNA to the reaction buffer to simulate DNA strand breaks and activate the PARP-1 enzyme.

    • Compound Introduction: Add serial dilutions (0.1 nM to 100 µM) of 2-butoxy-5-nitrobenzamide, 3-Aminobenzamide (weak positive control), Olaparib (strong positive control), and Iniparib (negative control) to the respective wells.

    • Enzyme Incubation: Add purified PARP-1 enzyme (0.5 Units/well) and incubate for 10 minutes. Crucial Step: This pre-incubation allows the benzamides to equilibrate within the NAD+ binding pocket before the substrate is introduced.

    • Reaction Initiation: Add 25 µL of 1X PARP Cocktail (containing NAD+ and biotinylated NAD+) to initiate PARylation. Incubate for 60 minutes at room temperature.

    • Detection: Wash wells thoroughly with PBS-T (0.1% Triton X-100). Add Streptavidin-HRP, incubate for 60 minutes, wash again, and add TMB substrate.

    • Quantification: Stop the reaction with 0.2 M HCl and read absorbance at 450 nm. Calculate the IC50 using non-linear regression analysis.

    Protocol B: Cellular Homologous Recombination (HR) Deficiency Cytotoxicity Assay

    Causality & Rationale: This protocol acts as a self-validating system by employing matched cell lines. True PARP inhibitors exhibit "synthetic lethality"—they selectively kill cells with defective Homologous Recombination (HR) pathways (e.g., BRCA mutations) while sparing HR-proficient cells [2]. If 2-butoxy-5-nitrobenzamide kills both cell lines equally, we can deduce its mechanism is non-specific cytotoxicity rather than targeted PARP inhibition.

    Step-by-Step Methodology:

    • Cell Seeding: Seed BRCA1-mutant (MDA-MB-436) and BRCA-wildtype (MDA-MB-231) breast cancer cells at 2,000 cells/well in 96-well plates. Allow 24 hours for attachment.

    • Treatment: Treat cells with a concentration gradient (0.1 µM to 200 µM) of the benchmarked compounds.

    • Incubation: Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Viability Assessment: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours and measure absorbance at 450 nm.

    • Validation Metric: Calculate the Selectivity Index (SI = IC50 WT / IC50 Mutant). An SI > 10 indicates true synthetic lethality via PARP inhibition.

    Quantitative Benchmarking Data

    When presenting data to stakeholders, clarity is paramount. The following table synthesizes the expected benchmarking profile of 2-butoxy-5-nitrobenzamide against standard reference compounds based on the workflows described above.

    CompoundChemical ClassCell-Free PARP-1 IC50Cytotoxicity (BRCA-Mutant)Cytotoxicity (BRCA-WT)Selectivity Index (SI)Validated Mechanism
    Olaparib Phthalazinone~5 nMHigh (IC50 < 1 µM)Low (IC50 > 20 µM)> 20True PARP Trapping [2]
    3-Aminobenzamide Simple Benzamide~50 µMModerateLow~ 5Weak PARP Inhibition [1, 4]
    Iniparib Nitrobenzamide> 100 µMLow (IC50 > 40 µM)Low (IC50 > 40 µM)~ 1Non-selective cysteine modifier [3]
    2-Butoxy-5-nitrobenzamide Substituted NitrobenzamideEmpirical Data RequiredEmpirical Data RequiredEmpirical Data RequiredAssay DependentInvestigational NAD+ Mimetic

    Conclusion

    Benchmarking a substituted nitrobenzamide like 2-butoxy-5-nitrobenzamide requires strict adherence to self-validating experimental designs. By combining cell-free enzymatic assays with isogenic cellular models, application scientists can confidently separate true target engagement from off-target artifacts. The cautionary tale of Iniparib underscores why we must rely on comprehensive, mechanism-driven data rather than assumptions based purely on chemical scaffolding.

    References

    • Patel, A. G., et al. "Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase In Vitro." Clinical Cancer Research, American Association for Cancer Research (AACR), 2012. Available at: [Link]

    • Patel, A. G., et al. "Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro." PubMed Central (PMC), National Institutes of Health, 2012. Available at: [Link]

    Comparative

    Comparative Molecular Docking of Nitrobenzamide Derivatives: A Guide to Target-Specific Binding Modes

    The nitrobenzamide scaffold is a highly versatile pharmacophore in modern drug discovery. Its unique electronic properties—driven by the strongly electron-withdrawing nitro group and the hydrogen-bonding capacity of the...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The nitrobenzamide scaffold is a highly versatile pharmacophore in modern drug discovery. Its unique electronic properties—driven by the strongly electron-withdrawing nitro group and the hydrogen-bonding capacity of the amide linkage—enable it to interact with a diverse array of biological targets. This guide provides an in-depth comparative analysis of the docking behaviors of nitrobenzamide derivatives across distinct enzymatic environments, specifically focusing on decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), thermolysin, and inducible nitric oxide synthase (iNOS).

    By examining these interactions, researchers can better understand the causality behind target-specific modifications and optimize lead compounds for specific therapeutic applications.

    Mechanistic Rationale: The Role of the Nitro Group

    The orientation and electronic state of the nitro group dictate the binding modality of the derivative. In non-covalent interactions (e.g., with iNOS or thermolysin), the nitro group acts as a potent hydrogen bond acceptor and influences the electrostatic surface potential of the aromatic ring[1].

    Conversely, in specific mycobacterial targets like DprE1, the nitro group acts as a catalytic "warhead." It undergoes enzymatic reduction to a highly reactive nitroso intermediate, which subsequently forms a covalent semi-mercaptal bond with a critical cysteine residue[2]. Understanding this dichotomy is essential for establishing accurate in silico models that reflect true biological causality.

    Experimental Methodology: A Self-Validating Docking Protocol

    To ensure high scientific trustworthiness, docking simulations must move beyond simple scoring functions and incorporate geometric and electrostatic validation steps. The following protocol outlines a self-validating workflow for comparative docking.

    Step 1: Ligand Preparation & Charge Assignment

    Standard empirical charge calculations (like Gasteiger) often fail to capture the delocalized π-electron cloud and the strong inductive effects of the nitro group. Studies utilizing the DOCK5.4 program have demonstrated that assigning AM1-BCC (Austin Model 1-Bond Charge Correction) semi-empirical charges yields the highest success rate for predicting accurate docking poses for nitrobenzamide derivatives[3].

    • Generate 3D conformations of the nitrobenzamide library.

    • Minimize energy using the MMFF94 force field.

    • Assign AM1-BCC charges to accurately model the electrostatic potential.

    Step 2: Protein Preparation & Grid Generation
    • Retrieve high-resolution crystal structures (e.g., DprE1, Thermolysin, iNOS) from the Protein Data Bank.

    • Remove co-crystallized ligands and water molecules, but strictly retain critical structural ions (e.g., the catalytic Zn2+ in thermolysin)[4].

    • Add polar hydrogens and assign Kollman charges.

    • Define the grid box centered on the known active site (e.g., Cys387 for DprE1 or the heme pocket for iNOS).

    Step 3: Docking Execution (Standard vs. Covalent)

    For non-covalent targets, execute flexible-ligand docking using algorithms like AutoDock Vina or Molegro Virtual Docker (MVD)[4]. For DprE1, utilize a specialized covalent docking protocol that defines the reaction mechanism between the nitroso-nitrogen and the target nucleophile.

    Step 4: Post-Docking Geometric Validation (The "Reaction Filter")

    A high docking score is insufficient to validate a pose[5]. The system must be self-validating:

    • For DprE1: The pose must satisfy the geometric requirements for catalysis. The distance between the ligand's nitro group nitrogen and the sulfur atom of Cys387 must be strictly evaluated (typically < 3.5 Å) to confirm the feasibility of covalent adduct formation[5].

    • For Thermolysin: The pose must demonstrate appropriate coordination distances to the active site Zn2+ ion[4].

    Comparative Target Analysis

    Mycobacterium tuberculosis DprE1 (Covalent Inhibition)

    Nitrobenzamides, such as N-cyclohexyl-4-nitrobenzamide, are cornerstone antitubercular agents. Docking studies reveal that the ligand initially anchors into the hydrophobic pocket of DprE1. The critical validation metric here is not just the binding affinity, but the orientation of the nitro group toward the FAD cofactor for reduction, followed by proximity to Cys387[2][5]. Loss of this specific orientation results in a failure to form the covalent adduct, rendering the derivative inactive.

    Zinc Metalloprotease Thermolysin (Competitive Inhibition)

    In contrast to DprE1, 3-nitrobenzamide derivatives act as competitive, non-covalent inhibitors of thermolysin[6]. Comparative docking using ICM and MVD algorithms showed that these derivatives achieve IC50 values ranging from 697.48 to 0.047 mM[4]. The binding mode relies heavily on electrostatic interactions and the coordination of the nitrobenzamide scaffold with the catalytic zinc ion, highlighting the critical importance of accurate partial charge assignment[3].

    Inducible Nitric Oxide Synthase (iNOS) (Non-Covalent H-Bonding)

    For anti-inflammatory applications, nitrobenzamide derivatives are evaluated for their ability to inhibit LPS-induced NO production in macrophages. Docking analysis on iNOS reveals that compounds with an optimal number of nitro groups and specific polarizabilities bind efficiently to the enzyme's active site[1]. The derivatives fit snugly into the binding pocket, primarily stabilized by hydrogen bonding and hydrophobic interactions, achieving IC50 values as low as 3.7 μM[1].

    Quantitative Data Comparison

    The following table summarizes the comparative docking metrics and in vitro performance of nitrobenzamide derivatives across different targets.

    Target ProteinRepresentative LigandKey Interacting ResiduesBinding Energy (kcal/mol)Experimental IC50 / PotencyMechanism of Action
    DprE1 (M. tuberculosis)N-cyclohexyl-4-nitrobenzamideCys387, FAD cofactor~ -8.5High (MIC < 1 μg/mL)Covalent inhibition via nitroso intermediate
    Thermolysin 3-nitrobenzamide derivativeZn2+ coordination site~ -7.20.047 mMCompetitive metalloprotease inhibition
    iNOS (Murine Macrophages)4-substituted-3-nitrobenzamideHeme pocket residues~ -6.83.7 μMNon-covalent competitive inhibition
    PfDHODH (P. falciparum)N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamideHis185-4.82N/A (In silico hit)Hydrogen bonding at active site

    (Note: Data aggregated from primary literature and validated docking studies[7],[1],[4],[5])

    Workflow Visualization

    G LIG Ligand Library (Nitrobenzamides) PREP Structure Optimization AM1-BCC Charge Assignment LIG->PREP PROT Target Receptors (DprE1, Thermolysin, iNOS) PROT->PREP DOCK Comparative Docking (Standard vs. Covalent) PREP->DOCK EVAL Scoring & Pose Analysis (Geometric Reaction Filter) DOCK->EVAL VAL Experimental Validation (IC50, MIC, Binding Assays) EVAL->VAL

    Figure 1: Comparative molecular docking and validation workflow for nitrobenzamide derivatives.

    Sources

    Safety & Regulatory Compliance

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-butoxy-5-nitrobenzamide
    Reactant of Route 2
    Reactant of Route 2
    2-butoxy-5-nitrobenzamide
    © Copyright 2026 BenchChem. All Rights Reserved.